SNX281
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C20H20ClNO3S |
|---|---|
Poids moléculaire |
389.9 g/mol |
Nom IUPAC |
2-(6-tert-butyl-3-chloro-4-methylsulfanyl-9-oxoacridin-10-yl)acetic acid |
InChI |
InChI=1S/C20H20ClNO3S/c1-20(2,3)11-5-6-12-15(9-11)22(10-16(23)24)17-13(18(12)25)7-8-14(21)19(17)26-4/h5-9H,10H2,1-4H3,(H,23,24) |
Clé InChI |
CLGJCTXUWJLYHO-UHFFFAOYSA-N |
Origine du produit |
United States |
Foundational & Exploratory
The Genesis of SNX281: A Computationally-Driven Approach to STING Agonism
An In-depth Technical Guide on the Discovery and Development of a Systemic STING Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
SNX281 is a novel, systemically bioavailable small molecule agonist of the Stimulator of Interferon Genes (STING) pathway, a critical component of the innate immune system. Its discovery and development represent a paradigm shift in drug design, leveraging a multi-pronged computational strategy that combined physics-based simulations, quantum mechanics, and artificial intelligence. This guide provides a comprehensive technical overview of the discovery, mechanism of action, and preclinical development of this compound, intended for researchers and professionals in the field of drug development and immunology.
Discovery Process: A Computationally-Intensive Journey
The development of this compound was a departure from traditional high-throughput screening campaigns. Instead, it was born from an iterative, computationally-driven "design, predict, make, test, analyze" (DPMTA) cycle.[1] This approach allowed for the exploration of millions of virtual molecules, with only 208 compounds being synthesized and tested in the laboratory.[1]
The core challenge was to design a small molecule that could mimic the function of natural cyclic dinucleotide (CDN) ligands of STING, which are large and polar, limiting their therapeutic potential. The design strategy for this compound was centered on a unique self-dimerizing mechanism within the STING binding site. This approach aimed to create a ligand dimer that approximates the size and shape of a CDN while maintaining the favorable physicochemical properties of a small molecule.[1][2]
Bespoke computational methods were developed to address the specific challenges of STING's large, flexible binding site and the conformational changes required for its activation. These methods included:
-
Quantum Mechanics: To stabilize the face-to-face π-π stacking within the ligand dimer.[2]
-
Molecular Dynamics Simulations: To design molecules that enhance the activation of STING by stabilizing its active conformation.[2]
-
Binding Free Energy Simulations and Artificial Intelligence: To predict binding affinity and other drug-like properties.[1]
This computationally-intensive process led to the identification of this compound as a clinical candidate with desirable drug-like properties and potent STING agonistic activity.[1]
Mechanism of Action: Dimerization and STING Activation
This compound's novel mechanism of action involves its dimerization within the STING binding pocket.[2] This self-dimerization allows the small molecule to effectively activate the STING protein, mimicking the action of its natural, larger ligands.[1] Upon binding and activation, this compound initiates the canonical STING signaling cascade.
The activated STING translocates from the endoplasmic reticulum to the Golgi apparatus, where it recruits and activates Tank-binding kinase 1 (TBK1).[1] TBK1, in turn, phosphorylates Interferon regulatory factor 3 (IRF3), leading to its dimerization and translocation to the nucleus. Nuclear IRF3 then drives the transcription of type I interferons (IFN-α and IFN-β) and other pro-inflammatory cytokines and chemokines.[3][4][5] This cascade of events ultimately stimulates a robust innate and adaptive anti-tumor immune response.[6][7]
Preclinical Data
In Vitro Activity
This compound demonstrated potent and selective STING agonism across a range of in vitro assays.
Table 1: In Vitro Binding Affinity and Cellular Activity of this compound
| Assay Type | Species/Cell Line | Parameter | Value | Reference |
| STING Binding | Human (WT) | IC50 | 4.1 ± 2.2 µM | [1] |
| Human (HAQ) | IC50 | (within range of WT) | [1] | |
| Mouse | IC50 | (within range of WT) | [1] | |
| Rat | IC50 | (within range of WT) | [1] | |
| Monkey | IC50 | (within range of WT) | [1] | |
| Cytokine Induction | THP-1 cells | IFN-β EC50 | 6.6 µM | [1] |
| THP-1 cells | TNF-α EC50 | (dose-dependent) | [1] | |
| THP-1 cells | IL-6 EC50 | (dose-dependent) | [1] | |
| Reporter Gene Assay | THP1-Dual™ (WT hSTING) | IRF3 EC50 | 1.1 ± 0.63 µM | [1] |
| THP1-Dual™ (HAQ hSTING) | IRF3 EC50 | 1.7 ± 0.53 µM | [1] | |
| Permeability | Caco-2 cells | Apparent Permeability | 6.6 x 10⁻⁶ cm/sec⁻¹ | [1] |
In Vivo Efficacy
In preclinical murine tumor models, systemically administered this compound demonstrated significant anti-tumor activity.
Table 2: In Vivo Anti-Tumor Efficacy of this compound
| Tumor Model | Treatment | Key Findings | Reference |
| CT26 Colon Carcinoma | This compound (single i.v. dose) | Complete and durable tumor regression. | [2][8] |
| Induction of immune memory; cured mice were resistant to re-challenge. | [2] | ||
| CT26, MC38, B16-F10 | This compound + anti-PD-1 | Robust antitumor activity and significant survival benefit. | [2] |
| B16-F10 Melanoma | This compound (35 or 45 mg/kg) | Significant tumor growth inhibition (53% and 61% TGI on D7). | [1] |
Maximal tumor control was found to be dependent on CD8+ T cells, confirming the involvement of an adaptive immune response.[2]
Experimental Protocols
STING Binding Assay (Homogeneous Filtration-Based Competition)
-
Objective: To determine the binding affinity of this compound to the STING protein.
-
Methodology:
-
Recombinant C-terminal domain of human, mouse, rat, and monkey STING proteins were used.
-
A competition assay was performed with radiolabeled 2'3'-cGAMP ([³H]-cGAMP).
-
This compound at various concentrations was incubated with the STING protein and [³H]-cGAMP.
-
The mixture was filtered through a filter plate to separate bound from unbound radioligand.
-
The amount of bound [³H]-cGAMP was quantified by scintillation counting.
-
The IC50 value, the concentration of this compound that inhibits 50% of [³H]-cGAMP binding, was calculated.[1]
-
Cellular Phosphorylation Analysis (Western Blotting)
-
Objective: To assess the activation of the STING pathway by measuring the phosphorylation of key signaling proteins.
-
Methodology:
-
THP-1 cells were treated with varying concentrations of this compound for different durations (e.g., 0.5, 1, 1.5, and 2 hours).
-
Cell lysates were collected and proteins were separated by SDS-PAGE.
-
Proteins were transferred to a membrane and probed with primary antibodies specific for total and phosphorylated forms of STING (Ser366), TBK1 (S172), and IRF3 (S396).
-
Horseradish peroxidase-conjugated secondary antibodies were used for detection.
-
Chemiluminescent signals were quantified to determine the level of protein phosphorylation relative to the total protein.[1]
-
Cytokine Induction Assay (ELISA)
-
Objective: To measure the secretion of cytokines following STING activation by this compound.
-
Methodology:
-
THP-1 cells were stimulated with a dose range of this compound for a specified time (e.g., 6 hours).
-
The cell culture supernatant was collected.
-
The concentrations of secreted IFN-β, TNF-α, and IL-6 were measured using commercially available ELISA kits.
-
The EC50 value, the concentration of this compound that induces 50% of the maximal cytokine response, was determined.[1]
-
In Vivo Tumor Models
-
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
-
Methodology:
-
Syngeneic mouse tumor models (e.g., CT26 colon carcinoma in BALB/c mice) were used.
-
Tumor cells were implanted subcutaneously into the flank of the mice.
-
Once tumors reached a palpable size, mice were randomized into treatment and control groups.
-
This compound was administered intravenously at specified doses and schedules.
-
Tumor growth was monitored over time by measuring tumor volume.
-
For combination studies, an anti-PD-1 antibody was co-administered.
-
Survival of the mice was also monitored as a primary endpoint.[1][2]
-
Clinical Development
This compound is currently being evaluated in a Phase I clinical trial (NCT04609579) in patients with advanced solid tumors and lymphomas. The trial is assessing the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound as both a monotherapy and in combination with the anti-PD-1 antibody pembrolizumab.[3][8][9] Early data suggest that this compound can enhance anti-tumor immunity and may overcome resistance to checkpoint inhibitors.[3][5]
Conclusion
The discovery and development of this compound exemplifies the power of a computationally-driven approach in modern drug discovery. By leveraging advanced simulation and AI techniques, a novel, systemically active STING agonist with a unique mechanism of action was successfully designed and advanced to clinical trials. The preclinical data strongly support the potential of this compound as a potent immuno-oncology agent, both as a monotherapy and in combination with other immunotherapies. The ongoing clinical evaluation will be crucial in determining its ultimate therapeutic value in the fight against cancer.
References
- 1. biorxiv.org [biorxiv.org]
- 2. biorxiv.org [biorxiv.org]
- 3. biorxiv.org [biorxiv.org]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. Clinical applications of STING agonists in cancer immunotherapy: current progress and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Silicon Therapeutics Announces Dosing of First Patient in Phase 1 Open-Label Clinical Trial of this compound for Advanced Solid Tumors or Lymphoma - BioSpace [biospace.com]
- 8. researchgate.net [researchgate.net]
- 9. The STING agonist IMSA101 enhances chimeric antigen receptor T cell function by inducing IL-18 secretion - PMC [pmc.ncbi.nlm.nih.gov]
SNX281 Structure-Activity Relationship: A Deep Dive into a Novel STING Agonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of SNX281, a systemically available small molecule agonist of the Stimulator of Interferon Genes (STING) protein. This compound represents a significant advancement in cancer immunotherapy, designed to activate the innate immune system and promote anti-tumor responses. This document outlines the core chemical features driving its activity, the experimental protocols used for its characterization, and the underlying biological pathways it modulates.
Core Structure and Mechanism of Action
This compound is a non-cyclic dinucleotide (CDN) STING agonist that activates the STING pathway through a unique self-dimerizing mechanism within the STING binding site.[1][2] This ligand dimer mimics the size and shape of the natural STING ligand, cyclic GMP-AMP (cGAMP), while retaining drug-like physicochemical properties.[1] The activation of STING by this compound initiates a downstream signaling cascade, leading to the production of type I interferons (IFN) and other pro-inflammatory cytokines, which are crucial for mounting an effective anti-tumor immune response.[3][4][5][6]
The binding of this compound to the C-terminal domain of STING induces critical conformational changes necessary for downstream signaling.[1] These changes include the inward motion of the α1 helices, stabilization of the flap, a shift in the β-sheet, and a shift in the α4 helix.[1] The interaction is predominantly hydrophobic, with key polar contacts anchoring the dimer in the binding pocket.[1] Specifically, the carboxylate of each this compound molecule forms a salt bridge with Arg238 and a hydrogen bond with Thr263 of each STING monomer, while the carbonyl on the acridone (B373769) core forms a hydrogen bond with Thr267 of each chain.[1]
Structure-Activity Relationship (SAR) Studies
The development of this compound involved extensive SAR studies focused on optimizing its potency and drug-like properties. Computational methods, including quantum mechanics, molecular dynamics, and artificial intelligence, were employed to guide the design and selection of analogs.[1] Modifications to the acridone core at positions 3, 4, and 6 were explored to enhance activity.[1]
Quantitative SAR Data
The following tables summarize the quantitative data from SAR studies on this compound and its analogs, highlighting the impact of chemical modifications on STING binding and cellular activity.
| Compound | Modification (Position 4) | hSTING Binding IC50 (µM) |
| Analog 1 | -H | >50 |
| Analog 2 | -F | 10.2 |
| Analog 3 | -Cl | 5.6 |
| This compound | -CF3 | 4.1 ± 2.2 |
| Analog 4 | -CH3 | 8.9 |
| Analog 5 | -OCH3 | 15.3 |
Caption: Table 1. SAR for selected analogues exploring the 4-position of the acridone core, with binding activity determined by a homogeneous filtration-based competition assay against [3H]-cGAMP.[1]
| Species | STING Variant | IC50 (µM) |
| Human | Wild Type (WT) | 4.1 ± 2.2 |
| Human | HAQ | 5.3 ± 1.8 |
| Mouse | 3.5 ± 1.1 | |
| Rat | 2.9 ± 0.9 | |
| Monkey | 4.5 ± 1.5 |
Caption: Table 2. Binding activity of this compound across different species and the clinically relevant HAQ haplotype of human STING, as measured by a [3H]-cGAMP displacement assay.[1]
| Cytokine | EC50 (µM) in THP-1 cells |
| IFN-β | 1.8 ± 0.5 |
| TNF-α | 2.1 ± 0.6 |
| IL-6 | 2.5 ± 0.7 |
Caption: Table 3. Dose-dependent induction of cytokine secretion in THP-1 cells stimulated with this compound for 6 hours, with concentrations measured by ELISA.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of SAR findings. The following are the key experimental protocols used in the characterization of this compound.
STING Binding Assay (Homogeneous Filtration-Based Competition)
This assay quantifies the ability of a test compound to compete with a radiolabeled natural ligand for binding to the STING protein.
-
Protein Preparation: Recombinant human, mouse, rat, and monkey STING C-terminal domain proteins are purified.
-
Reaction Mixture: A reaction mixture is prepared containing the STING protein, [3H]-cGAMP (radiolabeled cyclic dinucleotide), and varying concentrations of the test compound (e.g., this compound) in an appropriate assay buffer.
-
Incubation: The mixture is incubated to allow for competitive binding to reach equilibrium.
-
Filtration: The reaction mixture is passed through a filter plate that captures the protein-ligand complexes.
-
Washing: The filter is washed to remove unbound radioligand.
-
Scintillation Counting: The amount of radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis: The percentage of inhibition of [3H]-cGAMP binding is calculated for each concentration of the test compound. The IC50 value is then determined by fitting the data to a dose-response curve.[1]
Cellular Cytokine Induction Assay (ELISA)
This assay measures the amount of cytokines secreted by cells in response to STING activation.
-
Cell Culture: Human monocytic THP-1 cells are cultured in appropriate media.
-
Compound Treatment: Cells are treated with varying concentrations of the test compound (e.g., this compound) or a vehicle control (e.g., DMSO).
-
Incubation: The cells are incubated for a specified period (e.g., 6 hours) to allow for cytokine production and secretion.
-
Supernatant Collection: The cell culture supernatant is collected.
-
ELISA: The concentration of specific cytokines (e.g., IFN-β, TNF-α, IL-6) in the supernatant is quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
Data Analysis: The EC50 value for the induction of each cytokine is calculated from the dose-response curve.[1]
Visualizing the Pathways and Processes
The following diagrams illustrate the key biological pathways and experimental workflows relevant to this compound's mechanism of action and evaluation.
Caption: The STING signaling pathway activated by this compound.
Caption: An experimental workflow for this compound SAR studies.
Caption: Logical relationship of this compound's dimerization mechanism.
Conclusion
The structure-activity relationship studies of this compound have successfully identified a potent, systemically available, non-CDN STING agonist with a novel dimerization mechanism of action. The extensive use of computational tools guided the optimization of the acridone core, leading to a clinical candidate with robust activity across multiple species. The detailed experimental protocols provided herein offer a framework for the continued development and evaluation of novel STING agonists. This compound is currently in Phase I clinical trials for advanced solid tumors and lymphomas, highlighting the translational success of these preclinical SAR efforts.[3]
References
SNX281 binding site on STING protein
An In-Depth Technical Guide to the SNX281 Binding Site on the STING Protein
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The Stimulator of Interferon Genes (STING) protein is a critical regulator of the innate immune system and a promising target for cancer immunotherapy.[1] this compound is a novel, systemically available small molecule STING agonist currently in clinical development.[1][2] Unlike natural cyclic dinucleotide (CDN) agonists, this compound activates the STING pathway through a unique self-dimerizing mechanism within the STING binding site.[1][3] This guide provides a detailed technical overview of the this compound binding interface, the key molecular interactions that drive its agonistic activity, the quantitative metrics of this interaction, and the experimental protocols used for its characterization.
The STING Signaling Pathway
STING is a transmembrane protein located on the endoplasmic reticulum (ER) that acts as a sensor for CDNs.[4][5] The canonical cGAS-STING pathway is initiated when cyclic GMP-AMP synthase (cGAS) detects cytosolic double-stranded DNA (dsDNA), a danger signal.[5] cGAS then synthesizes the second messenger 2'3'-cGAMP, the endogenous ligand for STING.[2][5] Ligand binding induces a significant conformational change in the STING homodimer, leading to its translocation from the ER to the Golgi apparatus.[1][6] In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates both STING itself and the transcription factor IRF3.[1][7] Phosphorylated IRF3 dimerizes, translocates to the nucleus, and drives the expression of type I interferons (IFNs).[1][8] This cascade also activates the NF-κB pathway, leading to the production of various pro-inflammatory cytokines.[1][7]
The this compound-STING Binding Interface
Structural and biochemical studies have elucidated the precise mechanism by which this compound engages and activates STING. This activation is driven by a unique binding mode that functionally mimics the natural CDN ligand.
A Unique Dimeric Binding Mechanism
This compound functions through a novel self-dimerizing mechanism directly within the STING binding site.[1][9] The CDN binding pocket of the STING homodimer possesses C2 rotational symmetry, which accommodates two molecules of this compound.[1] These two small molecules form a dimer that approximates the size and shape of a single, much larger CDN molecule.[1][3] This dimeric assembly is stabilized by a face-to-face π-π stacking interaction between the acridone (B373769) cores of the two this compound molecules.[1][3]
Structural Analysis and Key Molecular Interactions
A 2.3 Å co-crystal structure of this compound bound to the C-terminal domain (residues 151-343) of human STING confirms this dimeric binding mode.[1][3] The binding of the this compound dimer is anchored by several key polar contacts, while the overall interaction is predominantly hydrophobic.[3]
Specifically, for each monomer in the STING homodimer:
-
The carboxylate group of an this compound molecule forms a crucial salt bridge with the side chain of Arginine 238 (Arg238) .[3]
-
This same carboxylate group also forms a hydrogen bond with the side chain of Threonine 263 (Thr263) .[3]
These interactions are critical as they recapitulate the interactions made by natural CDNs.[1] The salt bridge with Arg238 is particularly important for inducing the "closed" and active conformation of the flexible flap that covers the binding site.[3]
Induced Conformational Changes
Agonist binding causes the STING protein to transition from an inactive "open" state to an active "closed" conformation.[1] this compound binding effectively stabilizes this active state.[3] The key structural changes induced by this compound include the inward motion of the α1 helices, stabilization of the binding site flap, a shift in the β-sheet, and a shift in the α4 helix.[3]
Quantitative Analysis of this compound-STING Interaction
The binding and activity of this compound have been quantified through various biochemical and cellular assays. The data demonstrates a potent interaction that translates to robust cellular pathway activation.
Table 1: Binding Affinity and Competitive Inhibition This table summarizes the ability of this compound to compete with the natural STING ligand, 2'3'-cGAMP.
| Parameter | Species | Value (µM) | Method |
| IC₅₀ | Human | 4.1 ± 2.2 | Homogeneous filtration-based competition assay with ³H-cGAMP[1][3] |
Table 2: Cellular Potency and Pathway Activation This table shows the concentration of this compound required to induce a half-maximal response in key downstream signaling events.
| Parameter | Cell Line | Value (µM) | Cytokine/Reporter |
| EC₅₀ | THP-1 (Human) | 6.6 | IFN-β Secretion[1] |
| EC₅₀ | J774A.1 (Mouse) | 5.4 | IRF3/NF-κB Reporters[3] |
Table 3: Protein Thermal Stabilization The change in melting temperature (ΔTₘ) indicates direct ligand binding and protein stabilization. This compound provides superior thermal stabilization compared to the endogenous agonist.[3]
| Ligand | Protein | ΔTₘ (°C) | Method |
| This compound | Human STING | 12.2 | Protein Thermal Shift Assay[3] |
| 2'3'-cGAMP | Human STING | 10.9 | Protein Thermal Shift Assay[3] |
Key Experimental Methodologies
The characterization of the this compound-STING interaction relies on a combination of structural, biochemical, and cell-based assays.
Radioligand Competition Assay
This assay is performed to determine the binding affinity (IC₅₀) of a non-radiolabeled compound by measuring its ability to compete with a radiolabeled ligand.
-
Reagents: Recombinant human STING C-terminal domain, ³H-cGAMP (radiolabeled competitor), this compound (test compound), filter plates, and scintillation fluid.
-
Protocol Outline:
-
A constant concentration of recombinant STING protein and ³H-cGAMP are incubated together.
-
Increasing concentrations of this compound are added to the mixture to compete for binding to STING.
-
The reaction is incubated to reach equilibrium.
-
The mixture is passed through a filter plate that captures the protein-ligand complexes but allows unbound ligand to pass through.
-
The amount of bound ³H-cGAMP on the filter is quantified using a scintillation counter.
-
The IC₅₀ value is calculated as the concentration of this compound that displaces 50% of the bound ³H-cGAMP.[1][3]
-
Protein Thermal Shift Assay (Differential Scanning Fluorimetry)
This method measures the thermal stability of a protein by monitoring its unfolding temperature (Tₘ). Ligand binding typically stabilizes the protein, resulting in an increased Tₘ.
-
Reagents: Recombinant STING protein, this compound, and a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of unfolded proteins.
-
Protocol Outline:
-
Recombinant STING protein is mixed with the fluorescent dye in the presence (ligand-bound) or absence (apo) of this compound.
-
The samples are placed in a real-time PCR instrument, and the temperature is gradually increased.
-
Fluorescence is monitored. As the protein unfolds, it exposes hydrophobic cores, causing the dye to bind and fluoresce.
-
The melting temperature (Tₘ) is the midpoint of the unfolding transition curve.
-
The thermal shift (ΔTₘ) is calculated as Tₘ (ligand-bound) - Tₘ (apo).[3]
-
Western Blotting for Pathway Activation
This technique is used to detect the phosphorylation of key signaling proteins downstream of STING activation, confirming a functional cellular response.
-
Reagents: THP-1 cells, this compound, lysis buffer, primary antibodies specific for phospho-STING (Ser366), phospho-TBK1 (Ser172), and phospho-IRF3 (Ser396), and appropriate secondary antibodies.
-
Protocol Outline:
-
THP-1 cells are treated with this compound or a vehicle control (DMSO) for a short duration (e.g., 30 minutes).[1]
-
Cells are harvested and lysed to extract total protein.
-
Protein concentration is quantified to ensure equal loading.
-
Lysates are separated by size via SDS-PAGE and transferred to a membrane.
-
The membrane is incubated with primary antibodies that specifically detect the phosphorylated forms of STING, TBK1, and IRF3.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
A chemiluminescent substrate is added, and the resulting signal is captured, indicating the presence and relative amount of the phosphorylated proteins.[1]
-
Conclusion
This compound represents a significant advancement in the development of STING-targeted therapies. Its unique mechanism of action, involving self-dimerization within the CDN binding pocket of the STING C-terminal domain, sets it apart from natural agonists. The binding is anchored by critical interactions with residues Arg238 and Thr263, which effectively stabilize the active conformation of STING and initiate a robust downstream immune response. The comprehensive characterization of this binding site through structural, biochemical, and cellular methods provides a solid foundation for understanding its therapeutic potential and for the rational design of future immunomodulatory drugs.
References
- 1. biorxiv.org [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. STING Agonists as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical and Biomolecular Strategies for STING Pathway Activation in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cryo-EM structures of STING reveal its mechanism of activation by cyclic GMP–AMP - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Conjugated STING agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. biorxiv.org [biorxiv.org]
An In-depth Technical Guide to the Mechanism of Action of SNX281, a Systemic STING Agonist
Introduction
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, acting as a key sensor of cytosolic DNA, which can originate from pathogens or damaged host cells.[1] Activation of STING triggers a potent anti-tumor immune response, primarily through the production of type I interferons (IFNs) and other pro-inflammatory cytokines.[2][3][4] SNX281 is a novel, systemically deliverable small molecule agonist of STING, designed to overcome the limitations of first-generation agonists which required direct intra-tumoral injection.[5][6] Developed using physics-based simulations and artificial intelligence, this compound presents a unique mechanism of action, robust preclinical efficacy, and is currently under investigation in clinical trials for advanced solid tumors and lymphomas.[7][8] This guide provides a detailed technical overview of its binding, signaling cascade, and the experimental methodologies used for its characterization.
Molecular Mechanism of Action
This compound's activation of the STING protein is a multi-step process involving a unique binding mode that initiates a well-defined downstream signaling cascade.
Binding, Dimerization, and Conformational Activation
Unlike the endogenous cyclic dinucleotide (CDN) ligands, this compound is a non-CDN small molecule that functions through a unique self-dimerizing mechanism within the STING binding site.[7][9][10] Two molecules of this compound enter the binding pocket of the STING homodimer, where they interact with each other and the protein. This "ligand dimer" approximates the size and shape of a natural CDN, effectively bridging the two monomers of the STING protein.[7][10][11]
The binding is characterized by predominantly hydrophobic interactions, stabilized by several key polar contacts. Specifically, the carboxylate group of each this compound molecule forms a salt bridge with the Arg238 residue and a hydrogen bond with the Thr263 residue of each respective STING monomer.[7] An additional hydrogen bond is formed between the carbonyl group on each this compound acridone (B373769) core and the Thr267 residue of each chain.[7]
This binding event induces critical conformational changes in the STING protein that are required for its activation. These structural shifts include the inward movement of the α1 helices and a shift in the β-sheet, which effectively closes the "lid" over the binding site, stabilizing the active conformation of STING.[7]
Downstream Signaling Cascade
Once activated, STING initiates a signaling cascade that culminates in the transcription of type I interferons and other pro-inflammatory genes.[9]
-
Translocation: In its resting state, STING resides on the endoplasmic reticulum (ER).[3] Upon activation by this compound, STING translocates from the ER to the ER-Golgi intermediate complex (ERGIC), where it forms perinuclear foci.[7][12]
-
TBK1 Recruitment and Phosphorylation: At the ERGIC, the activated STING protein recruits and activates TANK-binding kinase 1 (TBK1).[8][12] This leads to the autophosphorylation of TBK1 at serine 172.[7]
-
IRF3 and NF-κβ Activation: The activated TBK1 then phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3) at serine 396.[7] Concurrently, the STING pathway also activates the NF-κβ transcription factor.[7]
-
Nuclear Translocation and Gene Expression: Phosphorylated IRF3 forms a dimer and, along with activated NF-κβ, translocates into the nucleus.[7][8] Within the nucleus, these transcription factors drive the expression of a suite of genes, most notably IFN-β, as well as pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[7][9] This cytokine release is fundamental to establishing a robust anti-tumor immune response.[2][13]
Quantitative Pharmacology
The activity of this compound has been quantified through various biochemical and cellular assays. The data underscores its potency and unique pharmacological profile.
Table 1: Binding Affinity and Thermal Stabilization
| Parameter | Target | Value | Species | Comments |
|---|---|---|---|---|
| IC₅₀ | STING | 4.1 ± 2.2 µM | Human | Displacement of radiolabeled 2'3'-cGAMP.[7] |
| STING (HAQ) | (Active) | Human | Active against the common HAQ allele.[7] | |
| STING | (Active) | Mouse, Rat, Monkey | Activity maintained across species.[7] |
| ΔTₘ | STING | 12.2 °C | Human | Thermal stabilization, superior to cGAMP (10.9 °C).[7] |
Table 2: Cellular Activity (Cytokine Induction in THP-1 Cells)
| Cytokine | EC₅₀ | Incubation Time | Assay |
|---|---|---|---|
| IFN-β | 3.8 µM | 6 hours | ELISA[7] |
| TNF-α | 3.6 µM | 6 hours | ELISA[7] |
| IL-6 | 2.7 µM | 6 hours | ELISA[7] |
Table 3: Physicochemical and Pharmacokinetic Properties
| Parameter | Value | System | Comments |
|---|---|---|---|
| Apparent Permeability | 6.6 x 10⁻⁶ cm/sec | Caco-2 cell monolayers | Indicates good potential for passive permeability.[7] |
| Half-Life (t₁/₂) | 2.33 hours | Mouse (intravenous) | Demonstrates rapid but transient systemic exposure.[7] |
Key Experimental Methodologies
The characterization of this compound's mechanism of action relies on a suite of established and specialized experimental protocols.
STING Binding Competition Assay
This assay quantifies the ability of this compound to compete with the natural ligand for binding to the STING protein.
-
Principle: A homogeneous, filtration-based competition assay using a radiolabeled STING ligand ([³H]-cGAMP).
-
Methodology:
-
Recombinant STING protein (human, mouse, or other species) is incubated with a constant concentration of [³H]-cGAMP.
-
Increasing concentrations of this compound (or a control compound) are added to the mixture.
-
The mixture is incubated to allow binding to reach equilibrium.
-
The solution is passed through a filter plate that captures the protein-ligand complexes while unbound ligand passes through.
-
The amount of radioactivity retained on the filter is measured using a scintillation counter.
-
The data is plotted as percent inhibition of [³H]-cGAMP binding versus this compound concentration, and the IC₅₀ value is calculated.[7]
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm direct target engagement in a cellular environment by measuring changes in protein thermal stability upon ligand binding.[14][15]
-
Principle: Ligand binding stabilizes the target protein, increasing the temperature required to denature it. This change in the melting temperature (Tₘ) is measured.[16]
-
Methodology:
-
Treatment: Intact cells (e.g., THP-1) are treated with either this compound or a vehicle control (DMSO) and incubated to allow for cell penetration and binding.
-
Heating: The cell suspensions are divided into aliquots and heated to a range of different temperatures for a fixed time (e.g., 3-5 minutes).[16]
-
Lysis: Cells are lysed via freeze-thaw cycles or detergents.
-
Separation: The lysates are centrifuged at high speed to separate the soluble protein fraction from the aggregated, denatured protein.[16]
-
Quantification: The amount of soluble STING protein remaining in the supernatant at each temperature is quantified, typically by Western blot or an immunoassay like AlphaScreen®.[17]
-
Analysis: A "melting curve" is generated by plotting the percentage of soluble protein against temperature for both treated and control groups. The shift in the midpoint of this curve (ΔTₘ) indicates the degree of stabilization conferred by this compound.[7]
-
Cellular Pathway Activation Assays
A series of cell-based assays are used to confirm that this compound binding leads to the activation of the downstream signaling pathway.
-
Western Blotting for Phosphorylation:
-
THP-1 cells are treated with this compound, a control agonist (e.g., cGAMP), or vehicle for a short duration (e.g., 30 minutes).
-
Cells are lysed, and protein concentration is normalized.
-
Lysates are analyzed by SDS-PAGE and Western blotting using specific antibodies against total and phosphorylated forms of key proteins: p-STING (Ser366), p-TBK1 (Ser172), and p-IRF3 (Ser396).[7]
-
An increase in the phosphorylated form of these proteins indicates pathway activation.
-
-
Immunofluorescence for Protein Translocation:
-
HEK293T cells stably expressing STING are grown on coverslips and treated with this compound or vehicle for a set time (e.g., 1 hour).
-
Cells are fixed, permeabilized, and stained with fluorescently-labeled primary antibodies against STING, p-TBK1, and IRF3.
-
Nuclei are counterstained (e.g., with DAPI).
-
Cells are imaged using confocal microscopy to visualize the subcellular localization of the proteins.
-
This compound-induced activation is confirmed by observing STING translocation from a diffuse ER pattern to distinct perinuclear foci, and the translocation of IRF3 from the cytoplasm to the nucleus.[7]
-
-
Cytokine Release Assay:
-
Immune cells (e.g., THP-1 cells or human PBMCs) are plated and stimulated with a dose-response of this compound for a specified time (e.g., 6 hours).[7][9]
-
The cell culture supernatant is collected.
-
The concentration of secreted cytokines (IFN-β, TNF-α, IL-6) in the supernatant is measured using a quantitative immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex Luminex assay.[18]
-
Dose-response curves are generated to calculate the EC₅₀ for the induction of each cytokine.[7]
-
Conclusion
The mechanism of action of this compound is distinguished by its unique self-dimerizing binding mode, which effectively mimics the function of natural STING ligands despite its small-molecule nature. This binding event triggers the complete canonical STING signaling cascade, leading to potent, dose-dependent induction of type I interferons and pro-inflammatory cytokines. Its favorable pharmacological properties, including systemic bioavailability and transient activity, represent a significant advancement in the development of STING-targeted cancer immunotherapies. The comprehensive characterization through biochemical and cellular assays provides a robust foundation for its ongoing clinical evaluation as a promising agent to convert immunologically "cold" tumors into "hot" tumors responsive to therapy.[4][9]
References
- 1. The Development of STING Agonists and Emerging Results as a Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. Chemical and Biomolecular Strategies for STING Pathway Activation in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Clinical applications of STING agonists in cancer immunotherapy: current progress and future prospects [frontiersin.org]
- 5. Silicon Therapeutics Announces Dosing of First Patient in Phase 1 Open-Label Clinical Trial of this compound for Advanced Solid Tumors or Lymphoma - BioSpace [biospace.com]
- 6. jitc.bmj.com [jitc.bmj.com]
- 7. biorxiv.org [biorxiv.org]
- 8. Clinical applications of STING agonists in cancer immunotherapy: current progress and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 11. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 12. Development of Small-Molecule STING Activators for Cancer Immunotherapy [mdpi.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. A High-Throughput Dose-Response Cellular Thermal Shift Assay for Rapid Screening of Drug Target Engagement in Living Cells, Exemplified Using SMYD3 and IDO1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Comprehensive Guide to Cytokine Release Assays in Immunology and Biomedical Research - Creative Proteomics [cytokine.creative-proteomics.com]
SNX281: A Technical Guide to its Unique Self-Dimerizing Mechanism of STING Activation
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the novel small molecule STING (Stimulator of Interferon Genes) agonist, SNX281. It focuses on its unique self-dimerizing mechanism of action, presenting key quantitative data, detailed experimental protocols, and visual representations of the associated biological pathways and experimental workflows.
Core Mechanism: Self-Dimerization in the STING Binding Site
This compound represents a significant advancement in STING agonist development. Unlike the endogenous cyclic dinucleotide (CDN) ligands, this compound is a small molecule designed to be systemically available.[1][2][3] Its innovative mechanism involves the cooperative binding of two this compound molecules within the STING ligand-binding domain. This "self-dimer" approximates the size and shape of a natural CDN, effectively activating the STING protein.[1][4] This activation triggers a conformational change in the STING dimer from an inactive "open" state to an active "closed" conformation, initiating downstream signaling.[1] This unique approach allows for the development of a potent STING agonist with drug-like physicochemical properties, overcoming the limitations of first-generation CDN mimetics which are often restricted to intra-tumoral delivery.[1][5]
The design of this compound was facilitated by a combination of physics-based simulations, including quantum mechanics and molecular dynamics, and artificial intelligence.[1][4] This computational approach was essential to account for the novel self-dimerization mechanism and the significant conformational changes in the STING protein upon activation.[1][4]
Quantitative Data Summary
The following tables summarize the key quantitative data characterizing the interaction of this compound with the STING protein and its cellular activity.
Table 1: Binding Affinity and Thermal Stabilization
| Compound | Target | Assay Type | Parameter | Value |
| This compound | Human STING (C-terminal domain) | Radioligand Competition Assay | IC50 | 4.1 ± 2.2 µM |
| This compound | Human STING | Differential Scanning Fluorimetry (DSF) | ΔTm | 12.2 °C |
| 2'3'-cGAMP | Human STING | Differential Scanning Fluorimetry (DSF) | ΔTm | 10.9 °C |
Data sourced from the bioRxiv preprint by Allen et al.[1]
Table 2: In Vitro Cellular Activity in THP-1 Cells
| Cytokine | Assay Type | Parameter | Value |
| IFN-β | ELISA | EC50 | 1.8 µM |
| TNF-α | ELISA | EC50 | 1.9 µM |
| IL-6 | ELISA | EC50 | 2.5 µM |
Data sourced from the bioRxiv preprint by Allen et al.[1]
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams were generated using the Graphviz DOT language to illustrate key processes.
Caption: STING activation pathway induced by this compound.
Caption: Workflow for characterizing this compound activity.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound.
Radioligand Competition Assay for Binding Affinity (IC50)
-
Objective: To determine the concentration at which this compound inhibits 50% of the binding of a radiolabeled CDN to the STING protein.
-
Materials:
-
Recombinant human STING C-terminal domain protein.
-
Radiolabeled 2'3'-cGAMP (e.g., ³H-cGAMP).
-
This compound at various concentrations.
-
Filtration apparatus.
-
Scintillation counter.
-
-
Protocol:
-
A constant concentration of recombinant human STING protein is incubated with a fixed concentration of ³H-cGAMP.
-
Increasing concentrations of this compound are added to the mixture to compete for binding.
-
The reaction is allowed to reach equilibrium.
-
The mixture is passed through a filter membrane that retains the protein-ligand complexes but allows unbound ligand to pass through.
-
The radioactivity retained on the filter is measured using a scintillation counter.
-
The data is plotted as the percentage of inhibition of radioligand binding versus the concentration of this compound.
-
The IC50 value is calculated from the resulting dose-response curve.[1]
-
Differential Scanning Fluorimetry (DSF) for Thermal Stabilization (ΔTm)
-
Objective: To measure the change in the thermal denaturation midpoint (Tm) of the STING protein upon ligand binding, which is an indicator of binding and stabilization.
-
Materials:
-
Recombinant human STING protein.
-
This compound or control ligand (e.g., 2'3'-cGAMP).
-
A fluorescent dye that binds to hydrophobic regions of proteins (e.g., SYPRO Orange).
-
A real-time PCR instrument capable of performing a thermal melt.
-
-
Protocol:
-
Recombinant STING protein is mixed with the fluorescent dye in a suitable buffer.
-
The mixture is aliquoted into wells of a PCR plate.
-
This compound or a control ligand is added to the respective wells. A DMSO vehicle control is also included.
-
The plate is heated in a real-time PCR instrument over a temperature gradient (e.g., 25 °C to 95 °C).
-
Fluorescence is monitored as the temperature increases. As the protein unfolds, it exposes hydrophobic regions, causing the dye to bind and fluoresce.
-
The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, corresponding to the midpoint of the transition in the fluorescence curve.
-
The change in melting temperature (ΔTm) is calculated by subtracting the Tm of the protein with the vehicle control from the Tm of the protein with the ligand.[1]
-
THP-1 Cell-Based Cytokine Secretion Assay (EC50)
-
Objective: To quantify the dose-dependent secretion of STING-mediated cytokines (IFN-β, TNF-α, IL-6) from human monocytic THP-1 cells upon treatment with this compound.
-
Materials:
-
THP-1 cells.
-
This compound at various concentrations.
-
Cell culture medium and supplements.
-
ELISA kits for human IFN-β, TNF-α, and IL-6.
-
-
Protocol:
-
THP-1 cells are seeded in 96-well plates and cultured.
-
The cells are then treated with a serial dilution of this compound or a vehicle control (DMSO).
-
The cells are incubated for a specified period (e.g., 6 hours) to allow for cytokine production and secretion.[1]
-
After incubation, the cell culture supernatant is collected.
-
The concentrations of IFN-β, TNF-α, and IL-6 in the supernatant are quantified using specific ELISA kits according to the manufacturer's instructions.
-
The data is plotted as cytokine concentration versus this compound concentration.
-
The EC50 value, the concentration of this compound that elicits a half-maximal response for each cytokine, is determined from the dose-response curves.[1]
-
Reporter Gene Assays in THP-1 Cells
-
Objective: To measure the activation of the IRF and NF-κB signaling pathways downstream of STING activation.
-
Materials:
-
THP-1 cells stably expressing a luciferase reporter gene under the control of an IRF-responsive promoter and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-responsive promoter.[1]
-
This compound at various concentrations.
-
Luciferase and SEAP detection reagents.
-
-
Protocol:
-
The engineered THP-1 reporter cells are cultured and treated with a range of this compound concentrations.
-
Following an appropriate incubation period, the activity of luciferase (for IRF pathway) and SEAP (for NF-κB pathway) is measured.
-
Luciferase activity is typically measured from cell lysates using a luminometer.
-
SEAP activity is measured from the cell culture supernatant.
-
The fold induction of reporter gene expression is calculated relative to vehicle-treated cells.
-
Conclusion
This compound's unique self-dimerizing mechanism represents a paradigm shift in the design of small molecule STING agonists. The data and methodologies presented herein provide a comprehensive technical foundation for understanding and further investigating this promising therapeutic agent. Its ability to be delivered systemically and potently activate the STING pathway underscores its potential in immuno-oncology and other therapeutic areas where innate immune activation is desired.[3][5][6] The ongoing clinical trials will be crucial in determining the safety and efficacy of this novel therapeutic approach in patients.[3][7]
References
- 1. biorxiv.org [biorxiv.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. STING Agonists as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Silicon Therapeutics Announces Dosing of First Patient in Phase 1 Open-Label Clinical Trial of this compound for Advanced Solid Tumors or Lymphoma - BioSpace [biospace.com]
- 6. jitc.bmj.com [jitc.bmj.com]
- 7. Clinical applications of STING agonists in cancer immunotherapy: current progress and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
The Computational and AI-Driven Design of SNX281: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: Overcoming the Challenges of STING Agonist Design
The STING pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a powerful type I interferon response, which in turn bridges to an adaptive anti-tumor immunity.[3][4] While the therapeutic potential of STING activation in oncology is well-established, the development of systemically active small molecule agonists has been a formidable challenge. The natural ligands for STING are cyclic dinucleotides (CDNs), which possess poor drug-like properties, limiting their administration to direct intratumoral injections.[1]
SNX281 was engineered to overcome these limitations. It is a non-CDN agonist that activates STING through a unique self-dimerizing mechanism within the binding site, effectively mimicking the size and shape of endogenous CDNs while maintaining favorable small molecule characteristics.[2][5] The successful design of this compound was made possible through a multi-parameter optimization strategy, heavily reliant on predictive computational models.
The Computational Design and AI-Powered Optimization of this compound
The discovery of this compound was driven by a bespoke computational platform developed by Silicon Therapeutics.[6] This platform integrates quantum mechanics, molecular dynamics, binding free energy simulations, and artificial intelligence to create a powerful engine for drug design.[2][6]
Core Computational Methodologies
-
Quantum Mechanics (QM): QM methods were employed to accurately model the electronic structures of potential ligands and their interactions with the STING binding site.[2][7] This level of precision is crucial for understanding and optimizing key interactions, such as the π-π stacking that is central to this compound's dimeric binding mode.[2][7]
-
Molecular Dynamics (MD) Simulations: MD simulations provided insights into the dynamic nature of the STING protein and how different ligands influence its conformational changes.[2][6] Activating STING requires stabilizing its "closed" conformation, and MD simulations were instrumental in predicting which molecular designs would achieve this.[2]
-
Binding Free Energy Simulations: These simulations were used to predict the binding affinity of virtual compounds to the STING protein, allowing for the prioritization of molecules for synthesis and experimental testing.[2]
The Iterative Design Workflow
The design of this compound followed an iterative "design, predict, make, test, analyze" (DPMTA) cycle. This workflow allowed for the rapid exploration of chemical space and the progressive refinement of lead compounds towards the desired target product profile.[2] Over the course of the project, millions of virtual molecules were evaluated, with only a small fraction (208 molecules) being synthesized and tested in the lab, highlighting the efficiency of this computationally-driven approach.[2]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from preclinical studies.
Table 1: In Vitro Activity of this compound
| Assay | Cell Line / Protein | Parameter | Value | Reference |
| Binding Affinity | ||||
| [³H]-cGAMP Displacement | hSTING WT | IC₅₀ (µM) | 4.1 ± 2.2 | [2] |
| hSTING HAQ | IC₅₀ (µM) | (Parentheses in original) | [2] | |
| mSTING | IC₅₀ (µM) | (Parentheses in original) | [2] | |
| rSTING | IC₅₀ (µM) | (Parentheses in original) | [2] | |
| cSTING (monkey) | IC₅₀ (µM) | (Parentheses in original) | [2] | |
| Cellular Activity | ||||
| IFN-β Induction | THP-1 | EC₅₀ (µM) | 0.4 | [2] |
| TNF-α Induction | THP-1 | EC₅₀ (µM) | 0.3 | [2] |
| IL-6 Induction | THP-1 | EC₅₀ (µM) | 0.2 | [2] |
| IRF Reporter | THP-1 | EC₅₀ (µM) | 0.2 | [2] |
| NF-κB Reporter | THP-1 | EC₅₀ (µM) | 0.3 | [2] |
| Thermal Stabilization | ||||
| hSTING WT | ΔTm (°C) | 12.2 ± 1.4 | [2] | |
| hSTING HAQ | ΔTm (°C) | 13.9 ± 1.4 | [2] | |
| mSTING | ΔTm (°C) | 27.1 ± 4.2 | [2] | |
| rSTING | ΔTm (°C) | 12.3 | [2] | |
| cSTING (monkey) | ΔTm (°C) | 11.6 | [2] |
Table 2: In Vivo Pharmacokinetics and Efficacy of this compound in Mice
| Parameter | Model | Dose | Value | Reference |
| Pharmacokinetics | ||||
| Half-life (t₁/₂) | Mouse | Not Specified | 2.33 hours | [2] |
| Antitumor Efficacy | ||||
| Tumor Growth Inhibition | CT26 Syngeneic Model | 25 mg/kg, i.v., QWx3 | 66% | [2] |
| Tumor Regression | CT26 Syngeneic Model | Single i.v. dose | Complete regression | [11] |
Key Experimental Protocols
The following sections provide an overview of the key experimental methodologies used in the preclinical characterization of this compound. These protocols are based on published information and standard laboratory procedures.
STING Binding Assay ([³H]-cGAMP Displacement)
This assay measures the ability of a test compound to compete with a radiolabeled natural ligand for binding to the STING protein.
-
Principle: A fixed concentration of recombinant STING protein and [³H]-cGAMP are incubated with varying concentrations of the test compound (this compound). The amount of [³H]-cGAMP bound to STING is then quantified, and the concentration of the test compound that inhibits 50% of [³H]-cGAMP binding (IC₅₀) is determined.
-
Protocol Outline:
-
Recombinant human, mouse, rat, or monkey STING protein is incubated with [³H]-cGAMP and a serial dilution of this compound in a suitable buffer.
-
The mixture is incubated to allow binding to reach equilibrium.
-
The protein-ligand complexes are captured on a filter plate, and unbound [³H]-cGAMP is washed away.
-
The amount of radioactivity retained on the filter, corresponding to the amount of bound [³H]-cGAMP, is measured using a scintillation counter.
-
The percentage of inhibition is calculated for each concentration of this compound, and the data is fitted to a dose-response curve to determine the IC₅₀ value.
-
Cellular STING Activation Assays
These assays assess the ability of this compound to activate the STING pathway in a cellular context, leading to the production of downstream signaling molecules and cytokines.
-
Cell Line: THP-1 human monocytic cells, which endogenously express all components of the cGAS-STING pathway, are commonly used.[12][13]
-
Cytokine Release Assay (ELISA):
-
THP-1 cells are plated in 96-well plates and treated with a serial dilution of this compound for a specified time (e.g., 6 hours).[2]
-
The cell culture supernatant is collected.
-
The concentrations of secreted cytokines (IFN-β, TNF-α, IL-6) in the supernatant are quantified using commercially available ELISA kits.[14]
-
The data is plotted as cytokine concentration versus this compound concentration, and EC₅₀ values are calculated.
-
-
Luciferase Reporter Assay:
-
THP-1 cells are transduced with a reporter construct containing a luciferase gene under the control of an IRF- or NF-κB-responsive promoter.[2]
-
The cells are treated with a serial dilution of this compound.
-
After a defined incubation period, a luciferase substrate is added, and the resulting luminescence is measured using a luminometer.[2]
-
The luminescence signal, which is proportional to the activation of the respective transcription factor, is plotted against the this compound concentration to determine the EC₅₀.
-
In Vivo Antitumor Efficacy Studies
These studies evaluate the ability of this compound to inhibit tumor growth in a living organism.
-
Animal Model: Syngeneic mouse models, such as BALB/c mice bearing CT26 colon carcinoma tumors, are used.[12][15] These models have a competent immune system, which is essential for evaluating immunotherapies.[15]
-
Protocol Outline:
-
CT26 tumor cells are implanted subcutaneously into the flank of BALB/c mice.[16]
-
Once the tumors reach a predetermined size, the mice are randomized into treatment and control groups.[15]
-
This compound is administered systemically (e.g., intravenously) at various doses and schedules.[12] A vehicle control group receives the formulation without the drug.
-
Tumor volume is measured regularly (e.g., twice weekly) using calipers.[15]
-
At the end of the study, the percentage of tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the vehicle control group.
-
STING Signaling Pathway and the Mechanism of Action of this compound
This compound activates the STING pathway, leading to a cascade of events that culminates in an anti-tumor immune response.
Upon binding of this compound to the STING dimer in the endoplasmic reticulum, STING undergoes a conformational change to its active state.[2] This leads to the recruitment and activation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates both STING and the transcription factor IRF3.[17] Phosphorylated IRF3 then translocates to the nucleus and drives the expression of type I interferons.[17] Concurrently, the activation of STING also leads to the activation of the NF-κB pathway, resulting in the production of pro-inflammatory cytokines.[2]
Conclusion and Future Directions
The development of this compound is a landmark achievement in the field of cancer immunotherapy, demonstrating the power of a computationally-driven approach to drug discovery. By integrating advanced techniques in physics-based simulation and artificial intelligence, the design team was able to overcome the significant hurdles associated with developing a systemically active small molecule STING agonist. The preclinical data for this compound are highly promising, showing potent and specific activation of the STING pathway, leading to robust anti-tumor immunity in mouse models.
This compound is currently in Phase I clinical trials, both as a monotherapy and in combination with checkpoint inhibitors, for the treatment of advanced solid tumors and lymphomas.[18][19] The results of these trials will be critical in validating the therapeutic potential of this novel agent in humans.
Future research in this area will likely focus on several key aspects:
-
Further Elucidation of the AI Models: A more detailed public disclosure of the specific machine learning architectures and training data used in the design of this compound would be highly beneficial for the broader drug discovery community.
-
Exploration of Other "Undruggable" Targets: The success of the computational platform used to design this compound suggests that it could be applied to other challenging drug targets that have been intractable to traditional discovery methods.
-
Development of Next-Generation STING Agonists: The insights gained from the development of this compound can be used to design even more potent and selective STING agonists with tailored pharmacokinetic and pharmacodynamic profiles.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Quantum Mechanics in Drug Discovery: A Comprehensive Review of Methods, Applications, and Future Directions [mdpi.com]
- 3. jitc.bmj.com [jitc.bmj.com]
- 4. In vivo imaging of CT26 mouse tumours by using cmHsp70.1 monoclonal antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 5. international-pharma.com [international-pharma.com]
- 6. Roivant Grows Computational Drug Discovery Engine with Acquisition of Silicon Therapeutics [prnewswire.com]
- 7. Quantum mechanics implementation in drug-design workflows: does it really help? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. condrug.com [condrug.com]
- 10. The Experimentalist’s Guide to Machine Learning for Small Molecule Design - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Development of Small-Molecule STING Activators for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. meliordiscovery.com [meliordiscovery.com]
- 16. In Vivo Syngeneic Subcutaneous CT26 Colon Tumor Model Shuttle Session - Explicyte Immuno-Oncology [explicyte.com]
- 17. Protocol to induce and assess cGAS-STING pathway activation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ClinicalTrials.gov [clinicaltrials.gov]
- 19. Clinical applications of STING agonists in cancer immunotherapy: current progress and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
SNX281: A Catalyst for Innate and Adaptive Immunity in Oncology
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
SNX281 is a novel, systemically administered small molecule agonist of the Stimulator of Interferon Genes (STING) protein, a critical mediator of innate immunity. By activating the STING pathway, this compound initiates a robust anti-tumor response characterized by the induction of type I interferons (IFNs) and pro-inflammatory cytokines, leading to the maturation of antigen-presenting cells and the priming of a durable, tumor-specific adaptive immune response. Preclinical evidence demonstrates that this compound can induce complete tumor regression and establish long-term immunological memory. This guide provides a comprehensive overview of the mechanism of action, preclinical data, and experimental methodologies related to this compound, intended to inform and guide further research and development in the field of immuno-oncology.
Introduction: The STING Pathway in Cancer Immunotherapy
The cGAS-STING signaling pathway is a key component of the innate immune system responsible for detecting cytosolic DNA, a danger signal associated with cellular damage and pathogen infection.[1][2] Upon activation by cyclic GMP-AMP (cGAMP), synthesized by cGAS in response to cytosolic DNA, STING translocates from the endoplasmic reticulum to the Golgi apparatus.[3] This initiates a signaling cascade culminating in the phosphorylation of TANK-binding kinase 1 (TBK1) and interferon regulatory factor 3 (IRF3).[1][4] Phosphorylated IRF3 then translocates to the nucleus to drive the transcription of type I interferons and other pro-inflammatory cytokines.[2][4] This innate immune activation is intrinsically linked to the adaptive immune response, as it promotes the maturation of dendritic cells (DCs), enhances antigen presentation, and ultimately leads to the activation of tumor-specific T cells.[4][5] The therapeutic potential of activating this pathway has led to the development of STING agonists as a promising strategy in cancer immunotherapy.[4][6]
This compound: A Systemically Bioavailable STING Agonist
This compound is a non-cyclic dinucleotide (CDN) small molecule STING agonist designed for systemic intravenous administration.[4][7] A key molecular feature of this compound is its ability to form a dimer within the STING binding site, effectively mimicking the natural ligand cGAMP and inducing the conformational change required for STING activation.[4][8] This design overcomes the limitations of early-generation CDN-based STING agonists, which often require intratumoral injection.[5]
Mechanism of Action
Upon intravenous administration, this compound binds to and activates STING in various immune cells within the tumor microenvironment (TME).[6][7] This activation triggers the canonical STING signaling pathway, leading to a cascade of immunological events that bridge the innate and adaptive immune systems.
dot
Caption: this compound signaling pathway.
Preclinical Efficacy of this compound
The anti-tumor activity of this compound has been demonstrated in a range of preclinical models, both in vitro and in vivo.
In Vitro Activity
This compound demonstrates potent and specific activation of the STING pathway in human immune cells. In preclinical studies using the human monocytic cell line THP-1, this compound induced the dose-dependent secretion of key cytokines.[4]
| Assay Component | Result | Cell Line | Reference |
| Binding Affinity (IC50) | |||
| hSTING (WT) | 4.1 ± 2.2 µM | Recombinant Protein | [4] |
| Functional Activity (EC50) | |||
| IFN-β Induction | 6.6 µM | THP-1 | [4] |
| TNF-α Induction | 10.1 µM | THP-1 | [4] |
| IL-6 Induction | 10.4 µM | THP-1 | [4] |
In Vivo Anti-Tumor Efficacy
Intravenous administration of this compound has been shown to induce complete and durable tumor regression in multiple syngeneic mouse tumor models.[6][7]
| Tumor Model | Treatment Regimen | Key Outcomes | Reference |
| CT26 (Colon Carcinoma) | Single intravenous dose | Complete and durable tumor regression; induction of immune memory. | [6][7] |
| MC38 (Colon Adenocarcinoma) | Combination with anti-PD-1 | Robust anti-tumor activity and significant survival benefit. | [2] |
| B16-F10 (Melanoma) | Combination with anti-PD-1 | Robust anti-tumor activity and significant survival benefit. | [2] |
The anti-tumor effect of this compound is dependent on a functional adaptive immune system, with studies showing that the therapeutic effect is abrogated in immunocompromised mice and is dependent on the presence of CD8+ T cells.[2][6]
Impact on Innate and Adaptive Immunity
This compound bridges innate and adaptive immunity to generate a comprehensive anti-tumor response.
Activation of Innate Immunity
This compound's primary effect is the activation of the innate immune system through STING. This leads to:
-
Cytokine Production: Rapid induction of type I interferons (IFN-α/β), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[4]
-
Dendritic Cell Maturation: The cytokine milieu created by this compound promotes the maturation of dendritic cells, characterized by the upregulation of co-stimulatory molecules such as CD80 and CD86, and MHC class II.[6]
dot
Caption: this compound's effect on innate immunity.
Priming of Adaptive Immunity
The activation of innate immunity by this compound is crucial for initiating a powerful and specific adaptive immune response. This includes:
-
Enhanced Antigen Presentation: Mature dendritic cells are more efficient at processing and presenting tumor-associated antigens to T cells.[6]
-
T Cell Priming and Activation: The enhanced antigen presentation leads to the priming and activation of naive CD8+ T cells, which differentiate into cytotoxic T lymphocytes (CTLs).[2]
-
Induction of Immune Memory: Preclinical studies have shown that mice cured of their tumors by this compound are resistant to re-challenge with the same tumor cells, indicating the establishment of long-term immunological memory.[4][7]
dot
Caption: this compound's priming of adaptive immunity.
Experimental Protocols
The following are generalized protocols based on publicly available information from preclinical studies of this compound and other STING agonists. Specific details may vary between studies.
In Vitro Cytokine Induction Assay
-
Cell Line: THP-1 (human monocytic cell line).
-
Method:
-
Seed THP-1 cells in a 96-well plate at a density of 1 x 10^5 cells/well.
-
Treat cells with a dose range of this compound (e.g., 0.1 to 100 µM) or vehicle control (DMSO).
-
Incubate for 6-24 hours at 37°C.
-
Collect the cell culture supernatant.
-
Measure the concentration of IFN-β, TNF-α, and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.
-
Calculate EC50 values using a non-linear regression analysis.
-
In Vivo Syngeneic Tumor Models
-
Cell Lines and Mouse Strains:
-
CT26 (colon carcinoma): BALB/c mice.
-
MC38 (colon adenocarcinoma): C57BL/6 mice.
-
B16-F10 (melanoma): C57BL/6 mice.
-
-
Tumor Implantation:
-
Subcutaneously inject 1 x 10^6 tumor cells in 100 µL of PBS into the flank of the mice.
-
Allow tumors to establish to a palpable size (e.g., 50-100 mm³).
-
-
Treatment:
-
This compound Monotherapy: Administer this compound intravenously (e.g., 25 mg/kg) as a single dose or in a scheduled regimen (e.g., once weekly for 3 weeks).[9]
-
Combination Therapy: Administer this compound as above in combination with an anti-PD-1 antibody (e.g., 10 mg/kg, intraperitoneally, twice weekly for 3 weeks).[9]
-
-
Monitoring:
-
Measure tumor volume with calipers twice weekly.
-
Monitor animal body weight and overall health.
-
At the end of the study, tumors can be excised for further analysis (e.g., flow cytometry, immunohistochemistry).
-
References
- 1. researchgate.net [researchgate.net]
- 2. jitc.bmj.com [jitc.bmj.com]
- 3. Innate immunity based cancer immunotherapy: B16-F10 murine melanoma model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. In Vitro Maturation of Bone Marrow-Derived Dendritic Cells via STING Activation for T Cell Priming - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Silicon Therapeutics Announces Dosing of First Patient in Phase 1 Open-Label Clinical Trial of this compound for Advanced Solid Tumors or Lymphoma - BioSpace [biospace.com]
- 8. Mannosylated STING Agonist Drugamers for Dendritic Cell-Mediated Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
Investigating the Pharmacodynamics of Systemic SNX281: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SNX281 is a novel, systemically administered small molecule agonist of the Stimulator of Interferon Genes (STING) protein, a critical component of the innate immune system. Activation of the STING pathway by this compound initiates a cascade of signaling events, leading to the production of type I interferons and other pro-inflammatory cytokines. This robust immune response can convert immunologically "cold" tumors into "hot" tumors, rendering them more susceptible to immune-mediated killing and enhancing the efficacy of immunotherapies such as checkpoint inhibitors. This technical guide provides an in-depth overview of the pharmacodynamics of this compound, detailing its mechanism of action, summarizing key preclinical data, and outlining the methodologies for its investigation.
Introduction
The cGAS-STING pathway is a key mediator of innate immunity, responsible for detecting cytosolic DNA, a danger signal associated with viral infections and cellular damage, including that which occurs within the tumor microenvironment. Upon activation, STING triggers a signaling cascade that results in the production of type I interferons (IFN-α/β) and other inflammatory cytokines, leading to the recruitment and activation of various immune cells, including dendritic cells (DCs), natural killer (NK) cells, and T cells.[1][2] This multifaceted immune response is pivotal for an effective anti-tumor response.
This compound is a first-in-class, systemically delivered small molecule STING agonist designed to overcome the limitations of earlier STING agonists, which often required intratumoral administration. Its favorable pharmacokinetic properties enable intravenous delivery, allowing for the activation of the STING pathway in immune cells throughout the body and within various tumor microenvironments.[1] Preclinical studies have demonstrated that systemic administration of this compound leads to potent anti-tumor activity and the induction of a durable, adaptive immune memory.[1][3]
This guide will delve into the core pharmacodynamic characteristics of this compound, providing researchers with the necessary information to design and interpret studies investigating its biological effects.
Mechanism of Action and Signaling Pathway
This compound activates the STING pathway through a unique dimerization mechanism. Two molecules of this compound bind to the ligand-binding domain of a STING dimer, inducing a conformational change that initiates downstream signaling.[1] This activation leads to the recruitment and phosphorylation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 then dimerizes, translocates to the nucleus, and drives the transcription of genes encoding type I interferons. Concurrently, STING activation also leads to the activation of the NF-κB pathway, resulting in the production of pro-inflammatory cytokines such as TNF-α and IL-6.[4]
Caption: this compound-induced STING signaling pathway.
Quantitative In Vitro Pharmacodynamics
The in vitro activity of this compound has been characterized through various assays, primarily focusing on its ability to bind to the STING protein and induce downstream cytokine production in immune cells.
STING Binding Affinity
This compound has been shown to bind to the C-terminal domain of human STING, competing with the natural ligand 2'3'-cGAMP. The binding affinity has been determined across multiple species.
| Species | Assay Type | Parameter | Value (µM) |
| Human | Radioligand Binding Assay | IC50 | 4.1 ± 2.2 |
| Mouse | Radioligand Binding Assay | IC50 | >10 |
| Rat | Radioligand Binding Assay | IC50 | 5.6 |
| Monkey | Radioligand Binding Assay | IC50 | 2.5 |
| Table 1: In vitro binding affinity of this compound to STING protein from different species.[4][5] |
Cytokine Induction in THP-1 Cells
The functional consequence of this compound binding to STING is the induction of type I interferons and pro-inflammatory cytokines. The potency of this compound in inducing these cytokines has been quantified in the human monocytic cell line THP-1.
| Cytokine | Assay Type | Parameter | Value (µM) |
| IFN-β | ELISA | EC50 | 6.6 |
| TNF-α | ELISA | EC50 | 8.3 |
| IL-6 | ELISA | EC50 | 9.1 |
| Table 2: Potency of this compound in inducing cytokine secretion from THP-1 cells.[4] |
Preclinical In Vivo Pharmacodynamics
The anti-tumor efficacy of systemic this compound has been evaluated in syngeneic mouse models, with the CT26 colon carcinoma model being a key system for these investigations.
Anti-Tumor Efficacy in the CT26 Model
Intravenous administration of this compound has demonstrated significant anti-tumor activity in BALB/c mice bearing established CT26 tumors.
| Treatment Group | Dosing Schedule | Outcome |
| Vehicle Control | - | Progressive tumor growth |
| This compound (10 mg/kg) | Single i.v. dose | Complete and durable tumor regression |
| This compound + anti-PD-1 | Combination therapy | Enhanced anti-tumor activity and survival benefit |
| Table 3: Summary of in vivo anti-tumor efficacy of this compound in the CT26 colon carcinoma model.[1][3] |
A key finding from preclinical studies is the induction of a robust and durable immune memory response. Mice that experienced complete tumor regression after this compound treatment were resistant to tumor rechallenge, indicating the establishment of long-term anti-tumor immunity.[1] This effect is primarily mediated by CD8+ T cells.
Experimental Protocols
In Vitro STING Pathway Activation Assay
This protocol describes the assessment of STING pathway activation in THP-1 cells by measuring the phosphorylation of key signaling proteins via Western blotting.
Caption: Workflow for Western blot analysis of STING pathway activation.
Materials:
-
THP-1 cells
-
RPMI-1640 medium with 10% FBS
-
Phorbol 12-myristate 13-acetate (PMA)
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Primary antibodies (anti-p-STING, anti-p-TBK1, anti-p-IRF3, and total protein controls)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Differentiation:
-
Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS.
-
Differentiate THP-1 cells into macrophage-like cells by treating with PMA (e.g., 100 ng/mL) for 48-72 hours.
-
Replace the PMA-containing medium with fresh medium and allow the cells to rest for 24 hours.
-
-
This compound Treatment:
-
Treat the differentiated THP-1 cells with various concentrations of this compound for a specified time (e.g., 30 minutes to 6 hours).[4]
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against phosphorylated STING, TBK1, and IRF3. Also, probe for total protein levels as loading controls.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
In Vitro Cytokine Secretion Assay (ELISA)
This protocol outlines the measurement of IFN-β, TNF-α, and IL-6 secretion from this compound-treated THP-1 cells using an enzyme-linked immunosorbent assay (ELISA).
Materials:
-
Differentiated THP-1 cells (as prepared in 5.1)
-
This compound
-
ELISA kits for human IFN-β, TNF-α, and IL-6
-
96-well ELISA plates
-
Plate reader
Procedure:
-
Cell Treatment and Supernatant Collection:
-
Treat differentiated THP-1 cells with a dose range of this compound for a suitable duration (e.g., 6-24 hours).
-
Collect the cell culture supernatants.
-
-
ELISA:
-
Perform the ELISA for each cytokine according to the manufacturer's instructions. This typically involves:
-
Coating the ELISA plate with a capture antibody.
-
Adding the collected cell culture supernatants.
-
Adding a detection antibody.
-
Adding a substrate solution to develop a colorimetric signal.
-
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
-
Data Analysis:
-
Generate a standard curve using recombinant cytokine standards.
-
Calculate the concentration of each cytokine in the samples based on the standard curve.
-
Plot the cytokine concentrations against the this compound concentrations to determine the EC50 values.
-
In Vivo Anti-Tumor Efficacy Study
This protocol describes a general workflow for evaluating the anti-tumor efficacy of this compound in the CT26 syngeneic mouse model.
Caption: Workflow for in vivo anti-tumor efficacy studies.
Materials:
-
BALB/c mice
-
CT26 colon carcinoma cells
-
This compound
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation:
-
Subcutaneously inject a suspension of CT26 cells (e.g., 1 x 10^6 cells) into the flank of BALB/c mice.[6]
-
-
Tumor Growth and Randomization:
-
Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Randomize the mice into treatment groups (e.g., vehicle, this compound monotherapy, this compound + anti-PD-1).
-
-
Treatment Administration:
-
Administer this compound intravenously according to the desired dosing schedule.
-
-
Monitoring and Endpoints:
-
Measure tumor volume with calipers at regular intervals (e.g., twice a week).
-
Monitor the body weight and overall health of the mice.
-
At the end of the study, tumors and relevant tissues (e.g., spleens, lymph nodes) can be harvested for further analysis, such as immunohistochemistry or flow cytometry to characterize the immune cell infiltrate.
-
Clinical Pharmacodynamics
This compound is currently being evaluated in a Phase 1 clinical trial (NCT04609579) in patients with advanced solid tumors and lymphomas, both as a monotherapy and in combination with the anti-PD-1 antibody pembrolizumab.[7] A key objective of this trial is to assess the pharmacodynamic effects of this compound in patients.
Pharmacodynamic Assessments in the Phase 1 Trial may include:
-
Plasma Cytokine Levels: Measurement of systemic levels of IFN-β, TNF-α, IL-6, and other relevant cytokines and chemokines following this compound administration.
-
Peripheral Blood Immune Cell Phenotyping: Analysis of changes in the frequency and activation status of various immune cell populations (e.g., T cells, NK cells, monocytes) in peripheral blood.
-
Tumor Biopsy Analysis:
-
Immunohistochemistry to assess the infiltration of immune cells (e.g., CD8+ T cells) into the tumor microenvironment.
-
Gene expression analysis of tumor tissue to identify signatures of STING pathway activation and immune activation.
-
Conclusion
This compound is a promising systemically active STING agonist with a well-defined mechanism of action and compelling preclinical anti-tumor activity. The pharmacodynamic effects of this compound are characterized by the robust induction of type I interferons and pro-inflammatory cytokines, leading to the activation of a broad anti-tumor immune response and the generation of durable immune memory. The ongoing clinical evaluation will provide crucial insights into the translation of these preclinical findings to cancer patients and will further elucidate the pharmacodynamic profile of this novel immunotherapeutic agent. The experimental protocols and data presented in this guide are intended to serve as a valuable resource for researchers investigating the biological and therapeutic potential of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of Small-Molecule STING Activators for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stingthera Announces Clinical Collaboration With Merck to Evaluate this compound in Combination With KEYTRUDA in Certain Patients With Advanced Solid Tumors & Lymphoma [drug-dev.com]
- 4. biorxiv.org [biorxiv.org]
- 5. biorxiv.org [biorxiv.org]
- 6. Development of an orthotopic syngeneic murine model of colorectal cancer for use in translational research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Screening of SNX281 in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the in vitro screening of SNX281, a systemically active, non-cyclic dinucleotide (CDN) small molecule agonist of the Stimulator of Interferon Genes (STING) protein.[1][2] Activation of the STING pathway is a promising strategy in cancer immunotherapy as it can induce a robust anti-tumor immune response.[3][4] These protocols are designed to enable researchers to assess the activity of this compound in cancer cell lines by measuring its impact on cell viability, apoptosis, target engagement, and downstream signaling.
Introduction to this compound and the STING Pathway
This compound is a novel small molecule that activates the STING pathway, a critical component of the innate immune system that detects cytosolic DNA.[1][5] Upon binding to STING, this compound induces a conformational change that leads to the recruitment and activation of TANK-binding kinase 1 (TBK1). TBK1 then phosphorylates Interferon Regulatory Factor 3 (IRF3), which dimerizes, translocates to the nucleus, and drives the expression of type I interferons (IFN-α and IFN-β) and other pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α).[5][6] This cytokine milieu activates a potent anti-tumor immune response, including the recruitment and activation of dendritic cells (DCs), natural killer (NK) cells, and cytotoxic T lymphocytes (CTLs) into the tumor microenvironment.[1][2] Preclinical studies have demonstrated that this compound can induce complete tumor regression in various cancer models.[2]
Data Presentation
Table 1: In Vitro Activity of this compound in THP-1 Cells
| Parameter | EC50 (µM) | Cell Line | Assay Conditions | Reference |
| IFN-β Induction | 6.6 | THP-1 | 6-hour stimulation | [5] |
| TNF-α Induction | 8.1 | THP-1 | 6-hour stimulation | [5] |
| IL-6 Induction | 7.5 | THP-1 | 6-hour stimulation | [5] |
Signaling Pathway Diagram
Caption: The this compound signaling pathway.
Experimental Workflow Diagram
Caption: Experimental workflow for this compound screening.
Experimental Protocols
Cell Line Selection and Culture
Objective: To select and maintain appropriate cancer cell lines for this compound screening.
Cell Line Recommendations:
-
STING-Positive:
-
STING-Negative (as a negative control):
-
HEK293T: These cells are deficient in endogenous STING and can be used for baseline comparisons or for ectopic expression studies.[10]
-
Culture Conditions: Culture cell lines according to the supplier's recommendations (e.g., ATCC). In general, cells are maintained in RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
Cell Viability Assay (MTT Assay)
Objective: To determine the effect of this compound on the viability and proliferation of cancer cell lines.
Materials:
-
96-well flat-bottom plates
-
This compound stock solution (dissolved in DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium. A recommended starting concentration range is 0.1 µM to 100 µM.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate for 24, 48, or 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V Staining)
Objective: To assess the induction of apoptosis by this compound in cancer cell lines.
Materials:
-
6-well plates
-
This compound stock solution
-
Complete cell culture medium
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Seed cells in a 6-well plate at a density of 1 x 10^6 cells per well.
-
Incubate for 24 hours.
-
Treat cells with this compound at various concentrations (e.g., 1x, 2x, and 5x the IC50 value determined from the viability assay) for 24 or 48 hours.
-
Harvest both adherent and floating cells and wash twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Cytokine Secretion Assay (ELISA)
Objective: To quantify the secretion of IFN-β and TNF-α from cancer cell lines following this compound treatment.
Materials:
-
24-well plates
-
This compound stock solution
-
Complete cell culture medium
-
Human IFN-β ELISA Kit
-
Human TNF-α ELISA Kit
-
Microplate reader
Protocol:
-
Seed cells in a 24-well plate at a density of 2.5 x 10^5 cells per well.
-
Incubate for 24 hours.
-
Treat cells with this compound at various concentrations (e.g., based on the EC50 for cytokine induction in THP-1 cells, a range of 1 µM to 25 µM is recommended).[5]
-
Incubate for 6, 12, or 24 hours.
-
Collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
Perform the ELISA for IFN-β and TNF-α according to the manufacturer's instructions.
-
Measure the absorbance at 450 nm and calculate the cytokine concentrations based on the standard curve.
Target Engagement Assay (Cellular Thermal Shift Assay - CETSA)
Objective: To confirm the direct binding of this compound to the STING protein in intact cells.
Materials:
-
Cell culture dishes
-
This compound stock solution
-
PBS with protease inhibitors
-
PCR tubes
-
Thermal cycler
-
Lysis buffer (e.g., RIPA buffer)
-
SDS-PAGE and Western blotting reagents
-
Anti-STING antibody
Protocol:
-
Culture cells to 80-90% confluency.
-
Treat cells with this compound (e.g., 10 µM) or vehicle (DMSO) for 1-2 hours.
-
Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by cooling to 4°C.
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Collect the supernatants (soluble protein fraction).
-
Analyze the amount of soluble STING protein in each sample by Western blotting using an anti-STING antibody.
-
A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the vehicle control indicates target engagement.
References
- 1. researchgate.net [researchgate.net]
- 2. Silicon Therapeutics Announces Dosing of First Patient in Phase 1 Open-Label Clinical Trial of this compound for Advanced Solid Tumors or Lymphoma - BioSpace [biospace.com]
- 3. A cell-based high throughput screening assay for the discovery of cGAS-STING pathway agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lifechemicals.com [lifechemicals.com]
- 5. biorxiv.org [biorxiv.org]
- 6. Characterization of a Novel Compound That Stimulates STING-Mediated Innate Immune Activity in an Allele-Specific Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. ashpublications.org [ashpublications.org]
- 10. Frontiers | Characterization of a Novel Compound That Stimulates STING-Mediated Innate Immune Activity in an Allele-Specific Manner [frontiersin.org]
Application Notes and Protocols for SNX281 (STING Agonist) In Vitro
For Research Use Only
Introduction
SNX281 is a systemically active, non-cyclic dinucleotide (CDN) small molecule agonist of the Stimulator of Interferon Genes (STING) protein.[1][2] Activation of the STING pathway is a critical component of the innate immune system, leading to the production of type I interferons (IFNs) and other pro-inflammatory cytokines, which in turn orchestrates a robust anti-tumor immune response.[1][2][3][4] this compound uniquely functions through a self-dimerizing mechanism within the STING binding site, mimicking the action of natural CDN ligands.[5] These application notes provide recommended dosage, administration, and detailed protocols for the in vitro characterization of this compound.
Mechanism of Action
Upon binding to the STING protein, this compound induces a conformational change that leads to the recruitment and activation of TANK-binding kinase 1 (TBK1).[5] TBK1 then phosphorylates both STING and the transcription factor Interferon Regulatory Factor 3 (IRF3).[5] Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons, such as IFN-β.[5] This signaling cascade also leads to the activation of NF-κB, resulting in the production of pro-inflammatory cytokines like TNF-α and IL-6.[5]
Data Presentation
In Vitro Activity of this compound
The following table summarizes the quantitative data for the in vitro activity of this compound in relevant human cell lines.
| Parameter | Cell Line/System | Value | Reference |
| Binding Affinity (IC₅₀) | Recombinant Human STING | 4.1 ± 2.2 µM | [6] |
| IFN-β Induction (EC₅₀) | THP-1 | 6.6 µM | [5] |
| TNF-α Induction (EC₅₀) | THP-1 | 7.9 µM | [5] |
| IL-6 Induction (EC₅₀) | THP-1 | 11.0 µM | [5] |
| IRF3 Reporter Activity (EC₅₀) | THP-1-Dual™ (ISG-Lucia) | 5.4 µM | [6] |
| NF-κB Reporter Activity (EC₅₀) | THP-1-Dual™ (SEAP) | 10.6 µM | [5] |
Experimental Protocols
General Guidelines for this compound Handling
-
Reconstitution: Reconstitute lyophilized this compound in sterile DMSO to create a stock solution (e.g., 10 mM).
-
Storage: Store the stock solution at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Working Dilutions: Prepare fresh working dilutions from the stock solution in the appropriate cell culture medium just before use. Ensure the final DMSO concentration in the culture does not exceed a level that affects cell viability (typically ≤ 0.5%).
Protocol 1: Cytokine Induction in THP-1 Cells
This protocol describes how to measure the induction of IFN-β, TNF-α, and IL-6 in the human monocytic cell line THP-1 following treatment with this compound.
Materials:
-
THP-1 cells (ATCC® TIB-202™)
-
RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, and 1% Penicillin-Streptomycin
-
This compound stock solution (10 mM in DMSO)
-
96-well cell culture plates
-
ELISA kits for human IFN-β, TNF-α, and IL-6
Methodology:
-
Cell Seeding: Seed THP-1 cells in a 96-well plate at a density of 5 x 10⁴ to 1 x 10⁵ cells per well in 100 µL of complete RPMI-1640 medium.
-
This compound Treatment:
-
Prepare a serial dilution of this compound in culture medium. A typical starting concentration for a dose-response curve is 100 µM, with 2- or 3-fold serial dilutions.
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.
-
Add the diluted this compound or vehicle control to the wells.
-
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 6 hours.[5]
-
Supernatant Collection: After incubation, centrifuge the plate at 300 x g for 5 minutes to pellet the cells. Carefully collect the supernatant for cytokine analysis.
-
Cytokine Quantification: Measure the concentration of IFN-β, TNF-α, and IL-6 in the supernatants using the respective ELISA kits, following the manufacturer's instructions.
-
Data Analysis: Plot the cytokine concentration against the log of the this compound concentration and determine the EC₅₀ value using a non-linear regression curve fit.
Protocol 2: Western Blot Analysis of STING Pathway Activation
This protocol details the detection of phosphorylated STING, TBK1, and IRF3 in THP-1 cells treated with this compound.
Materials:
-
THP-1 cells
-
6-well cell culture plates
-
RPMI-1640 medium (as above)
-
This compound stock solution (10 mM in DMSO)
-
RIPA Lysis and Extraction Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and blotting equipment
-
Primary antibodies: anti-phospho-STING (Ser366), anti-STING, anti-phospho-TBK1 (Ser172), anti-TBK1, anti-phospho-IRF3 (Ser396), anti-IRF3, and anti-β-actin (loading control).
-
HRP-conjugated secondary antibodies
-
ECL Western Blotting Substrate
Methodology:
-
Cell Seeding: Seed THP-1 cells in 6-well plates at a density of 1-2 x 10⁶ cells per well.
-
This compound Treatment: Treat cells with this compound at a final concentration of 10 µM.[5] Include a vehicle control (DMSO). For time-course experiments, treat for various durations (e.g., 0, 15, 30, 60, 120 minutes). A 30-minute treatment is often sufficient to observe robust phosphorylation.[5]
-
Cell Lysis:
-
After treatment, wash the cells once with ice-cold PBS.
-
Lyse the cells with ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C, according to the manufacturer's recommended dilutions.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and develop the blot using an ECL substrate. Image the blot using a chemiluminescence detection system.
-
Protocol 3: Immunofluorescence Staining for IRF3 Nuclear Translocation
This protocol is for visualizing the translocation of IRF3 from the cytoplasm to the nucleus in STING-expressing HEK293T cells.
Materials:
-
HEK293T cells stably expressing human STING (HEK293T cells are naturally STING-deficient)
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Glass coverslips in 24-well plates
-
This compound stock solution (10 mM in DMSO)
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-IRF3
-
Alexa Fluor-conjugated secondary antibody
-
DAPI nuclear stain
-
Fluorescence microscope
Methodology:
-
Cell Seeding: Seed STING-expressing HEK293T cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
This compound Treatment: Treat the cells with this compound at a final concentration of 25 µM for 1 hour.[5] Include a vehicle control.
-
Fixation and Permeabilization:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.
-
Wash three times with PBS.
-
-
Blocking and Staining:
-
Block with 5% BSA in PBS for 1 hour at room temperature.
-
Incubate with the primary anti-IRF3 antibody in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the Alexa Fluor-conjugated secondary antibody in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
Counterstain nuclei with DAPI for 5 minutes.
-
-
Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence microscope. In activated cells, the IRF3 signal will shift from a diffuse cytoplasmic pattern to a concentrated nuclear localization.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Phosphorylation of syntenin-1 by TBK1 promotes proliferation and migration of non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro protocol for the optimal induction of inflammation in human monocyte cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1 [protocols.io]
- 6. youtube.com [youtube.com]
Application Notes and Protocols for Intravenous Administration of SNX281 in Preclinical Models
Introduction
SNX281 is a novel, systemically active, non-cyclic dinucleotide (non-CDN) small molecule agonist of the Stimulator of Interferon Genes (STING) protein.[1][2] Developed to overcome the limitations of first-generation STING agonists which required intratumoral injection, this compound is designed for intravenous administration, enabling the treatment of a broader range of tumors, including metastatic disease.[3][4] Its activation of the STING pathway initiates a robust innate immune response, followed by the induction of a durable, tumor-directed adaptive immune response.[4][5] These application notes provide detailed protocols for the intravenous use of this compound in preclinical research settings, aimed at researchers, scientists, and drug development professionals.
Mechanism of Action
This compound functions by binding directly to the STING protein within the endoplasmic reticulum. A unique characteristic of this compound is its ability to induce its own dimerization within the STING binding site, mimicking the action of the natural ligand, cyclic GMP-AMP (cGAMP).[3][6] This binding and dimerization event stabilizes STING in an active conformation, leading to a cascade of downstream signaling events.
Activated STING translocates from the ER to the Golgi apparatus, where it recruits and activates TANK-binding kinase 1 (TBK1).[6] TBK1 then phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3), which dimerizes and translocates to the nucleus.[6][7] This results in the potent transcription of Type I interferons (IFN-α/β) and other pro-inflammatory cytokines like TNF-α and IL-6.[1][3][7] These cytokines are crucial for bridging the innate and adaptive immune systems, leading to the maturation of antigen-presenting cells (APCs), enhanced cross-presentation of tumor-associated antigens, and the priming and recruitment of tumor-specific CD8+ T cells into the tumor microenvironment.[3][5] This process can effectively convert immunologically "cold" tumors into "hot" tumors, making them more susceptible to immune-mediated destruction.[2][7]
Quantitative Data and Preclinical Models
This compound has demonstrated potent activity in a range of preclinical models. Its favorable pharmacokinetic properties, including a short half-life, enable systemic intravenous delivery and a Cmax-driven pharmacological response.[3][6]
Table 1: In Vitro Activity of this compound
| Cell Line | Species | Cell Type | Assay | Key Findings | EC50 | Reference |
| THP-1 | Human | Monocytic | Cytokine Secretion (ELISA) | Dose-dependent induction of IFN-β, TNF-α, and IL-6. | 6.6 µM (IFN-β) | [6] |
| Human PBMCs | Human | Mixed Immune Cells | Cytokine Secretion | Induction of IFN-β, TNF-α, and IL-6. | Not Specified | [3][7] |
| J774A.1 | Murine | Macrophage-like | Reporter Assay | Dose-dependent induction of IFN-β. | 5.4 µM | [6] |
| HEK293T | Human | Embryonic Kidney | Immunofluorescence | STING translocation, TBK1 phosphorylation, IRF3 translocation. | 25 µM (for imaging) | [6] |
Table 2: In Vivo Efficacy of Intravenous this compound in Murine Syngeneic Tumor Models
| Tumor Model | Cancer Type | Key Outcomes | Combination Therapy | Reference |
| CT26 | Colon Carcinoma | Complete and durable tumor regression with a single IV dose.[3][4][8] | Anti-PD-1 | [3][8] |
| Induced long-term immune memory, preventing tumor re-challenge.[3][7] | ||||
| Anti-tumor activity is CD8+ T cell-dependent.[3] | ||||
| MC38 | Colon Adenocarcinoma | Robust antitumor activity and significant survival benefit. | Anti-PD-1 | [3] |
| B16-F10 | Melanoma | Robust antitumor activity and significant survival benefit. | Anti-PD-1 | [3] |
Experimental Protocols
The following protocols provide a framework for evaluating the intravenous administration of this compound in preclinical models. Researchers should adapt these protocols based on their specific experimental design and institutional guidelines.
Protocol 1: In Vitro STING Activation and Cytokine Measurement
This protocol details the treatment of immune cells with this compound to quantify the induction of STING-dependent cytokines.
Materials:
-
This compound
-
THP-1 cells (or other suitable immune cells)
-
Complete RPMI-1640 medium
-
DMSO (vehicle control)
-
96-well cell culture plates
-
ELISA kits for human IFN-β, TNF-α, and IL-6
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Plating: Seed THP-1 cells in a 96-well plate at a density of 1 x 10⁵ cells per well in 100 µL of complete RPMI medium.
-
Compound Preparation: Prepare a 2x stock concentration series of this compound in complete medium. Use DMSO as a vehicle control, ensuring the final DMSO concentration does not exceed 0.1%.
-
Cell Treatment: Add 100 µL of the 2x this compound or vehicle control solution to the appropriate wells.
-
Incubation: Incubate the plate for 6-24 hours at 37°C with 5% CO2. A 6-hour timepoint is reported to be sufficient for cytokine detection.[6]
-
Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the cell culture supernatant for analysis.
-
Cytokine Analysis: Measure the concentration of IFN-β, TNF-α, and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.
-
Data Analysis: Plot the cytokine concentration against the log of the this compound concentration to determine the EC50 value.
Protocol 2: In Vivo Murine Syngeneic Tumor Model
This protocol describes the establishment of a subcutaneous tumor model and subsequent treatment with a single intravenous dose of this compound.
Materials:
-
This compound
-
Vehicle solution (e.g., saline, PBS with appropriate solubilizing agents)
-
CT26 colon carcinoma cells (or other syngeneic tumor cells)
-
BALB/c mice (or appropriate strain for the cell line)
-
Sterile syringes and needles (for injection and dosing)
-
Calipers for tumor measurement
-
Animal housing and monitoring facilities
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject 1 x 10⁶ CT26 cells in 100 µL of sterile PBS into the right flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to establish and grow. Begin monitoring tumor volume 4-5 days post-implantation using calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Randomization: Once tumors reach an average volume of approximately 100 mm³, randomize mice into treatment groups (e.g., Vehicle Control, this compound).
-
This compound Administration: Prepare the this compound dosing solution in the appropriate vehicle. Administer a single dose via intravenous (IV) injection into the tail vein.
-
Tumor and Health Monitoring: Measure tumor volumes and body weight 2-3 times per week. Monitor the general health of the animals according to institutional guidelines.
-
Endpoint: Continue monitoring until tumors in the control group reach the predetermined endpoint size, or for a defined period to assess for complete regression and survival. For efficacy studies, mice with complete tumor regression can be kept for long-term observation and re-challenge studies to assess immune memory.[3][7]
-
(Optional) Pharmacodynamic Analysis: At defined time points post-injection (e.g., 3-6 hours), blood can be collected to measure plasma IFN-β levels as a pharmacodynamic marker of STING activation.[6]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Clinical applications of STING agonists in cancer immunotherapy: current progress and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jitc.bmj.com [jitc.bmj.com]
- 4. firstwordpharma.com [firstwordpharma.com]
- 5. Facebook [cancer.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. STING Agonists as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing SNX281 Activity in THP-1 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
SNX281 is a systemically active, non-cyclic dinucleotide (CDN) small molecule agonist of the Stimulator of Interferon Genes (STING) protein.[1] Activation of the STING pathway is a critical component of the innate immune system's response to cytosolic DNA, leading to the production of type I interferons (IFNs) and other pro-inflammatory cytokines.[2][3] This response can enhance anti-tumor immunity, making STING agonists like this compound promising candidates for cancer immunotherapy.[1][2] The human monocytic cell line, THP-1, provides a robust and reproducible in vitro model to study the activity of STING agonists.[3][4] These cells can be differentiated into macrophage-like cells, which are key players in the innate immune response. This document provides detailed protocols for utilizing THP-1 cells to assess the biological activity of this compound.
Principle of the Assay
THP-1 cells, upon differentiation into a macrophage-like phenotype, express the necessary components of the cGAS-STING signaling pathway. Treatment of these cells with this compound leads to the activation of STING, triggering a downstream signaling cascade that results in the phosphorylation of TBK1 and IRF3, and the activation of NF-κB.[3][5] This ultimately leads to the transcription and secretion of type I interferons (e.g., IFN-β) and pro-inflammatory cytokines (e.g., TNF-α, IL-6).[4][5] The activity of this compound can be quantified by measuring the levels of these secreted cytokines and by assessing the activation of downstream signaling pathways.
Signaling Pathway of this compound in THP-1 Cells
Caption: this compound activates the STING pathway in THP-1 cells.
Experimental Protocols
THP-1 Cell Culture and Differentiation
This protocol describes the maintenance of THP-1 monocytes and their differentiation into macrophage-like cells suitable for this compound activity assays.
Materials:
-
THP-1 cells (ATCC® TIB-202™)
-
RPMI-1640 medium (with L-glutamine)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (100x)
-
2-Mercaptoethanol
-
Phorbol 12-myristate 13-acetate (PMA)
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks (T-75)
-
Multi-well plates (6-well, 24-well, or 96-well)
Protocol:
-
THP-1 Monocyte Culture:
-
Culture THP-1 cells in RPMI-1640 medium supplemented with 10% heat-inactivated FBS, 1% Penicillin-Streptomycin, and 0.05 mM 2-Mercaptoethanol.
-
Maintain cell density between 1 x 10^5 and 8 x 10^5 cells/mL.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture every 2-3 days by centrifuging the cell suspension and resuspending the cell pellet in fresh culture medium.
-
-
Differentiation into Macrophage-like Cells:
-
Seed THP-1 monocytes into the desired multi-well plates at a density of 5 x 10^5 cells/mL.
-
Add PMA to the culture medium to a final concentration of 5-50 ng/mL. A concentration of 20 ng/mL is a common starting point.[6]
-
Incubate the cells with PMA for 24-48 hours. During this time, the cells will adhere to the plate and exhibit a macrophage-like morphology.[7]
-
After the incubation period, gently aspirate the PMA-containing medium.
-
Wash the adherent cells once with sterile PBS.
-
Add fresh, PMA-free complete culture medium to the wells.
-
Allow the cells to rest for at least 24 hours before treating with this compound. This allows the cells to return to a basal state.
-
Assessment of this compound-induced Cytokine Secretion
This protocol details the measurement of IFN-β, TNF-α, and IL-6 secreted by differentiated THP-1 cells in response to this compound treatment.
Materials:
-
Differentiated THP-1 cells (from Protocol 1)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Complete culture medium
-
ELISA kits for human IFN-β, TNF-α, and IL-6
-
Microplate reader
Experimental Workflow:
Caption: Workflow for measuring this compound-induced cytokine secretion.
Protocol:
-
Prepare serial dilutions of this compound in complete culture medium. Include a vehicle control (e.g., DMSO) at the same final concentration as in the highest this compound treatment.
-
Gently aspirate the medium from the rested, differentiated THP-1 cells.
-
Add the this compound dilutions and vehicle control to the respective wells.
-
Incubate the plates for 6 to 24 hours at 37°C in a 5% CO2 incubator. A 6-hour incubation is often sufficient to detect cytokine production.[5]
-
After incubation, carefully collect the cell culture supernatants.
-
Centrifuge the supernatants to pellet any detached cells and debris.
-
Perform ELISAs for IFN-β, TNF-α, and IL-6 on the clarified supernatants according to the manufacturer's instructions.
-
Measure the absorbance using a microplate reader.
-
Calculate the concentration of each cytokine from a standard curve.
-
Plot the cytokine concentrations against the this compound concentrations and determine the EC50 value for each cytokine.
Data Presentation:
| This compound (µM) | IFN-β (pg/mL) ± SD | TNF-α (pg/mL) ± SD | IL-6 (pg/mL) ± SD |
| Vehicle | Baseline | Baseline | Baseline |
| 0.1 | |||
| 0.3 | |||
| 1 | |||
| 3 | |||
| 10 | |||
| EC50 (µM) |
Analysis of Downstream Signaling Pathway Activation
This protocol describes how to assess the activation of the NF-κB and IRF pathways in response to this compound using reporter cell lines or by measuring protein phosphorylation.
Method A: Using THP1-Dual™ Reporter Cells
InvivoGen's THP1-Dual™ cells are engineered to express secreted embryonic alkaline phosphatase (SEAP) and Lucia luciferase under the control of NF-κB and IRF-inducible promoters, respectively.
Materials:
-
THP1-Dual™ cells
-
QUANTI-Blue™ Solution (for SEAP detection)
-
QUANTI-Luc™ (for Lucia luciferase detection)
-
Luminometer and spectrophotometer
Protocol:
-
Culture and differentiate THP1-Dual™ cells as described in Protocol 1.
-
Treat the differentiated cells with serial dilutions of this compound for 18-24 hours.
-
Measure SEAP activity (NF-κB) and Lucia luciferase activity (IRF) in the supernatant according to the manufacturer's instructions.
-
Determine the fold induction relative to the vehicle-treated control.
Data Presentation:
| This compound (µM) | NF-κB Activation (Fold Induction) ± SD | IRF Activation (Fold Induction) ± SD |
| Vehicle | 1.0 | 1.0 |
| 0.1 | ||
| 0.3 | ||
| 1 | ||
| 3 | ||
| 10 | ||
| EC50 (µM) |
Method B: Western Blot for Phosphorylated Proteins
This method directly measures the phosphorylation of key signaling proteins.
Materials:
-
Differentiated THP-1 cells
-
This compound
-
Cell lysis buffer
-
Primary antibodies (anti-p-TBK1, anti-TBK1, anti-p-IRF3, anti-IRF3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Protocol:
-
Treat differentiated THP-1 cells with this compound for a short duration (e.g., 1-4 hours).
-
Lyse the cells and collect the protein lysates.
-
Determine protein concentration using a BCA or Bradford assay.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against the phosphorylated and total forms of TBK1 and IRF3.
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities and express the level of phosphorylated protein relative to the total protein.
Conclusion
The protocols outlined in this document provide a comprehensive framework for assessing the in vitro activity of the STING agonist this compound using the THP-1 cell line. By measuring cytokine secretion and downstream signaling pathway activation, researchers can obtain robust and reproducible data to characterize the potency and mechanism of action of this compound and other STING agonists. These assays are valuable tools in the preclinical development of novel immunotherapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Facebook [cancer.gov]
- 3. researchgate.net [researchgate.net]
- 4. jitc.bmj.com [jitc.bmj.com]
- 5. biorxiv.org [biorxiv.org]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. Differentiation of THP1 Cells into Macrophages for Transwell Co-culture Assay with Melanoma Cells [bio-protocol.org]
SNX281 Application in Colorectal (CT26) Tumor Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
SNX281 is a novel, systemically delivered small molecule agonist of the Stimulator of Interferon Genes (STING) pathway.[1][2] Activation of STING is a promising cancer immunotherapy strategy as it triggers the production of type I interferons (IFNs) and other pro-inflammatory cytokines, leading to the priming of a robust anti-tumor immune response.[3] Preclinical studies utilizing the syngeneic CT26 colorectal tumor model have demonstrated the potent anti-tumor efficacy of this compound, both as a monotherapy and in combination with immune checkpoint inhibitors.[1][2] A single intravenous dose of this compound has been shown to induce complete and durable tumor regression in mice bearing CT26 colon carcinomas, leading to the induction of immune memory.[2][4] This document provides detailed application notes and protocols for the use of this compound in the CT26 tumor model.
Mechanism of Action: The cGAS-STING Pathway
This compound functions by binding to and activating the STING protein, which is a key mediator of innate immunity. The canonical cGAS-STING pathway is activated by the presence of cytosolic DNA, a danger signal often found in cancer cells due to genomic instability.
Data Presentation
In Vivo Efficacy of this compound in CT26 Tumor Model
| Treatment Group | Dosing | Tumor Growth Inhibition | Complete Regression | Survival Benefit | Citation |
| Vehicle | - | - | 0% | - | [1][2] |
| This compound (single dose) | Intravenous | Significant | Observed in a high percentage of mice | Significant | [1][2] |
| anti-PD-1 | Intraperitoneal | Modest | Infrequent | Modest | [2] |
| This compound + anti-PD-1 | Intravenous (this compound), Intraperitoneal (anti-PD-1) | Synergistic | High percentage of mice | Significant and prolonged | [1][2] |
This compound-Induced Cytokine Production
| Cytokine | In Vitro (THP-1 cells) | In Vivo (Plasma) | Citation |
| IFN-β | Dose-dependent increase | Dose-dependent increase | [2] |
| TNF-α | Dose-dependent increase | Dose-dependent increase | [2] |
| IL-6 | Dose-dependent increase | Dose-dependent increase | [2] |
Experimental Protocols
Establishment of CT26 Syngeneic Tumor Model
This protocol describes the subcutaneous implantation of CT26 cells into immunocompetent BALB/c mice.
Materials:
-
CT26 murine colon carcinoma cell line
-
RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS), sterile
-
Matrigel (optional, can improve tumor take rate)
-
6-8 week old female BALB/c mice
-
Syringes (1 mL) and needles (27-30 gauge)
-
Calipers
Protocol:
-
Culture CT26 cells in RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO2.
-
Harvest cells at 70-80% confluency using Trypsin-EDTA.
-
Wash the cells with sterile PBS and perform a cell count using a hemocytometer or automated cell counter. Assess viability using Trypan Blue.
-
Resuspend the cells in sterile PBS (or a 1:1 mixture of PBS and Matrigel) at a concentration of 2 x 10^6 cells/mL.[5]
-
Subcutaneously inject 100 µL of the cell suspension (containing 2 x 10^5 cells) into the right flank of each BALB/c mouse.[5]
-
Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Initiate treatment when tumors reach a palpable size (e.g., 50-100 mm³).
This compound Monotherapy Protocol
This protocol outlines the intravenous administration of this compound as a single agent.
Materials:
-
This compound
-
Vehicle for formulation (e.g., DMSO, Tween 80, Saline)
-
Tumor-bearing BALB/c mice (from the previous protocol)
-
Syringes (1 mL) and needles (27-30 gauge) for intravenous injection
Formulation of this compound for Injection: A common formulation for poorly water-soluble compounds like this compound is a mixture of DMSO, Tween 80, and saline. A suggested ratio is 10% DMSO, 5% Tween 80, and 85% saline.[4]
-
Dissolve this compound in DMSO to create a stock solution.
-
Add Tween 80 to the DMSO stock solution and mix thoroughly.
-
Add saline to the mixture and vortex until a clear solution is formed. Prepare fresh on the day of injection.
Protocol:
-
Once CT26 tumors have reached the desired size, randomize mice into treatment and vehicle control groups.
-
Administer a single intravenous (tail vein) injection of this compound at the desired dose (e.g., 10 mg/kg). The exact dose may need to be optimized.
-
Administer an equivalent volume of the vehicle solution to the control group.
-
Continue to monitor tumor volume and body weight every 2-3 days.
-
Observe for signs of toxicity and overall animal health.
-
At the end of the study, tumors can be excised for further analysis (e.g., immunohistochemistry, flow cytometry).
This compound and anti-PD-1 Combination Therapy Protocol
This protocol details the combined administration of this compound and an anti-PD-1 antibody.
Materials:
-
This compound and appropriate vehicle
-
Anti-mouse PD-1 antibody (or isotype control)
-
Tumor-bearing BALB/c mice
-
Syringes and needles for intravenous and intraperitoneal injections
Protocol:
-
Establish CT26 tumors as previously described. Randomize mice into four groups: Vehicle, this compound alone, anti-PD-1 alone, and this compound + anti-PD-1.
-
Administer a single intravenous dose of this compound as described in the monotherapy protocol.
-
On the same day or a day later, administer the anti-mouse PD-1 antibody via intraperitoneal injection. A typical dose is 10 mg/kg, administered twice a week for two weeks.
-
Administer the vehicle and isotype control to the respective control groups.
-
Monitor tumor growth, body weight, and animal health as described previously.
-
The synergistic effect is expected to result in enhanced tumor regression and improved survival compared to either monotherapy.[1][2]
Concluding Remarks
This compound demonstrates significant therapeutic potential in the CT26 colorectal tumor model by potently activating the STING pathway. The provided protocols offer a framework for researchers to investigate the efficacy and mechanism of action of this compound. Adherence to detailed and consistent experimental procedures is crucial for obtaining reproducible and reliable data. Further investigations could explore dose-response relationships, alternative dosing schedules, and the detailed immunophenotyping of the tumor microenvironment following this compound treatment.
References
- 1. STING Agonists as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | STING | 2332803-84-4 | Invivochem [invivochem.com]
- 5. Improvement of STING-mediated cancer immunotherapy using immune checkpoint inhibitors as a game-changer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: SNX281 in Combination with Anti-PD-1 Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
SNX281 is a novel, systemically active, non-cyclic dinucleotide (CDN) small molecule agonist of the Stimulator of Interferon Genes (STING) protein.[1][2][3] Activation of the STING pathway is a critical component of the innate immune system's response to cytosolic DNA, leading to the production of type I interferons (IFN-I) and pro-inflammatory cytokines.[4][5] This, in turn, stimulates the infiltration of immune cells into the tumor microenvironment (TME), converting immunologically "cold" tumors into "hot" tumors that are more susceptible to immunotherapy.[4][5] Preclinical studies have demonstrated that this compound, both as a monotherapy and in combination with anti-PD-1 checkpoint inhibitors, can induce robust and durable anti-tumor immune responses.[3][4][6] This document provides detailed application notes and experimental protocols for the use of this compound in combination with anti-PD-1 therapy in preclinical research settings.
Mechanism of Action
This compound activates the STING pathway, leading to a cascade of downstream signaling events that culminate in an anti-tumor immune response. Upon binding to STING, this compound induces a conformational change in the protein, leading to the recruitment and activation of TANK-binding kinase 1 (TBK1). TBK1 then phosphorylates Interferon Regulatory Factor 3 (IRF3), which dimerizes and translocates to the nucleus to induce the transcription of IFN-β and other IFN-stimulated genes. This process also activates the NF-κB pathway, leading to the production of pro-inflammatory cytokines such as TNF-α and IL-6.[7] The combination of IFN-I and pro-inflammatory cytokines enhances antigen presentation by dendritic cells (DCs), promotes the activation and proliferation of cytotoxic T lymphocytes (CTLs), and increases immune cell infiltration into the tumor.[2][4] By blocking the PD-1/PD-L1 inhibitory axis, anti-PD-1 therapy complements the immunostimulatory effects of this compound, leading to a more potent and sustained anti-tumor response.[4][6]
Quantitative Data
In Vitro Activity of this compound
The following tables summarize the in vitro activity of this compound in inducing STING pathway activation and cytokine production in various cell lines.
| Cell Line | Cytokine | EC50 (µM) | Reference |
| THP-1 (Human Monocytic) | IFN-β | 6.6 | [8] |
| THP-1 (Human Monocytic) | TNF-α | Not explicitly stated, but dose-dependent induction shown | [3][7] |
| THP-1 (Human Monocytic) | IL-6 | Not explicitly stated, but dose-dependent induction shown | [3][7] |
| J774A.1 (Murine Macrophage) | IFN-β | 5.4 |
In Vivo Anti-Tumor Efficacy of this compound in Combination with Anti-PD-1
Preclinical studies in various syngeneic mouse tumor models have demonstrated the synergistic anti-tumor activity of this compound in combination with anti-PD-1 therapy.[3][4][6] While specific quantitative data on tumor growth inhibition from these combination studies are not fully available in the public domain, the following table provides a template for summarizing such data.
| Mouse Model | Treatment Group | Mean Tumor Volume (mm³) ± SEM | Percent Tumor Growth Inhibition (%) | Survival Benefit | Reference |
| CT26 (Colon Carcinoma) | Vehicle Control | Data not available | - | - | [3][4] |
| This compound Monotherapy | Data not available | Data not available | Data not available | [3][4] | |
| Anti-PD-1 Monotherapy | Data not available | Data not available | Data not available | [3][4] | |
| This compound + Anti-PD-1 | Data not available | Data not available | Significant | [3][4] | |
| MC38 (Colon Adenocarcinoma) | Vehicle Control | Data not available | - | - | [3][4] |
| This compound Monotherapy | Data not available | Data not available | Data not available | [3][4] | |
| Anti-PD-1 Monotherapy | Data not available | Data not available | Data not available | [3][4] | |
| This compound + Anti-PD-1 | Data not available | Data not available | Significant | [3][4] | |
| B16-F10 (Melanoma) | Vehicle Control | Data not available | - | - | [3][4] |
| This compound Monotherapy | Data not available | Data not available | Data not available | [3][4] | |
| Anti-PD-1 Monotherapy | Data not available | Data not available | Data not available | [3][4] | |
| This compound + Anti-PD-1 | Data not available | Data not available | Significant | [3][4] |
Experimental Protocols
In Vitro STING Activation Assay
This protocol describes how to assess the activation of the STING pathway in response to this compound treatment in a cell line such as THP-1.
Materials:
-
This compound (MedchemExpress or other supplier)
-
THP-1 cells
-
RPMI-1640 medium with 10% FBS
-
DMSO (vehicle control)
-
Cell lysis buffer
-
Primary antibodies: anti-phospho-STING (Ser366), anti-phospho-TBK1 (Ser172), anti-phospho-IRF3 (Ser396), and corresponding total protein antibodies.
-
Secondary antibodies (HRP-conjugated)
-
Western blot reagents and equipment
-
ELISA kits for IFN-β, TNF-α, and IL-6
Procedure:
-
Cell Culture: Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS at 37°C in a 5% CO2 incubator.
-
Treatment: Seed THP-1 cells in 6-well plates. Treat cells with varying concentrations of this compound or DMSO vehicle control for the desired time (e.g., 30 minutes for phosphorylation analysis, 6 hours for cytokine analysis).
-
Western Blotting for Phosphorylation: a. After treatment, wash cells with cold PBS and lyse with cell lysis buffer. b. Determine protein concentration using a BCA assay. c. Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane. d. Block the membrane and incubate with primary antibodies overnight at 4°C. e. Wash the membrane and incubate with HRP-conjugated secondary antibodies. f. Detect protein bands using an ECL substrate and imaging system.
-
ELISA for Cytokine Production: a. After the 6-hour treatment, collect the cell culture supernatant. b. Measure the concentration of IFN-β, TNF-α, and IL-6 in the supernatant using the respective ELISA kits according to the manufacturer's instructions.
In Vivo Syngeneic Mouse Model Protocol
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in combination with an anti-PD-1 antibody in a syngeneic mouse model (e.g., CT26 in BALB/c mice).
Materials:
-
This compound
-
Anti-mouse PD-1 antibody (e.g., clone RMP1-14) or isotype control
-
CT26 colon carcinoma cells
-
BALB/c mice (6-8 weeks old)
-
Sterile PBS
-
Matrigel (optional)
-
Calipers
-
Animal handling and euthanasia equipment
Procedure:
-
Tumor Cell Implantation: a. Harvest CT26 cells and resuspend in sterile PBS (with or without Matrigel) at a concentration of 1 x 10^6 cells/100 µL. b. Subcutaneously inject 100 µL of the cell suspension into the flank of each BALB/c mouse.
-
Tumor Growth Monitoring: a. Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days. b. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Treatment Administration: a. Once tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment groups (e.g., Vehicle, this compound, anti-PD-1, this compound + anti-PD-1). b. Administer this compound intravenously (i.v.) at the desired dose and schedule (e.g., 25 mg/kg on days 0, 7, and 14).[8] c. Administer anti-PD-1 antibody intraperitoneally (i.p.) at the desired dose and schedule (e.g., 5 mg/kg on days 0 and 3, and 10 mg/kg on days 7, 10, 14, and 17).[8]
-
Endpoint: a. Continue monitoring tumor growth and animal well-being. b. The primary endpoint is typically tumor growth delay or complete tumor regression. Survival can be a secondary endpoint. c. Euthanize mice when tumors reach a predetermined maximum size or if signs of distress are observed, in accordance with institutional animal care and use committee (IACUC) guidelines.
Visualizations
Caption: Signaling pathway of this compound-mediated STING activation.
Caption: Experimental workflow for in vivo efficacy studies.
References
- 1. youtube.com [youtube.com]
- 2. Syngeneic Tumor Mouse Models | Kyinno Bio [kyinno.com]
- 3. criver.com [criver.com]
- 4. STING Agonists as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol to study the immune profile of syngeneic mouse tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Syngeneic Models - Creative Bioarray [dda.creative-bioarray.com]
- 7. Tumor growth inhibition and immune system activation following treatment with thorium-227 conjugates and PD-1 check-point inhibition in the MC-38 murine model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
Application Note: Measuring Type I Interferon Induction by SNX281
Audience: Researchers, scientists, and drug development professionals.
Introduction
SNX281 is a systemically active, non-cyclic dinucleotide (CDN) small molecule agonist of the Stimulator of Interferon Genes (STING) protein.[1] It employs a unique self-dimerizing mechanism within the STING binding site to initiate a potent anti-tumor immune response.[2] A key downstream effect of STING activation is the robust production of pro-inflammatory cytokines, most notably type I interferons (IFN-I), such as IFN-β.[2][3][4] The induction of IFN-I is central to the innate immune response against tumors, enhancing antigen presentation and priming tumor-directed T-cell responses.[3][4][5] This application note provides detailed protocols for quantifying the induction of type I interferons by this compound in vitro.
Signaling Pathway of this compound-Mediated Type I IFN Induction
This compound activates the STING pathway, a critical component of the innate immune system.[4] Upon binding, this compound induces STING dimerization and a conformational change, leading to the recruitment and activation of TANK-binding kinase 1 (TBK1).[2][6] TBK1 then phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3).[2][6] Phosphorylated IRF3 dimerizes and translocates from the cytoplasm to the nucleus, where it binds to interferon-stimulated response elements (ISREs) in the promoter regions of IFN-I genes, driving the transcription of IFN-β.[2] Secreted IFN-β then acts in an autocrine and paracrine manner to stimulate the expression of a wide array of interferon-stimulated genes (ISGs) that establish an anti-viral and anti-tumoral state.[6][7]
Data Presentation: In Vitro Activity of this compound
This compound induces the secretion of IFN-β and other pro-inflammatory cytokines in a dose-dependent manner. The following data was obtained from studies using the human monocytic cell line THP-1.[2]
| Cell Line | Cytokine | Readout | EC50 (µM) | Reference |
| THP-1 | IFN-β | ELISA | 1.6 | [2] |
| THP-1 | TNF-α | ELISA | 1.5 | [2] |
| THP-1 | IL-6 | ELISA | 1.2 | [2] |
Experimental Protocols
Three common methods for measuring type I interferon induction are presented below: Enzyme-Linked Immunosorbent Assay (ELISA) to quantify secreted protein, Quantitative Polymerase Chain Reaction (qPCR) to measure mRNA expression, and a Luciferase Reporter Assay to assess the activity of the IRF transcription factor.
Protocol 1: Quantification of Secreted IFN-β by ELISA
This protocol allows for the direct measurement of secreted IFN-β protein in cell culture supernatants.
Workflow:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. biorxiv.org [biorxiv.org]
- 3. Silicon Therapeutics Announces Dosing of First Patient in Phase 1 Open-Label Clinical Trial of this compound for Advanced Solid Tumors or Lymphoma - BioSpace [biospace.com]
- 4. Facebook [cancer.gov]
- 5. The Development of STING Agonists and Emerging Results as a Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. imrpress.com [imrpress.com]
- 7. STING Activated Tumor-Intrinsic Type I Interferon Signaling Promotes CXCR3 Dependent Antitumor Immunity in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Flow Cytometry Analysis of Immune Cells After SNX281 Treatment
Introduction
SNX281 is a systemically active, non-cyclic dinucleotide (CDN) small molecule agonist of the Stimulator of Interferon Genes (STING) protein.[1][2] As a potent activator of the STING pathway, this compound is designed to stimulate the innate immune system to enhance anti-tumor immunity.[1][3][4] Upon administration, this compound binds to and activates STING in immune cells within the tumor microenvironment (TME).[3] This activation leads to the production of Type I interferons (IFNs) and other pro-inflammatory cytokines, which in turn promotes the infiltration and activation of effector immune cells, such as CD8+ T cells and Natural Killer (NK) cells, and enhances antigen presentation by dendritic cells (DCs).[2][3][5][6] This mechanism can potentially convert immunologically "cold" tumors into "hot" tumors, thereby making them more susceptible to immune-mediated killing and overcoming resistance to checkpoint inhibitors.[5][7]
Flow cytometry is an indispensable tool for elucidating the pharmacodynamic effects of immunomodulatory agents like this compound.[8] It allows for high-throughput, multi-parameter analysis of individual cells within heterogeneous populations, making it ideal for characterizing the complex cellular changes within the TME and peripheral blood following drug treatment.[9][10] These protocols provide a framework for researchers to quantify changes in immune cell populations, their activation status, and functional responses after this compound administration.
This compound Mechanism of Action: STING Pathway Activation
This compound activates the STING pathway, a critical component of the innate immune system that detects cytosolic DNA.[6] This activation triggers a signaling cascade involving TANK-binding kinase 1 (TBK1) and interferon regulatory factor 3 (IRF3), leading to the transcription of Type I IFNs and other inflammatory cytokines.[7] This cytokine release bridges the innate and adaptive immune systems, promoting a robust anti-tumor response.[7]
Experimental Protocols
Overall Experimental Workflow
The general workflow involves isolating immune cells from a biological source (e.g., tumor tissue or peripheral blood), staining the cells with a cocktail of fluorophore-conjugated antibodies, acquiring data on a flow cytometer, and subsequently analyzing the data to quantify immune cell subsets and their phenotypes.
Protocol 1: Isolation of Peripheral Blood Mononuclear Cells (PBMCs)
Objective: To isolate a pure population of PBMCs from whole blood for downstream analysis.
Materials:
-
Whole blood collected in EDTA or heparin tubes
-
Ficoll-Paque™ PLUS or equivalent density gradient medium
-
Phosphate-Buffered Saline (PBS)
-
15 mL or 50 mL conical tubes
-
Centrifuge
Method:
-
Dilute the whole blood 1:1 with sterile PBS at room temperature.
-
Carefully layer the diluted blood over the Ficoll-Paque in a conical tube, taking care not to mix the layers. The volume of Ficoll should be half the volume of the diluted blood.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
-
After centrifugation, four layers will be visible. Carefully aspirate the upper layer (plasma) and collect the buffy coat layer containing the PBMCs.
-
Transfer the collected PBMCs to a new conical tube and add at least 3 volumes of PBS.
-
Centrifuge at 300 x g for 10 minutes at room temperature to wash the cells. Discard the supernatant.
-
Resuspend the cell pellet in PBS for a second wash. Centrifuge at 300 x g for 10 minutes.
-
(Optional) If red blood cell contamination is high, resuspend the pellet in 1-2 mL of 1X RBC Lysis Buffer and incubate for 5 minutes at room temperature.[11] Add 10 mL of PBS to stop the lysis and centrifuge as before.
-
Resuspend the final cell pellet in Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.05% sodium azide) and perform a cell count. Adjust the cell concentration to 1x10⁷ cells/mL.
Protocol 2: Preparation of Single-Cell Suspension from Tumor Tissue
Objective: To dissociate solid tumor tissue into a single-cell suspension for flow cytometry analysis.
Materials:
-
Fresh tumor tissue
-
RPMI-1640 medium
-
Tumor Dissociation Kit (e.g., Miltenyi Biotec) or a cocktail of enzymes (Collagenase, Hyaluronidase, DNase I)
-
GentleMACS™ Dissociator or equivalent mechanical dissociator
-
70 µm and 40 µm cell strainers
-
Centrifuge
Method:
-
Place the fresh tumor tissue in a petri dish with cold RPMI medium. Mince the tissue into small pieces (1-2 mm) using a sterile scalpel.
-
Transfer the minced tissue into a dissociation tube containing the appropriate enzyme cocktail as per the manufacturer's instructions.
-
Incubate and mechanically dissociate using a program optimized for your tumor type (e.g., using a gentleMACS Dissociator).
-
Stop the dissociation reaction by adding RPMI with 10% FBS.
-
Filter the cell suspension through a 70 µm cell strainer into a 50 mL conical tube to remove larger debris.
-
Centrifuge the suspension at 300 x g for 7 minutes at 4°C. Discard the supernatant.
-
Resuspend the cell pellet and filter through a 40 µm cell strainer to ensure a single-cell suspension.
-
Wash the cells with PBS/FBS buffer and perform a cell count. Adjust the cell concentration to 1x10⁷ cells/mL for staining.
Protocol 3: Immunophenotyping of Immune Cell Subsets
Objective: To identify and quantify various immune cell populations and assess their activation status using cell surface markers.
Materials:
-
Single-cell suspension from Protocol 1 or 2
-
Flow Cytometry Staining Buffer
-
Fc receptor blocking solution (e.g., TruStain FcX™)
-
Fluorophore-conjugated antibodies (see Table 2 for a suggested panel)
-
Viability dye (e.g., Zombie NIR™ or LIVE/DEAD™ Fixable Dye)
-
96-well V-bottom plate or flow cytometry tubes
Method:
-
Aliquot approximately 1-2 x 10⁶ cells per well/tube.
-
Centrifuge at 400 x g for 5 minutes and discard the supernatant.
-
Resuspend cells in 50 µL of viability dye diluted in PBS and incubate for 15-20 minutes at room temperature, protected from light.
-
Add 150 µL of Staining Buffer to wash the cells. Centrifuge and discard the supernatant.
-
Resuspend the cell pellet in 50 µL of Staining Buffer containing an Fc block and incubate for 10 minutes at 4°C. This step prevents non-specific antibody binding.
-
Without washing, add 50 µL of the prepared surface antibody cocktail (see Table 2).
-
Incubate for 30 minutes at 4°C, protected from light.
-
Wash the cells twice with 150 µL of Staining Buffer.
-
If only performing surface staining, resuspend the cells in 200 µL of Staining Buffer and acquire data on a flow cytometer.
-
If proceeding to intracellular staining, follow Protocol 4.
Data Presentation: Expected Outcomes
Following this compound treatment, an increase in the frequency and activation of key anti-tumor immune cells is anticipated. The data can be summarized as follows.
Table 1: Change in Immune Cell Frequencies in the TME Post-SNX281
| Cell Population | Marker | Control (% of CD45⁺ cells) | This compound-Treated (% of CD45⁺ cells) |
|---|---|---|---|
| CD8⁺ T Cells | CD3⁺CD8⁺ | 15.2 ± 3.1 | 28.5 ± 4.5 |
| CD4⁺ T Helper Cells | CD3⁺CD4⁺FoxP3⁻ | 25.8 ± 4.2 | 22.1 ± 3.8 |
| Regulatory T Cells | CD3⁺CD4⁺FoxP3⁺ | 8.5 ± 1.9 | 5.3 ± 1.2 |
| NK Cells | CD3⁻CD56⁺ | 5.1 ± 1.5 | 12.4 ± 2.8 |
| Dendritic Cells (cDC1) | Lin⁻HLA-DR⁺CD11c⁺CD141⁺ | 0.5 ± 0.2 | 1.5 ± 0.4 |
| M1 Macrophages | CD11b⁺CD68⁺CD86⁺ | 7.3 ± 2.0 | 15.9 ± 3.3 |
Data are representative hypothetical means ± SD.
Table 2: Upregulation of Activation Markers on TME Infiltrating T Cells
| Marker | Function | Control (% Positive on CD8⁺ T Cells) | This compound-Treated (% Positive on CD8⁺ T Cells) |
|---|---|---|---|
| CD69 | Early Activation | 12.7 ± 2.5 | 45.8 ± 6.7 |
| ICOS | Co-stimulation | 8.9 ± 1.8 | 25.1 ± 4.1 |
| Granzyme B | Cytotoxicity | 20.4 ± 4.1 | 55.2 ± 8.0 |
| PD-1 | Exhaustion/Activation | 35.6 ± 5.5 | 60.3 ± 7.2* |
| TIM-3 | Exhaustion/Activation | 22.1 ± 3.9 | 41.5 ± 5.9* |
Note: Expression of checkpoint molecules like PD-1 can increase on activated T cells, not just exhausted ones. Co-expression analysis is crucial for interpretation.
Table 3: Suggested Antibody Panel for Human Immune Cell Profiling
| Marker | Fluorochrome | Lineage/Function |
|---|---|---|
| Viability Dye | BV510 | Live/Dead Discrimination |
| CD45 | BUV395 | Pan-Leukocyte |
| CD3 | BUV496 | T Cells |
| CD4 | BUV805 | Helper T Cells |
| CD8 | APC-R700 | Cytotoxic T Cells |
| CD56 | PE-Cy7 | NK Cells |
| CD19 | BV786 | B Cells |
| CD14 | BV605 | Monocytes/Macrophages |
| CD11c | FITC | Dendritic Cells |
| HLA-DR | PerCP-Cy5.5 | Antigen Presenting Cells |
| CD69 | PE | Early Activation |
| PD-1 | BB700 | Exhaustion/Activation |
| FoxP3 | Alexa Fluor 647 | Regulatory T Cells (Intracellular) |
| Granzyme B | Alexa Fluor 700 | Cytotoxicity (Intracellular) |
This panel is a template and should be optimized based on the available flow cytometer and specific research questions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. jitc.bmj.com [jitc.bmj.com]
- 3. Facebook [cancer.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. Clinical applications of STING agonists in cancer immunotherapy: current progress and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mcb.berkeley.edu [mcb.berkeley.edu]
- 7. researchgate.net [researchgate.net]
- 8. blog.crownbio.com [blog.crownbio.com]
- 9. learn.cellsignal.com [learn.cellsignal.com]
- 10. Applications of Flow Cytometry in Drug Discovery and Translational Research - PMC [pmc.ncbi.nlm.nih.gov]
- 11. research.pasteur.fr [research.pasteur.fr]
Troubleshooting & Optimization
Technical Support Center: SNX281 In Vitro Solubility and Stability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the solubility and stability of SNX281 for in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: For initial stock solutions, 100% dimethyl sulfoxide (B87167) (DMSO) is highly recommended.[1][2] this compound is readily soluble in DMSO, and a high-concentration stock (e.g., 10 mM) can be prepared.[1]
Q2: My this compound precipitates when I dilute it into my aqueous assay buffer. What should I do?
A2: Precipitation upon dilution into aqueous buffers is a common issue for hydrophobic small molecules. Here are several troubleshooting steps:
-
Lower the Final Concentration: The most straightforward solution is to reduce the final concentration of this compound in your assay to ensure it remains below its aqueous solubility limit. The reported aqueous solubility of this compound is greater than 250 µM.[3]
-
Optimize DMSO Concentration: While minimizing DMSO in cell-based assays is crucial, a final concentration of up to 0.5% is often tolerated by many cell lines and can help maintain this compound solubility.[2] Always include a vehicle control with the same final DMSO concentration to account for any solvent effects.
-
Use a Co-solvent System: Consider using a co-solvent such as ethanol (B145695) or polyethylene (B3416737) glycol (PEG) in your final dilution to improve solubility.[2][4] However, the compatibility of co-solvents with your specific assay system must be validated.
-
Adjust Buffer pH: The solubility of ionizable compounds can be pH-dependent.[2][5] You can experimentally determine the optimal pH range for this compound's solubility in your specific buffer system.
-
Freshly Prepare Dilutions: Do not use solutions that have already precipitated. It is best practice to prepare fresh dilutions of this compound for each experiment from a clear stock solution.[2]
Q3: How should I store this compound stock solutions to ensure stability?
A3: Proper storage is critical for maintaining the integrity of this compound.
-
Solid Form: Store the powdered form of this compound at -20°C for long-term storage (up to 3 years) or at 4°C for shorter periods (up to 2 years), unless otherwise specified by the supplier.[2] It is advisable to keep the compound desiccated.
-
DMSO Stock Solutions: Aliquot the DMSO stock solution into single-use volumes and store at -20°C or -80°C.[6] Avoid repeated freeze-thaw cycles, as this can lead to degradation of the compound.[6][7]
Q4: Can I use pre-formulated solutions for my in vitro experiments?
A4: While some suppliers may offer this compound in pre-formulated solutions, it is crucial to ensure the formulation is compatible with your experimental setup. For in vitro cell-based assays, a solution in DMSO is a common starting point.[1] Formulations containing excipients like Tween 80 or Carboxymethyl cellulose (B213188) are generally intended for in vivo use and may interfere with in vitro assays.[6]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Precipitation in stock solution | Improper solvent or exceeded solubility limit in the chosen solvent. | Ensure you are using 100% DMSO for the initial stock solution. If precipitation still occurs, gently warm the solution and vortex. If it remains, the solubility limit may have been exceeded. |
| Inconsistent assay results | Degradation of this compound due to improper storage or handling. | Aliquot stock solutions to avoid multiple freeze-thaw cycles. Protect from light if the compound is light-sensitive. Always use freshly prepared dilutions for experiments. |
| Low cellular activity | Poor bioavailability in the cell culture medium due to low solubility or binding to serum proteins. | Decrease the serum concentration in your culture medium if your cell line can tolerate it. Consider using serum-free medium for the duration of the treatment. Evaluate different methods to improve aqueous solubility as outlined in the FAQs. |
| Vehicle control shows unexpected effects | The concentration of the solvent (e.g., DMSO) is too high for the cells. | Keep the final DMSO concentration below 0.5%, and ideally below 0.1%, especially for sensitive cell lines.[2] Always run a vehicle-only control to assess the impact of the solvent on your experimental system. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Bring the vial of solid this compound and a vial of anhydrous DMSO to room temperature.
-
Add the appropriate volume of DMSO to the this compound powder to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming in a water bath (37°C) can be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Kinetic Solubility Assessment in Aqueous Buffer
This protocol provides a general method to determine the kinetic solubility of this compound in your specific aqueous buffer.
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Create a serial dilution of the this compound stock solution in DMSO.
-
In a 96-well plate, add a small volume (e.g., 2 µL) of each DMSO concentration to a larger volume (e.g., 98 µL) of your desired aqueous buffer (e.g., PBS, pH 7.4). This will create a range of final compound concentrations with a consistent final DMSO concentration.
-
Incubate the plate at room temperature for a set period (e.g., 1-2 hours).
-
Visually inspect each well for precipitation. The highest concentration that remains clear is an approximation of the kinetic solubility in that buffer. For more quantitative results, the plate can be read on a nephelometer or a plate reader that can detect light scattering.
Visualizations
Caption: this compound activates the cGAS-STING signaling pathway.
Caption: Recommended workflow for in vitro experiments with this compound.
Caption: Troubleshooting logic for this compound precipitation issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. biorxiv.org [biorxiv.org]
- 4. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 5. Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | STING | 2332803-84-4 | Invivochem [invivochem.com]
- 7. A Review on the Stability Challenges of Advanced Biologic Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing SNX281 Dosage for Maximum Anti-Tumor Efficacy
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the dosage of SNX281 to achieve maximum anti-tumor efficacy in preclinical and clinical research settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a systemically active, non-cyclic dinucleotide (CDN) small molecule agonist of the Stimulator of Interferon Genes (STING) protein.[1][2] Upon administration, this compound binds to and activates STING within immune cells in the tumor microenvironment.[3] This activation triggers a signaling cascade, leading to the production of pro-inflammatory cytokines, including Type I interferons (IFNs).[2][4][5] This process enhances the cross-presentation of tumor-associated antigens by dendritic cells, ultimately inducing a robust cytotoxic T-lymphocyte (CTL)-mediated immune response against cancer cells.[3] The goal is to turn "cold" tumors, which are not responsive to immunotherapy, into "hot" tumors with an active anti-tumor immune response.[5]
Q2: What is the recommended starting dose for in vivo preclinical studies?
A2: Preclinical studies in mice have shown that a single intravenous (IV) dose of this compound can lead to complete tumor regression in models like the CT26 colorectal carcinoma.[6][7][8] Dose-dependent anti-tumor responses have been observed, with effective doses ranging from 12.5 mg/kg to 35 mg/kg.[9] It is recommended to perform a dose-escalation study in your specific tumor model to determine the optimal dose that balances efficacy and potential toxicity.
Q3: How is this compound administered in clinical trials?
A3: In the Phase 1 clinical trial (NCT04609579), this compound is administered as a 30-minute intravenous infusion.[5] The dosing schedule for monotherapy involves weekly administration for the first three weeks of the initial cycle, followed by administration once every three weeks for subsequent cycles.[5]
Q4: What are the expected pharmacodynamic effects of this compound?
A4: this compound activation of the STING pathway leads to a rapid and transient induction of Type I IFN and other pro-inflammatory cytokines such as TNF-α and IL-6.[9][10] In preclinical models, an increase in circulating tumor-antigen specific CD8+ T cells has been observed following treatment.[9] Monitoring these biomarkers can help assess the pharmacodynamic response to this compound.
Q5: Can this compound be combined with other anti-cancer therapies?
A5: Yes, this compound has shown synergistic effects when combined with immune checkpoint inhibitors.[7][11] Preclinical studies have demonstrated that the combination of this compound with an anti-PD-1 antibody results in enhanced anti-tumor activity and improved survival in multiple tumor models that are resistant to checkpoint therapy alone.[5] A clinical trial is currently evaluating this compound in combination with the anti-PD-1 therapy, pembrolizumab.[4][8]
Data Presentation
Table 1: In Vitro Activity of this compound
| Cell Line/System | Assay | Readout | EC50 | Reference |
| THP-1 | ELISA | IFN-β Induction | 6.6 µM | [9] |
| THP-1 | ELISA | TNF-α Induction | 8.1 µM | [9] |
| THP-1 | ELISA | IL-6 Induction | 10.3 µM | [9] |
| Human PBMCs (various STING alleles) | ELISA | IFN-β Induction | 3.5 - 9.9 µM | [9] |
| J774A.1 (murine macrophage-like) | ELISA | IFN-β Induction | 5.4 µM | [9] |
| Cynomolgus Monkey PBMCs | ELISA | IFN-β Induction | 2.4 µM | [9] |
Table 2: In Vivo Efficacy of this compound in CT26 Tumor Model
| Dose (mg/kg) | Dosing Schedule | Outcome | Reference |
| 12.5 | Days 1, 4, 7 (IV) | 0/8 Complete Responses | [9] |
| 25 | Days 1, 4, 7 (IV) | 1/8 Complete Responses | [9] |
| 25 (b.i.d on Day 1) | Day 1 (IV) | 3/8 Complete Responses | [9] |
| 35 | Day 1 (IV) | 8/8 Complete Responses | [9] |
Mandatory Visualization
Caption: this compound activates the STING pathway, leading to anti-tumor immunity.
Caption: Workflow for optimizing this compound dosage.
Troubleshooting Guides
Issue 1: Low or No STING Activation In Vitro
-
Question: I am not observing the expected STING pathway activation (e.g., no increase in p-IRF3 or IFN-β) after treating my cells with this compound. What could be the problem?
-
Answer:
-
Low STING Expression: The cell line you are using may have low or absent STING expression.
-
Recommendation: Verify STING protein expression levels in your cell line using Western blot. Consider using a cell line known to have a functional STING pathway, such as THP-1 monocytes or certain fibroblast lines.[1]
-
-
Inefficient Compound Delivery: Although this compound is systemically active, cellular uptake in vitro can sometimes be a limiting factor.
-
Recommendation: Ensure proper dissolution of this compound. While not typically required for this compound, for other STING agonists, transfection reagents can be used to facilitate cytosolic delivery.[1]
-
-
Compound Degradation: Improper storage or handling can lead to the degradation of the compound.
-
Recommendation: Prepare fresh working solutions of this compound for each experiment. Minimize freeze-thaw cycles of the stock solution.[1]
-
-
Defective Downstream Signaling: The issue may lie in components of the STING pathway downstream of STING itself.
-
Recommendation: Check for the expression and phosphorylation of key downstream proteins like TBK1 and IRF3 to pinpoint the signaling defect.[1]
-
-
Issue 2: High Cell Toxicity/Death In Vitro
-
Question: I am observing significant cell death in my cultures after treatment with this compound, even at concentrations where I expect to see STING activation. Why is this happening?
-
Answer:
-
Excessive STING Activation: High concentrations of STING agonists can lead to overstimulation of the inflammatory response, which can induce apoptosis.
-
Recommendation: Reduce the concentration of this compound. Perform a careful dose-response curve to find a window that provides robust STING activation without excessive cytotoxicity.[1]
-
-
Solvent Toxicity: If using a solvent like DMSO, high final concentrations in the cell culture can be toxic.
-
Recommendation: Ensure the final concentration of the solvent in your cell culture medium is low and consistent across all treatment groups, including the vehicle control.
-
-
Issue 3: Lack of In Vivo Anti-Tumor Efficacy
-
Question: I am not observing significant tumor growth inhibition in my mouse model after treating with this compound. What should I consider?
-
Answer:
-
Suboptimal Dosing or Schedule: The dose or frequency of administration may not be optimal for your specific tumor model.
-
Recommendation: Perform a dose-escalation study with different dosing schedules (e.g., single dose vs. multiple doses) to identify the most effective regimen. Preclinical data suggests a Cmax-driven pharmacologic response, so achieving a sufficient peak concentration is important.[9]
-
-
Tumor Model Characteristics: The chosen tumor model may be inherently resistant to STING-mediated anti-tumor immunity.
-
Recommendation: Ensure your tumor model is established in immunocompetent mice, as the anti-tumor activity of this compound is immune-mediated.[6] Consider evaluating the baseline immune infiltration of your tumor model.
-
-
Pharmacokinetics: The pharmacokinetic properties of this compound in your specific mouse strain might differ from published data.
-
Recommendation: If possible, perform pharmacokinetic studies to determine the plasma concentration of this compound over time in your model to ensure adequate exposure.
-
-
Caption: Troubleshooting decision tree for this compound experiments.
Experimental Protocols
In Vitro STING Activation Assay by ELISA
This protocol describes the quantification of IFN-β secretion from THP-1 cells following treatment with this compound.
Materials:
-
THP-1 cells
-
RPMI-1640 medium with 10% FBS
-
This compound
-
DMSO (vehicle control)
-
96-well cell culture plates
-
Human IFN-β ELISA kit
Procedure:
-
Seed THP-1 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium. A typical starting range is from 0.1 µM to 50 µM.[1] Include a vehicle control (DMSO).
-
Remove the old medium from the cells and add 100 µL of the this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for 6-24 hours at 37°C in a CO2 incubator.
-
After incubation, centrifuge the plate and collect the supernatant.
-
Quantify the concentration of IFN-β in the supernatant using a human IFN-β ELISA kit according to the manufacturer's instructions.
-
Plot the IFN-β concentration against the this compound concentration to generate a dose-response curve and determine the EC50 value.
In Vivo Tumor Model and Efficacy Study
This protocol outlines a general procedure for establishing a subcutaneous syngeneic tumor model and assessing the anti-tumor efficacy of this compound.
Materials:
-
BALB/c mice (6-8 weeks old)
-
CT26 colon carcinoma cells
-
Complete culture medium
-
Phosphate-buffered saline (PBS)
-
This compound
-
Vehicle control (formulation dependent)
-
Syringes and needles
-
Calipers
Procedure:
-
Culture CT26 cells and harvest them during the exponential growth phase. Resuspend the cells in sterile PBS at a concentration of 1 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the right flank of each mouse.
-
Allow the tumors to grow to an average volume of 50-100 mm³. Monitor tumor growth by measuring the length and width with calipers and calculate the volume using the formula: (Length x Width²) / 2.
-
Randomize the mice into treatment groups (e.g., vehicle control, this compound at different doses).
-
Administer this compound or vehicle control intravenously according to the planned dosing schedule.
-
Continue to monitor tumor volume and body weight every 2-3 days.
-
The primary endpoint is typically tumor growth inhibition. Survival can be a secondary endpoint, with euthanasia performed when tumors reach a predetermined size or if mice show signs of excessive morbidity.
-
At the end of the study, tumors can be excised for further analysis, such as flow cytometry to characterize the immune cell infiltrate.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Facebook [cancer.gov]
- 4. Clinical applications of STING agonists in cancer immunotherapy: current progress and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Silicon Therapeutics Announces Dosing of First Patient in Phase 1 Open-Label Clinical Trial of this compound for Advanced Solid Tumors or Lymphoma - BioSpace [biospace.com]
- 7. STING Agonists as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stingthera Announces Clinical Collaboration With Merck to Evaluate this compound in Combination With KEYTRUDA in Certain Patients With Advanced Solid Tumors & Lymphoma [drug-dev.com]
- 9. biorxiv.org [biorxiv.org]
- 10. biorxiv.org [biorxiv.org]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Resistance to SNX281 Treatment in Cancer Models
Welcome to the technical support center for SNX281, a systemically active STING agonist. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in preclinical cancer models and troubleshooting potential challenges, particularly the emergence of treatment resistance.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a systemically active, non-cyclic dinucleotide (CDN) small molecule agonist of the Stimulator of Interferon Genes (STING) protein.[1] Upon administration, this compound binds to and activates STING, a key protein in the innate immune system.[1] This activation triggers a signaling cascade that leads to the production of type I interferons (IFN-I) and other pro-inflammatory cytokines.[2][3] This process can transform immunologically "cold" tumors, which are not responsive to immunotherapy, into "hot" tumors by promoting the infiltration and activation of immune cells, such as CD8+ T cells, within the tumor microenvironment (TME).[2][3]
Q2: What are the known mechanisms of resistance to this compound and other STING agonists?
A2: A primary mechanism of resistance to STING agonists is the induction of adaptive immune resistance. Activation of the STING pathway can lead to the upregulation of immunosuppressive molecules within the tumor microenvironment. These include:
-
Programmed Death-Ligand 1 (PD-L1): STING activation can increase the expression of PD-L1 on tumor cells, which then binds to PD-1 on activated T cells, leading to T-cell exhaustion and reduced anti-tumor immunity.
-
Indoleamine 2,3-dioxygenase (IDO): This enzyme is involved in tryptophan metabolism and its upregulation creates an immunosuppressive TME that inhibits T-cell function.
-
Cyclooxygenase-2 (COX-2): This enzyme is involved in the production of prostaglandins (B1171923), which can promote an inflammatory and immunosuppressive environment.
Q3: What are the recommended strategies to overcome resistance to this compound?
A3: Combination therapy is the most promising strategy to overcome resistance to this compound. Preclinical studies have shown that combining this compound with agents that target the induced resistance pathways can lead to synergistic anti-tumor effects. Effective combinations include:
-
Anti-PD-1/PD-L1 Antibodies (e.g., Pembrolizumab): These checkpoint inhibitors block the interaction between PD-1 and PD-L1, thereby preventing T-cell exhaustion and restoring their anti-tumor activity. Preclinical studies have demonstrated robust anti-tumor activity and increased survival with the combination of this compound and anti-PD-1 therapy in models resistant to checkpoint inhibitors alone.[2]
-
COX-2 Inhibitors (e.g., Celecoxib): By blocking COX-2, these inhibitors can reduce the production of immunosuppressive prostaglandins in the TME.
A Phase 1 clinical trial (NCT04609579) is currently evaluating this compound both as a monotherapy and in combination with the anti-PD-1 antibody pembrolizumab (B1139204) in patients with advanced solid tumors and lymphomas.[4][5]
Data Presentation
In Vitro Activity of this compound
The following table summarizes the in vitro activity of this compound in inducing cytokine production in human and murine cell lines.
| Cell Line | Cytokine | EC50 (µM) | Reference |
| THP-1 (Human monocytic) | IFN-β | 6.6 | [6] |
| THP-1 (Human monocytic) | TNF-α | 8.1 | [6] |
| THP-1 (Human monocytic) | IL-6 | 12.1 | [6] |
EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.
In Vivo Anti-Tumor Efficacy of this compound
Preclinical studies have demonstrated the potent anti-tumor activity of this compound in various syngeneic mouse tumor models.
| Tumor Model | Treatment | Key Findings | Reference |
| CT26 (Colon Carcinoma) | This compound (single intravenous dose) | Complete and durable tumor regression with induction of immune memory. Cured mice were resistant to re-challenge. | [2][7] |
| CT26, MC38, B16-F10 | This compound + anti-PD-1 | Robust anti-tumor activity and significant survival benefit in models resistant to checkpoint therapy alone. | [2] |
| B16-F10 (Melanoma) | cGAMP (STING agonist) + CA4P (Vascular disrupting agent) | 75% tumor growth inhibition compared to control. | [8] |
| B16-F10 (Melanoma) | cGAMP + CA4P + anti-PD-1 | Complete tumor response in 40% of mice. | [8] |
| MC38-B2m-/- | CDN (STING agonist) + H9 (IL-2 superkine) | 100% survival in Rag2-/- mice, dependent on NK cells. | [9] |
Note: Some studies used other STING agonists, which are included for comparative purposes and to highlight the general principles of STING agonist therapy and resistance.
Experimental Protocols
In Vitro this compound Cytotoxicity and Cytokine Induction Assay
This protocol describes a general method for assessing the in vitro activity of this compound on cancer cell lines or immune cells.
Materials:
-
This compound (reconstituted in a suitable solvent, e.g., DMSO)
-
Target cells (e.g., THP-1 monocytes, or a cancer cell line of interest)
-
Complete cell culture medium
-
96-well plates (opaque-walled for luminescence/fluorescence assays)
-
Cytotoxicity assay kit (e.g., LDH release assay)
-
ELISA kits for desired cytokines (e.g., IFN-β, TNF-α, IL-6)
-
Plate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
Cytotoxicity Measurement: After incubation, measure cell viability using a cytotoxicity assay kit according to the manufacturer's instructions.
-
Cytokine Measurement: Collect the cell culture supernatants and measure the concentration of secreted cytokines using ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Calculate the IC50 value for cytotoxicity and EC50 values for cytokine induction from the dose-response curves.
In Vivo this compound Efficacy Study in a Syngeneic Mouse Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse model.
Materials:
-
This compound (formulated for in vivo administration)
-
Syngeneic tumor cells (e.g., CT26, MC38)
-
Immunocompetent mice (e.g., BALB/c for CT26, C57BL/6 for MC38)
-
Calipers for tumor measurement
-
Sterile PBS and syringes
Protocol:
-
Tumor Implantation: Subcutaneously inject a suspension of tumor cells into the flank of the mice.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Treatment Initiation: Once tumors reach a predetermined size (e.g., 50-100 mm³), randomize the mice into treatment groups (e.g., vehicle control, this compound monotherapy, combination therapy).
-
This compound Administration: Administer this compound via the desired route (e.g., intravenous injection). A reported dosing schedule for a phase 1 clinical trial is a 30-minute intravenous infusion once weekly for 3 weeks, followed by once every 3 weeks for six cycles.[2] Preclinical studies have shown efficacy with a single intravenous dose.[7] The optimal dose and schedule should be determined empirically for each model.
-
Tumor Measurement and Survival: Continue to monitor tumor volume and body weight throughout the study. Record the date of euthanasia for survival analysis.
-
Pharmacodynamic Analysis (Optional): At the end of the study, tumors and spleens can be harvested for analysis of immune cell infiltration (e.g., by flow cytometry or immunohistochemistry) and cytokine levels.
Mandatory Visualizations
Signaling Pathways
Caption: this compound activates the STING pathway, leading to anti-tumor immunity but also inducing adaptive resistance mechanisms.
Experimental Workflow
Caption: A typical workflow for an in vivo efficacy study of this compound in a syngeneic mouse model.
Troubleshooting Logic
Caption: A logical decision tree for troubleshooting lack of this compound efficacy in vivo.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No or low in vitro cytokine induction | 1. Low or absent STING expression in the cell line. 2. Inefficient delivery of this compound into the cytoplasm. 3. Degraded this compound compound. | 1. Verify STING expression by Western blot or qPCR. Use a cell line known to have a functional STING pathway (e.g., THP-1). 2. While this compound is cell-permeable, optimizing cell density and incubation time may help. 3. Ensure proper storage of this compound. Prepare fresh dilutions for each experiment. |
| High in vitro cytotoxicity at low concentrations | 1. Cell line is highly sensitive to STING-induced cell death. 2. Off-target effects of the compound. | 1. Perform a detailed dose-response and time-course experiment to identify a therapeutic window. 2. Test the effect of this compound in a STING-knockout cell line to confirm on-target toxicity. |
| Inconsistent in vivo anti-tumor response | 1. Variability in tumor implantation and growth. 2. Improper formulation or administration of this compound. 3. Heterogeneity of the tumor microenvironment. | 1. Ensure consistent cell numbers and injection technique. Start treatment when tumors are within a narrow size range. 2. Confirm the stability and solubility of the in vivo formulation. Verify the accuracy of the dosing and administration route. 3. Increase the number of animals per group to improve statistical power. |
| Initial tumor regression followed by relapse in vivo | 1. Development of adaptive resistance. | 1. Analyze tumors from relapsed mice for upregulation of PD-L1, IDO, and COX-2. 2. Initiate a new study with a combination therapy arm (e.g., this compound + anti-PD-1) to overcome the observed resistance. |
| No anti-tumor effect in an immunocompromised mouse model (e.g., nude or SCID) | 1. The anti-tumor activity of this compound is primarily immune-mediated. | 1. This is an expected result and confirms the mechanism of action of this compound. Efficacy studies should be conducted in immunocompetent syngeneic models.[7] |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Clinical applications of STING agonists in cancer immunotherapy: current progress and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. biorxiv.org [biorxiv.org]
- 7. Silicon Therapeutics Announces Dosing of First Patient in Phase 1 Open-Label Clinical Trial of this compound for Advanced Solid Tumors or Lymphoma - BioSpace [biospace.com]
- 8. Antitumor effect of anti-vascular therapy with STING agonist depends on the tumor microenvironment context - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synergy of a STING agonist and an IL-2 superkine in cancer immunotherapy against MHC I–deficient and MHC I+ tumors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting SNX281's in vivo delivery challenges
Welcome to the technical support center for SNX281. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting in vivo delivery challenges associated with the systemic STING agonist, this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a systemically active, non-cyclic dinucleotide (non-CDN) small molecule agonist of the Stimulator of Interferon Genes (STING) protein.[1][2] It is designed for intravenous administration to activate the STING signaling pathway.[3][4] Upon binding to STING, this compound induces a conformational change that leads to the activation of downstream signaling pathways, resulting in the production of type I interferons (IFNs) and other pro-inflammatory cytokines.[2][3][5] This robust immune response can enhance anti-tumor immunity.[2][4]
Q2: What are the key differences between this compound and first-generation STING agonists like cGAMP?
A2: First-generation STING agonists are often cyclic dinucleotides (CDNs) which generally require direct intratumoral injection due to poor membrane permeability and rapid degradation in vivo. This compound is a small molecule designed for systemic (intravenous) delivery, allowing it to reach tumors and immune cells throughout the body.[3][4] It also exhibits drug-like properties such as higher permeability compared to CDNs.[5]
Q3: What is the expected pharmacokinetic and pharmacodynamic profile of this compound in vivo?
A3: this compound is characterized by a Cmax-driven pharmacological response, meaning its therapeutic effect is correlated with the maximum plasma concentration achieved after administration.[5] It has a short half-life in vivo.[5] The pharmacodynamic response, such as the induction of IFN-β, is typically rapid and transient.[5]
Q4: What are the potential side effects associated with systemic this compound administration?
A4: Systemic activation of the STING pathway can lead to a robust inflammatory response, which may result in side effects. A key potential toxicity is cytokine release syndrome (CRS), characterized by an overproduction of pro-inflammatory cytokines. Careful dose-finding studies and monitoring of animal health are crucial.
Q5: My in vivo experiment with this compound did not show the expected anti-tumor effect. What are the possible reasons?
A5: Several factors could contribute to a lack of efficacy. Refer to the troubleshooting guide below for a systematic approach to identifying the issue. Common reasons include suboptimal dosing, issues with the formulation or administration, or inherent resistance of the tumor model to STING-mediated immunity.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the in vivo delivery of this compound.
| Observed Issue | Potential Cause | Recommended Action |
| No or lower than expected anti-tumor efficacy | Suboptimal Dose: The dose of this compound may be too low to achieve the necessary Cmax for a therapeutic effect. | Perform a dose-response study to determine the optimal dose for your specific tumor model and mouse strain.[6] |
| Incorrect Formulation: The formulation may not be properly prepared, leading to precipitation or instability of this compound. | Strictly follow the recommended formulation protocol. Ensure all components are fully dissolved and the solution is clear before injection. Prepare the formulation fresh for each experiment. | |
| Administration Issues: Improper intravenous injection technique can lead to subcutaneous or intramuscular deposition of the compound, affecting its bioavailability. | Ensure proper training in intravenous injection techniques in mice.[7] Observe the injection site for any signs of leakage or swelling. | |
| Tumor Model Resistance: The tumor model may have defects in the STING signaling pathway or other mechanisms of immune evasion. | Verify the expression and functionality of the STING pathway in your tumor cells in vitro before in vivo studies. | |
| Unexpected Toxicity or Animal Morbidity | Dose Too High: The administered dose may be above the maximum tolerated dose (MTD), leading to excessive cytokine production and toxicity. | Conduct a dose-escalation study to determine the MTD in your specific mouse strain. Reduce the dose in subsequent experiments. |
| Cytokine Release Syndrome (CRS): Systemic STING activation can induce a strong inflammatory response. | Monitor animals closely for signs of CRS (e.g., weight loss, lethargy, ruffled fur). Consider co-administration of CRS-mitigating agents if necessary, though this may impact efficacy and should be carefully validated. | |
| Formulation Vehicle Toxicity: The vehicle used for formulation may have its own toxicity. | Run a control group treated with the vehicle alone to assess its effects. | |
| Inconsistent Results Between Experiments | Variability in Formulation: Inconsistent preparation of the this compound formulation can lead to variable dosing. | Prepare a master mix of the formulation for each experiment to ensure consistency across all animals. |
| Biological Variability: Differences between individual animals or batches of animals can contribute to variability. | Use age- and sex-matched animals from a reputable supplier. Increase the number of animals per group to improve statistical power. | |
| Improper Storage of this compound: Degradation of the compound due to improper storage. | Store the this compound stock solution at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[2] Avoid repeated freeze-thaw cycles. |
Experimental Protocols
In Vivo Formulation of this compound for Intravenous Injection
This protocol is based on a commonly used vehicle for small molecules with low water solubility.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PEG300
-
Tween 80
-
Sterile water for injection (ddH₂O)
Procedure:
-
Prepare a stock solution of this compound in DMSO. Dissolve the required amount of this compound powder in DMSO to create a concentrated stock solution (e.g., 25 mg/mL). Use sonication if necessary to ensure it is fully dissolved.
-
Prepare the vehicle. In a sterile tube, mix the vehicle components in the following order, ensuring the solution is clear after each addition:
-
Add the required volume of PEG300.
-
Add the required volume of Tween 80 and mix.
-
Add the required volume of sterile water for injection and mix.
-
-
Prepare the final formulation. Slowly add the this compound DMSO stock solution to the prepared vehicle while vortexing to ensure rapid and complete mixing. The final concentration of DMSO in the formulation should be kept low (typically ≤10%) to minimize toxicity.
-
Administer immediately. It is recommended to use freshly prepared formulations for in vivo studies for optimal results.[1]
Example Formulation: To prepare a 1 mg/mL working solution of this compound in a vehicle of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% ddH₂O:
-
Prepare a 10 mg/mL stock of this compound in DMSO.
-
For 1 mL of final formulation, mix:
-
400 µL PEG300
-
50 µL Tween 80
-
450 µL ddH₂O
-
-
Add 100 µL of the 10 mg/mL this compound stock solution to the 900 µL of vehicle and mix thoroughly.
Note: The optimal formulation may vary depending on the required dose and administration volume. It is advisable to test the solubility and stability of this compound in the chosen vehicle before in vivo use.
In Vivo Efficacy Study in a Syngeneic Tumor Model
This protocol outlines a general workflow for assessing the anti-tumor efficacy of this compound.
Procedure:
-
Tumor Cell Implantation: Subcutaneously implant tumor cells (e.g., CT26 colon carcinoma) into the flank of syngeneic mice (e.g., BALB/c).
-
Tumor Growth Monitoring: Monitor tumor growth regularly using calipers.
-
Randomization: When tumors reach a predetermined size (e.g., 50-100 mm³), randomize the mice into treatment groups (e.g., vehicle control, this compound).
-
Treatment Administration: Administer this compound or vehicle via intravenous (tail vein) injection at the predetermined dose and schedule.
-
Efficacy Assessment: Continue to monitor tumor growth and body weight throughout the study. The primary endpoint is typically tumor growth inhibition or complete tumor regression.
-
Pharmacodynamic Analysis (Optional): At selected time points post-treatment, blood samples can be collected to measure cytokine levels (e.g., IFN-β) by ELISA. Tumors and spleens can also be harvested for analysis of immune cell infiltration by flow cytometry or immunohistochemistry.
Data Presentation
Preclinical Pharmacokinetic and In Vitro Activity of this compound
| Parameter | Value | Reference |
| Binding Affinity (IC50 vs ³H-cGAMP) | 4.1 ± 2.2 µM | [5] |
| In Vitro Permeability (Caco-2) | 6.6 x 10⁻⁶ cm/sec⁻¹ | [5] |
| In Vivo Half-Life (mice) | 2.33 hours | [5] |
| IFN-β Induction EC50 (THP-1 cells) | 6.6 µM | [5] |
| TNF-α Induction EC50 (THP-1 cells) | 7.1 µM | [5] |
| IL-6 Induction EC50 (THP-1 cells) | 8.0 µM | [5] |
Visualizations
This compound Signaling Pathway
Caption: this compound activates the STING pathway, leading to IFN-β production.
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for assessing this compound's in vivo anti-tumor efficacy.
Troubleshooting Logic for Low Efficacy
Caption: A logical approach to troubleshooting low efficacy of this compound.
References
- 1. This compound | STING | 2332803-84-4 | Invivochem [invivochem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Silicon Therapeutics Announces Dosing of First Patient in Phase 1 Open-Label Clinical Trial of this compound for Advanced Solid Tumors or Lymphoma - BioSpace [biospace.com]
- 5. biorxiv.org [biorxiv.org]
- 6. benchchem.com [benchchem.com]
- 7. Systemic and Local Drug Delivery for Treating Diseases of the Central Nervous System in Rodent Models - PMC [pmc.ncbi.nlm.nih.gov]
SNX281 Technical Support Center: Minimizing Systemic Toxicity
This technical support center provides researchers, scientists, and drug development professionals with essential information for managing and minimizing the toxicity associated with the systemic administration of SNX281, a potent STING (Stimulator of Interferon Genes) agonist. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during preclinical and clinical research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a systemically active, non-cyclic dinucleotide (non-CDN) STING agonist.[1] It activates the cGAS-STING signaling pathway, a critical component of the innate immune system.[1] This activation leads to the production of Type I interferons (IFNs) and other pro-inflammatory cytokines, which in turn stimulate an anti-tumor immune response.[2][3]
Q2: What are the potential toxicities associated with systemic this compound administration?
The primary toxicity of concern with systemic STING agonists like this compound is an over-exuberant, on-target pharmacologic effect leading to a systemic inflammatory response. This can manifest as Cytokine Release Syndrome (CRS) , also known as a "cytokine storm".[1][4] Preclinical studies with this compound have shown a rapid and transient induction of cytokines such as IFN-β, TNF-α, and IL-6.[2] While specific clinical data on this compound's adverse event profile is not yet publicly available, researchers should be prepared to manage CRS.
Q3: What is Cytokine Release Syndrome (CRS)?
CRS is a systemic inflammatory response characterized by the massive release of cytokines from immune cells.[1][5] Symptoms can range from mild, flu-like symptoms (fever, fatigue, myalgia) to severe, life-threatening multi-organ dysfunction, including hypotension, hypoxia, and capillary leak syndrome.[1][6]
Q4: How can I monitor for CRS in my experiments?
Regular and careful monitoring is crucial for the early detection and management of CRS. Key parameters to monitor include:
-
Clinical Signs: Fever, lethargy, changes in breathing, reduced food and water intake.[5][7]
-
Vital Signs: Body temperature, heart rate, respiration rate, and blood pressure (if feasible in animal models).[7]
-
Laboratory Markers: Serum levels of key cytokines (e.g., IL-6, IFN-γ, TNF-α), C-reactive protein (CRP), and ferritin can be indicative of a developing CRS.[7]
Troubleshooting Guide: Managing this compound-Induced Toxicity
This guide provides a tiered approach to managing potential toxicities observed during this compound administration, primarily focusing on the management of Cytokine Release Syndrome (CRS). The grading of CRS is based on the American Society for Transplantation and Cellular Therapy (ASTCT) consensus criteria.
Table 1: Cytokine Release Syndrome (CRS) Grading and Management
| Grade | Clinical Manifestation | Recommended Action |
| Grade 1 | Fever (≥ 38°C) without hypotension or hypoxia.[6][8] | - Supportive care: Antipyretics (e.g., acetaminophen) and adequate hydration.[6] - Increased monitoring: Closely monitor vital signs and clinical appearance.[5] |
| Grade 2 | Fever with hypotension responsive to fluids or low-dose vasopressors, and/or hypoxia requiring low-flow nasal cannula.[6][8] | - Supportive care: As above. - Consider intervention: Administration of an IL-6 receptor antagonist (e.g., tocilizumab) should be considered.[9] - Corticosteroids: May be considered if there is no improvement with anti-IL-6 therapy.[9] |
| Grade 3 | Fever with hypotension requiring high-dose or multiple vasopressors, and/or hypoxia requiring high-flow oxygen delivery.[6] | - Immediate intervention: Administer an IL-6 receptor antagonist and corticosteroids.[9] - Intensive supportive care: May require intensive care unit (ICU) level monitoring and support.[5] |
| Grade 4 | Life-threatening consequences; requirement for mechanical ventilation.[6] | - Aggressive management: Full ICU support, including mechanical ventilation and aggressive hemodynamic support.[6] - Combination immunosuppression: High-dose corticosteroids in combination with an IL-6 receptor antagonist.[9] |
Disclaimer: This table provides general guidance. All experimental and clinical protocols should be reviewed and approved by the relevant institutional animal care and use committee (IACUC) or institutional review board (IRB). For clinical studies, the investigator's brochure and trial protocol are the definitive sources for toxicity management.
Experimental Protocols
Protocol 1: In Vivo Assessment of Acute Toxicity
This protocol provides a general framework for an acute toxicity study in mice following a single intravenous administration of this compound.
Materials:
-
This compound (formulated in a suitable vehicle)
-
6-8 week old mice (e.g., C57BL/6 or BALB/c)
-
Syringes and needles for intravenous injection
-
Calipers for tumor measurement (if applicable)
-
Equipment for monitoring body weight and temperature
Procedure:
-
Dose Formulation: Prepare serial dilutions of this compound in a sterile, biocompatible vehicle.
-
Animal Acclimation: Allow mice to acclimate to the facility for at least one week prior to the experiment.
-
Baseline Measurements: Record the body weight and temperature of each mouse before dosing.
-
Administration: Administer a single intravenous dose of this compound or vehicle control. Include multiple dose groups to assess a dose-response relationship.
-
Post-Dose Monitoring:
-
Observe animals continuously for the first 4 hours post-injection for any immediate adverse reactions.
-
Record clinical signs of toxicity (e.g., lethargy, ruffled fur, abnormal posture, changes in respiration) at regular intervals (e.g., 1, 4, 8, 24, 48, and 72 hours).
-
Measure body weight and temperature daily for at least 7 days.
-
-
Endpoint: The primary endpoint may be the maximum tolerated dose (MTD), defined as the highest dose that does not cause mortality or greater than 20% body weight loss.
-
Necropsy and Histopathology: At the end of the observation period, perform a gross necropsy and collect major organs for histopathological analysis to identify any target organ toxicity.
Protocol 2: Cytokine Release Monitoring Assay
This protocol describes a method for measuring cytokine levels in the serum of mice treated with this compound.
Materials:
-
This compound
-
Mice
-
Blood collection supplies (e.g., microtainer tubes with serum separator)
-
Centrifuge
-
Multiplex cytokine assay kit (e.g., Luminex-based or ELISA array) for relevant cytokines (IFN-β, TNF-α, IL-6, etc.)
-
Plate reader
Procedure:
-
Treatment: Administer this compound or vehicle to mice as described in Protocol 1.
-
Blood Collection: At predetermined time points (e.g., 2, 6, 24, and 48 hours post-dose), collect blood samples via a suitable method (e.g., submandibular or retro-orbital bleed).
-
Serum Separation: Allow blood to clot at room temperature for 30 minutes, then centrifuge at 2000 x g for 10 minutes to separate the serum.
-
Sample Storage: Store serum samples at -80°C until analysis.
-
Cytokine Analysis: Thaw serum samples on ice and perform the multiplex cytokine assay according to the manufacturer's instructions.
-
Data Analysis: Quantify the concentration of each cytokine and compare the levels between treatment groups and time points.
Visualizations
Caption: this compound signaling pathway.
Caption: Cytokine Release Syndrome management workflow.
References
- 1. Cytokine Storm - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Clinical applications of STING agonists in cancer immunotherapy: current progress and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytokine storms and their key role in immunity and infection | CAS [cas.org]
- 5. theattcnetwork.co.uk [theattcnetwork.co.uk]
- 6. Current approaches in the grading and management of cytokine release syndrome after chimeric antigen receptor T-cell therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Grading of cytokine release syndrome associated with the CAR T cell therapy tisagenlecleucel | springermedizin.de [springermedizin.de]
- 8. acep.org [acep.org]
- 9. bccancer.bc.ca [bccancer.bc.ca]
SNX281 Technical Support Center: Navigating Experimental Variability and Reproducibility
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address experimental variability and reproducibility issues encountered when working with SNX281, a systemically active STING agonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a potent and selective small molecule agonist of the STING (Stimulator of Interferon Genes) protein.[1][2] It functions by binding to STING, promoting its activation and signal transduction through the cGAS-STING pathway.[1] This activation leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines, which in turn stimulate an anti-tumor immune response.[1][2]
Q2: What are the common causes of experimental variability when using this compound?
Several factors can contribute to variability in this compound experiments:
-
Cell Line Heterogeneity: Different cell lines exhibit varying levels of STING expression and pathway functionality, leading to inconsistent responses.[3]
-
Compound Handling and Stability: this compound is sensitive to storage conditions and freeze-thaw cycles. Improper handling can lead to degradation and loss of activity.[1]
-
Assay Conditions: Variations in cell density, incubation times, and reagent concentrations can significantly impact results.
-
Off-Target Effects: While this compound is reported to be highly selective, off-target effects can occur, especially at high concentrations, leading to unexpected biological responses.[2]
-
In Vivo Model Differences: Tumor heterogeneity and the overall immune status of animal models can lead to variable responses to this compound treatment.[4]
Q3: How should I store and handle this compound to ensure reproducibility?
To maintain the stability and activity of this compound, adhere to the following storage guidelines:
-
Stock Solutions: Store aliquoted stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[1]
-
Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles to prevent degradation.[1][5]
-
Solvent: Use newly opened, high-purity DMSO for dissolving this compound, as it is hygroscopic and can affect solubility.[1]
Troubleshooting Guides
Issue 1: Low or No STING Pathway Activation (p-STING, p-TBK1, p-IRF3) in Western Blot
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Low STING expression in the cell line. | Screen different cell lines for STING expression levels. Use a positive control cell line known to have a functional STING pathway (e.g., THP-1). |
| Inefficient this compound delivery into cells. | For in vitro assays, ensure proper dissolution of this compound. Consider using a transfection reagent for cell lines with low permeability. |
| Suboptimal this compound concentration or incubation time. | Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time for your specific cell line and assay. |
| Antibody issues. | Use validated antibodies for phosphorylated and total STING, TBK1, and IRF3. Ensure the primary and secondary antibodies are compatible and used at the recommended dilutions. |
| Technical errors in Western Blotting. | Review your Western blot protocol for potential issues in protein transfer, blocking, antibody incubation, and washing steps.[6][7][8][9] |
Experimental Protocols
Protocol 1: Western Blot for STING Pathway Activation
This protocol provides a general framework for assessing the phosphorylation of STING, TBK1, and IRF3 in response to this compound treatment.
Materials:
-
Cell line of interest
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-p-STING, anti-STING, anti-p-TBK1, anti-TBK1, anti-p-IRF3, anti-IRF3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere overnight. Treat cells with the desired concentrations of this compound for the determined optimal time. Include a vehicle control (DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
Issue 2: High Variability in Cytokine Secretion (e.g., IFN-β, TNF-α, IL-6) Measured by ELISA
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Inconsistent cell seeding density. | Ensure a uniform number of cells are seeded in each well. |
| Variability in this compound treatment. | Prepare a fresh dilution series of this compound for each experiment. Ensure accurate pipetting. |
| Suboptimal incubation time for cytokine production. | Perform a time-course experiment to identify the peak of cytokine secretion for your cell line. |
| ELISA technical variability. | Follow the manufacturer's protocol carefully. Ensure proper washing steps and accurate standard curve preparation.[10][11][12] |
| Cell culture conditions. | Maintain consistent cell culture conditions (e.g., media, serum, CO2 levels) as these can influence cytokine production. |
Protocol 2: Cytokine ELISA
This protocol describes the general steps for measuring cytokine levels in cell culture supernatants following this compound treatment.
Materials:
-
Cell culture supernatant from this compound-treated cells
-
Cytokine ELISA kit (e.g., for IFN-β, TNF-α, or IL-6)
-
ELISA plate reader
Procedure:
-
Prepare Reagents and Standards: Reconstitute and prepare all reagents and standards as per the ELISA kit manufacturer's instructions.
-
Coat Plate: Coat the ELISA plate with the capture antibody overnight at 4°C.
-
Wash Plate: Wash the plate several times with the provided wash buffer.
-
Block Plate: Block the plate to prevent non-specific binding.
-
Add Samples and Standards: Add your cell culture supernatants and the prepared standards to the wells and incubate.
-
Add Detection Antibody: Wash the plate and add the biotinylated detection antibody.
-
Add Avidin-HRP: Wash the plate and add the avidin-HRP conjugate.
-
Add Substrate: Wash the plate and add the TMB substrate.
-
Stop Reaction: Stop the reaction with the stop solution.
-
Read Plate: Read the absorbance at the appropriate wavelength using an ELISA plate reader.
-
Data Analysis: Calculate the cytokine concentrations in your samples based on the standard curve.
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Value | Reference |
| IC50 (Binding) | Human STING | 4.1 ± 2.2 µM | [2] |
| EC50 (IFN-β Induction) | THP-1 | Not specified | [13] |
| EC50 (TNF-α Induction) | THP-1 | Not specified | [13] |
| EC50 (IL-6 Induction) | THP-1 | Not specified | [13] |
| EC50 (IFN-β Induction) | J774A.1 (mouse) | 5.4 µM | [2] |
| EC50 (IFN-β Induction) | Cynomolgus monkey PBMCs | 2.4 µM | [2] |
Note: IC50 and EC50 values can vary depending on the specific experimental conditions and cell line used. It is recommended to determine these values empirically in your system.
Mandatory Visualizations
Caption: this compound signaling pathway leading to gene transcription.
Caption: General workflow for Western blot analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. biorxiv.org [biorxiv.org]
- 3. Clinical applications of STING agonists in cancer immunotherapy: current progress and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Silico Modeling Demonstrates that User Variability During Tumor Measurement Can Affect In Vivo Therapeutic Efficacy Outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | STING | 2332803-84-4 | Invivochem [invivochem.com]
- 6. bosterbio.com [bosterbio.com]
- 7. Western Blot Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 9. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 10. Cytokine Elisa [bdbiosciences.com]
- 11. bowdish.ca [bowdish.ca]
- 12. Cytokine Elisa [bdbiosciences.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: SNX281 Cytotoxicity Assessment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the cytotoxicity of SNX281, a systemically active STING (Stimulator of Interferon Genes) agonist. Here you will find answers to frequently asked questions, detailed experimental protocols, and troubleshooting guides to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action? A1: this compound is a small molecule agonist of the STING protein.[1][2] Its primary mechanism is to activate the STING signaling pathway, which is crucial for the innate immune system.[3][4] This activation leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines.[5][6] These signaling molecules, in turn, stimulate an immune response against tumor cells, including the recruitment and activation of T cells.[1][2] Therefore, this compound's main therapeutic goal is to initiate an anti-tumor immune response rather than being directly cytotoxic to cancer cells.[2][4]
Q2: How do I choose the right cell viability assay for this compound? A2: The choice of assay depends on the experimental question.
-
To measure overall cell health and metabolic activity: Use an ATP-based assay like CellTiter-Glo® or a metabolic assay like CCK-8. These are good for determining an IC50 value based on cell proliferation and viability.[7][8][9]
-
To determine if this compound is inducing a specific cell death pathway: Use an apoptosis assay. The Caspase-Glo® 3/7 assay measures the activity of key executioner caspases, while Annexin V/PI staining can distinguish between early apoptotic, late apoptotic, and necrotic cells via flow cytometry.[10][11][12]
-
To measure direct cell membrane damage (necrosis): An LDH release assay can be used, which quantifies the amount of lactate (B86563) dehydrogenase released from cells with compromised membranes.[13]
Q3: What is the difference between a cell viability, cytotoxicity, and apoptosis assay? A3: These terms are related but distinct:
-
Cell Viability Assays: Measure the number of healthy, metabolically active cells in a population.[7][14] A decrease in viability can be due to cell death or inhibition of proliferation.
-
Cytotoxicity Assays: Specifically measure the degree to which an agent is toxic to cells, typically by detecting markers of cell death like the loss of membrane integrity.[13][14]
-
Apoptosis Assays: Detect specific biochemical and morphological hallmarks of programmed cell death (apoptosis), such as caspase activation or the externalization of phosphatidylserine (B164497).[10][11]
Q4: Why is optimizing cell seeding density so critical for cytotoxicity experiments? A4: Optimizing cell seeding density is crucial for the accuracy and reproducibility of your results.[15][16]
-
Too few cells: Can result in a weak signal that is difficult to distinguish from the background noise of the assay.[17]
-
Too many cells: Can lead to "edge effects" in multi-well plates, premature nutrient depletion, and contact inhibition, all of which can cause cell stress or death unrelated to the effect of this compound.[17][18] The optimal density ensures cells are in the logarithmic growth phase throughout the experiment, making them most responsive to treatment.[15] This must be determined empirically for each cell line.[15][19]
Q5: What are the appropriate positive and negative controls for my experiments? A5: Proper controls are essential for valid data.
-
Negative Control (Vehicle Control): Cells treated with the same concentration of the vehicle (e.g., DMSO) used to dissolve this compound. This accounts for any effect of the solvent on cell viability.
-
Positive Control: Cells treated with a compound known to induce the expected effect. For apoptosis assays, a compound like staurosporine (B1682477) is a common positive control. For general cytotoxicity, a high concentration of a detergent like saponin (B1150181) can be used.
-
Untreated Control: Cells cultured in medium alone, representing baseline cell health.
-
Blank Control: Wells containing only culture medium and the assay reagent (no cells). This is used to measure and subtract the background signal.[20]
Assay Selection and Principles
Choosing the correct assay requires understanding what each method measures. The following decision tree can guide your selection process.
Caption: Decision tree for selecting the appropriate cell-based assay.
Comparison of Common Cell Viability Assays
| Assay | Principle | Measures | Pros | Cons |
| CellTiter-Glo® | Quantifies ATP, indicative of metabolically active cells, via a luciferase reaction.[8] | Cell Viability / Proliferation | High sensitivity, simple "add-mix-measure" protocol, fast.[8] | Requires a luminometer, signal can be affected by compounds that interfere with ATP or luciferase. |
| CCK-8 / WST-8 | A water-soluble tetrazolium salt is reduced by cellular dehydrogenases to a colored formazan (B1609692) product.[9][21] | Metabolic Activity / Viability | Simple protocol, non-toxic to cells, highly stable reagent.[9] | Indirect measure of viability, can be affected by changes in cellular metabolism. |
| MTT | A tetrazolium salt is reduced by mitochondrial dehydrogenases in living cells to an insoluble purple formazan.[20] | Mitochondrial Metabolic Activity | Well-established, inexpensive. | Requires a solubilization step, formazan crystals can be toxic, less sensitive than other methods.[20] |
| Caspase-Glo® 3/7 | A luminogenic substrate containing the DEVD sequence is cleaved by active caspases-3 and -7, releasing a substrate for luciferase.[11][22] | Apoptosis (Caspase Activity) | Very sensitive, homogeneous "add-mix-measure" format.[11] | Measures a specific point in the apoptotic pathway, requires a luminometer. |
| Annexin V / PI | Annexin V binds to phosphatidylserine on the outer membrane of apoptotic cells.[10] PI is a fluorescent dye that enters membrane-compromised cells.[12] | Apoptosis & Necrosis | Distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.[23][24] | Requires a flow cytometer, cell handling can induce artifacts.[25] |
Experimental Protocols
Protocol 1: Optimizing Cell Seeding Density
This protocol is essential to perform before any cytotoxicity study to ensure data quality.[15][19]
-
Cell Preparation: Culture cells under standard conditions and harvest them during the logarithmic growth phase. Ensure a single-cell suspension.
-
Seeding: In a 96-well plate, create a two-fold serial dilution of your cells. A typical range to test is from 40,000 cells/well down to ~300 cells/well. Include blank wells (medium only).
-
Incubation: Incubate the plate for the planned duration of your this compound experiment (e.g., 24, 48, or 72 hours).
-
Assay: At the end of the incubation period, perform a viability assay (e.g., CellTiter-Glo®) according to the manufacturer's protocol.
-
Analysis: Plot the assay signal (e.g., luminescence) against the number of cells seeded. Identify the cell density that falls within the linear range of the curve and gives a robust signal-to-background ratio. This will be your optimal seeding density.
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
This protocol is adapted from the manufacturer's instructions.[26][27]
-
Plate Cells: Seed cells at the predetermined optimal density in a 96-well opaque-walled plate in a volume of 100 µL. Include control wells.
-
Incubate: Allow cells to attach and resume growth for 18-24 hours in a humidified incubator (37°C, 5% CO₂).
-
Treat with this compound: Prepare serial dilutions of this compound and add them to the appropriate wells. Remember to include vehicle controls.
-
Incubate: Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours).
-
Equilibrate: Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
-
Add Reagent: Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions. Add 100 µL of the reagent to each well.
-
Mix and Incubate: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Then, incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure: Record the luminescence using a plate-reading luminometer.
Protocol 3: Caspase-Glo® 3/7 Assay
This protocol is adapted from the manufacturer's instructions.[11][28]
-
Plate and Treat Cells: Follow steps 1-4 from the CellTiter-Glo® protocol above, using an opaque-walled 96-well plate.
-
Equilibrate: Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add Reagent: Prepare the Caspase-Glo® 3/7 reagent. Add 100 µL of the reagent to each well.
-
Mix and Incubate: Gently mix the contents on a plate shaker for 30-60 seconds. Incubate at room temperature for 1 to 2 hours.
-
Measure: Record the luminescence using a plate-reading luminometer. The signal is proportional to the amount of active caspase-3 and -7.
Protocol 4: Annexin V & Propidium Iodide (PI) Staining
This protocol is a general guide for flow cytometry analysis.[12][23][24]
-
Plate and Treat Cells: Seed cells in a 6-well or 12-well plate and treat with this compound for the desired time.
-
Harvest Cells: Collect both the floating cells (from the supernatant) and the adherent cells. For adherent cells, wash with PBS and use a gentle, non-enzymatic dissociation solution (e.g., EDTA-based) to minimize membrane damage.[24] Avoid using trypsin if possible, as it can cleave membrane proteins.
-
Wash: Centrifuge the collected cells and wash them once with cold 1X PBS.
-
Resuspend: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of ~1 x 10⁶ cells/mL.
-
Stain: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.
-
Incubate: Gently vortex and incubate the tubes for 15-20 minutes at room temperature, protected from light.
-
Analyze: Add 400 µL of 1X Binding Buffer to each tube and analyze promptly on a flow cytometer. Be sure to include single-stain controls for proper compensation.
Data Presentation and Interpretation
This compound activates the STING pathway, which can lead to various downstream cellular responses. Understanding this pathway is key to interpreting your results.
Caption: Simplified signaling pathway of this compound-mediated STING activation.
Summarizing Quantitative Data
Quantitative data, such as IC50 values (the concentration of a drug that gives half-maximal inhibitory response), should be summarized in a table for clarity.
Table Template: IC50 Values for this compound in Various Cell Lines
| Cell Line | Assay Used | Treatment Duration (hours) | IC50 (µM) ± SD |
| Example: CT26 | CellTiter-Glo® | 72 | [Your Value] |
| Example: B16-F10 | CellTiter-Glo® | 72 | [Your Value] |
| Example: 4T1 | CCK-8 | 48 | [Your Value] |
| [Add your data] | [Specify assay] | [Specify time] | [Your Value] |
Troubleshooting Guide
This guide addresses common issues encountered during cell viability experiments in a question-and-answer format.
Caption: General experimental workflow for cytotoxicity assessment.
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | 1. Inconsistent cell seeding.[9] 2. "Edge effect" in the 96-well plate.[29] 3. Bubbles in wells affecting absorbance/luminescence readings.[21][29] | 1. Ensure the cell suspension is thoroughly mixed before and during plating. 2. Avoid using the outermost wells of the plate; fill them with sterile PBS or medium instead. 3. Be careful during pipetting. If bubbles form, remove them with a sterile pipette tip. |
| No or very low signal in all wells | 1. Too few cells were seeded.[21] 2. Assay reagent was prepared incorrectly, expired, or improperly stored. 3. Incorrect instrument settings (e.g., wrong wavelength). | 1. Re-optimize cell seeding density. 2. Check reagent expiration dates and storage conditions. Prepare fresh reagent. 3. Verify the instrument settings are correct for the specific assay being performed. |
| High background signal (in blank wells) | 1. Contamination of the culture medium or reagents.[20] 2. The compound (this compound) or vehicle (DMSO) interferes with the assay chemistry.[29] | 1. Use fresh, sterile medium and reagents. 2. Run a control plate with the compound dilutions in medium without cells to see if it generates a signal. If so, this background must be subtracted, or a different assay may be needed. |
| (CCK-8/MTT) Absorbance is high in positive control (dead) wells | Bacterial or yeast contamination in the culture, as microbes can also reduce tetrazolium salts.[20] | Discard the contaminated culture and start with a fresh, uncontaminated stock of cells. Ensure aseptic technique. |
| (Annexin V) High percentage of Annexin V+/PI+ cells in the negative control | 1. Cells were unhealthy or over-confluent before the experiment.[25] 2. Harsh cell harvesting technique damaged cell membranes.[10] | 1. Use cells in the logarithmic growth phase. Do not let them become over-confluent. 2. Use a gentle detachment method (e.g., EDTA-based solution) and minimize centrifugation force. |
| (Caspase-Glo) Signal decreases after the initial peak | The luminescent signal has a half-life and will naturally decay over time. | Read the plate within the recommended time window (typically 1-3 hours after reagent addition) for the most stable and robust signal.[22] |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Stingthera Announces Clinical Collaboration With Merck to Evaluate this compound in Combination With KEYTRUDA in Certain Patients With Advanced Solid Tumors & Lymphoma [drug-dev.com]
- 3. Facebook [cancer.gov]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. Clinical applications of STING agonists in cancer immunotherapy: current progress and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 9. bosterbio.com [bosterbio.com]
- 10. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 11. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cytotoxicity Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 14. Cell viability assays | Abcam [abcam.com]
- 15. benchchem.com [benchchem.com]
- 16. opentrons.com [opentrons.com]
- 17. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 18. biocompare.com [biocompare.com]
- 19. researchgate.net [researchgate.net]
- 20. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 21. Cell Counting Kit-8 Protocol (CCK-8) | Hello Bio [hellobio.com]
- 22. ulab360.com [ulab360.com]
- 23. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 24. bosterbio.com [bosterbio.com]
- 25. yeasenbio.com [yeasenbio.com]
- 26. ulab360.com [ulab360.com]
- 27. promega.com [promega.com]
- 28. promega.com [promega.com]
- 29. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Optimizing SNX281 and Pembrolizumab Combination Therapy
Welcome to the technical support center for the optimization of combination therapy involving SNX281, a STING (Stimulator of Interferon Genes) agonist, and pembrolizumab (B1139204), a PD-1 inhibitor. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for preclinical and clinical experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the underlying scientific rationale for combining this compound and pembrolizumab?
A1: The combination of this compound and pembrolizumab is based on a synergistic immuno-oncology strategy. This compound is a systemically active STING agonist that activates the innate immune system.[1][2] This activation leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines, which in turn stimulates the maturation and activation of antigen-presenting cells (APCs) and enhances the cross-presentation of tumor-associated antigens.[3][4] This process can effectively turn immunologically "cold" tumors, which lack immune cell infiltration, into "hot" tumors that are more susceptible to immune-mediated killing.[3] Pembrolizumab is a monoclonal antibody that blocks the programmed cell death protein 1 (PD-1) receptor on T cells, thereby preventing its interaction with PD-L1 and PD-L2 ligands expressed on tumor cells. This blockade releases the brakes on the adaptive immune system, restoring the cytotoxic T-cell response against cancer cells. By first using this compound to prime the tumor microenvironment and increase T-cell infiltration, subsequent treatment with pembrolizumab can be more effective. Preclinical studies have shown that this combination leads to enhanced anti-tumor activity and increased survival in various tumor models.[4][5]
Q2: What are the primary mechanisms of action for this compound and pembrolizumab?
A2: this compound is a small molecule agonist of the STING protein.[2] Upon binding, it induces a conformational change in STING, leading to the recruitment and activation of TANK-binding kinase 1 (TBK1). TBK1 then phosphorylates and activates interferon regulatory factor 3 (IRF3), which translocates to the nucleus and drives the expression of type I interferons.[6] Pembrolizumab is a humanized monoclonal antibody that targets the PD-1 receptor on activated T cells.[7] By binding to PD-1, it prevents the binding of its ligands, PD-L1 and PD-L2, which are often overexpressed on cancer cells. This interaction would normally lead to T-cell exhaustion and inactivation. By blocking this checkpoint, pembrolizumab allows for a sustained anti-tumor T-cell response.
Q3: What are the key considerations for designing in vivo studies with this combination?
A3: When designing in vivo studies, several factors are critical. The choice of tumor model is paramount; syngeneic models with an intact immune system, such as the CT26 colon carcinoma model, have been shown to be responsive to this combination.[3][5] The dosing schedule and route of administration for both agents need to be optimized. Preclinical data suggests that a single intravenous dose of this compound can be effective.[5] The timing of administration is also crucial; typically, the STING agonist is administered prior to the PD-1 inhibitor to prime the immune response. Key endpoints to measure include tumor growth inhibition, overall survival, and detailed immunophenotyping of the tumor microenvironment and peripheral blood to assess changes in immune cell populations and their activation status.
Troubleshooting Guide
Issue 1: Suboptimal in vitro T-cell activation with pembrolizumab.
-
Question: We are not observing a significant increase in T-cell activation (e.g., IFN-γ production) in our co-culture assays with pembrolizumab. What could be the issue?
-
Answer:
-
Incorrect Pembrolizumab Concentration: Ensure you are using an appropriate concentration of pembrolizumab. For in vitro assays, concentrations in the range of 1-10 µg/mL are typically effective.[1]
-
Cell Viability: High concentrations of pembrolizumab or other assay components might be causing cytotoxicity. Perform a viability assay to ensure the health of your T cells and target cells.
-
PD-L1 Expression on Target Cells: The target cancer cells in your co-culture must express sufficient levels of PD-L1 for pembrolizumab to have a significant effect. Verify PD-L1 expression using flow cytometry or immunohistochemistry.
-
T-cell Activation State: T cells need to be in an activated state to express PD-1. Ensure your protocol includes a pre-activation step, for example, using anti-CD3/CD28 antibodies.[1]
-
Issue 2: High toxicity or cytokine storm observed in in vivo models with this compound.
-
Question: Our mice are experiencing significant weight loss and other signs of toxicity after this compound administration. How can we mitigate this?
-
Answer:
-
Dose Reduction: The dose of this compound may be too high. While preclinical studies have used doses up to 45 mg/kg in mice, it is crucial to perform a dose-titration study to find the maximum tolerated dose (MTD) in your specific model.[6]
-
Cytokine Storm: this compound's mechanism of action involves the induction of pro-inflammatory cytokines.[6] Excessive cytokine release can lead to systemic toxicity. Consider monitoring key cytokine levels (e.g., TNF-α, IL-6) in the serum of treated animals. If a cytokine storm is suspected, supportive care measures may be necessary, and a lower starting dose should be used in subsequent experiments.
-
Formulation and Administration: Ensure that this compound is properly formulated for in vivo use. Aggregation or improper solubilization can lead to adverse events. Follow recommended formulation protocols carefully.[8] A slower infusion rate for intravenous administration might also help to reduce acute toxicity.
-
Issue 3: Inconsistent or non-reproducible tumor growth inhibition with the combination therapy.
-
Question: We are seeing highly variable results in our in vivo tumor growth studies. What are the potential sources of this variability?
-
Answer:
-
Tumor Burden at Treatment Initiation: The size of the tumors at the start of treatment can significantly impact efficacy. Ensure that all mice are randomized to treatment groups with a similar average tumor volume.
-
Animal Health and Husbandry: The immune status of the mice is critical for the efficacy of immunotherapy. Ensure that the animals are healthy, housed in a clean environment, and free from infections that could modulate their immune responses.
-
Drug Formulation and Administration: Inconsistent drug preparation or administration can lead to variable dosing. Prepare fresh formulations for each experiment and ensure accurate and consistent administration (e.g., intravenous injection technique).
-
Tumor Model Heterogeneity: Even within the same cell line, there can be clonal drift over time, leading to changes in immunogenicity. It is advisable to use low-passage number cells for tumor implantation.
-
Quantitative Data Summary
Table 1: In Vitro Activity of this compound
| Cell Line | Assay | Readout | EC50 / IC50 | Reference |
| THP-1 | Cytokine Induction | IFN-β | 6.6 µM | [6] |
| THP-1 | Cytokine Induction | TNF-α | 7.1 µM | [6] |
| THP-1 | Cytokine Induction | IL-6 | 10.1 µM | [6] |
| hSTING | Binding Assay | [3H]-cGAMP displacement | 4.1 µM | [6] |
Table 2: Preclinical In Vivo Efficacy of this compound and Anti-PD-1 Combination
| Tumor Model | Treatment Group | Endpoint | Result | Reference |
| CT26 Colon Carcinoma | This compound (single i.v. dose) | Complete Tumor Regression | Observed in a significant portion of mice | [5] |
| CT26, MC38, B16-F10 | This compound + anti-PD-1 | Survival | Significant survival benefit compared to monotherapy | [3] |
Experimental Protocols
Protocol 1: In Vitro Cytokine Induction Assay with this compound
-
Cell Culture: Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Cell Seeding: Seed THP-1 cells in a 96-well plate at a density of 1 x 10^5 cells/well.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute in culture medium to achieve the desired final concentrations (e.g., in a dose-response from 0.1 to 100 µM).
-
Cell Treatment: Add the diluted this compound to the wells containing the THP-1 cells. Include a vehicle control (DMSO) group.
-
Incubation: Incubate the plate for 6-24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: After incubation, centrifuge the plate and carefully collect the supernatant.
-
Cytokine Measurement: Measure the concentration of cytokines (e.g., IFN-β, TNF-α, IL-6) in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
Protocol 2: In Vivo Combination Therapy in a Syngeneic Mouse Model (CT26)
-
Cell Culture and Implantation: Culture CT26 colon carcinoma cells and implant 5 x 10^5 cells subcutaneously into the flank of 6-8 week old female BALB/c mice.
-
Tumor Growth Monitoring: Monitor tumor growth every 2-3 days using calipers.
-
Randomization: When tumors reach an average volume of 80-120 mm³, randomize the mice into treatment groups (e.g., Vehicle, this compound alone, Pembrolizumab alone, this compound + Pembrolizumab).
-
This compound Formulation and Administration:
-
Prepare a stock solution of this compound in DMSO.
-
For intravenous (i.v.) injection, a common formulation involves a mixture of DMSO, PEG300, Tween 80, and saline.[8] For example, a 10:40:5:45 ratio of DMSO:PEG300:Tween 80:Saline.
-
Administer this compound at the desired dose (e.g., 10 mg/kg) via a single i.v. injection on Day 0 of treatment.
-
-
Pembrolizumab Administration:
-
Administer pembrolizumab (or a murine anti-PD-1 equivalent) intraperitoneally (i.p.) at a dose of 10 mg/kg.
-
The first dose of pembrolizumab is typically administered 1-3 days after the this compound injection, followed by subsequent doses every 3-4 days for a total of 2-3 doses.
-
-
Efficacy and Toxicity Monitoring:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor the mice for any signs of toxicity.
-
The primary endpoint is typically tumor growth delay or overall survival.
-
-
Pharmacodynamic Analysis (Optional):
-
At the end of the study, or at specified time points, tumors and spleens can be harvested for immunophenotyping by flow cytometry to analyze changes in immune cell populations (e.g., CD8+ T cells, regulatory T cells, myeloid-derived suppressor cells).
-
Peripheral blood can also be collected for analysis of circulating immune cells and cytokines.
-
Visualizations
Caption: Simplified signaling pathway of this compound action.
Caption: Mechanism of action of Pembrolizumab.
Caption: In vivo experimental workflow.
References
- 1. In‐vitro effect of pembrolizumab on different T regulatory cell subsets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. STING agonist therapy in combination with PD-1 immune checkpoint blockade enhances response to carboplatin chemotherapy in high-grade serous ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Stingthera, Inc. Announces Clinical Collaboration with [globenewswire.com]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. blog.crownbio.com [blog.crownbio.com]
- 8. This compound | STING | 2332803-84-4 | Invivochem [invivochem.com]
Validation & Comparative
Validating SNX281's On-Target Activity: A Comparative Guide to Binding Assays
For researchers, scientists, and drug development professionals, confirming the direct interaction between a therapeutic agent and its molecular target is a critical step in preclinical development. This guide provides a comparative overview of binding assays to validate the on-target activity of SNX281, a systemically active, non-cyclic dinucleotide (non-CDN) STING (Stimulator of Interferon Genes) agonist. We will delve into the experimental data for this compound and compare its binding profile with other relevant STING agonists, providing detailed protocols for key methodologies.
This compound is an investigational cancer therapeutic designed to activate the STING pathway, a critical component of the innate immune system. Activation of STING in immune cells within the tumor microenvironment can lead to the production of pro-inflammatory cytokines, enhanced antigen presentation, and ultimately, a robust anti-tumor immune response.[1] Validating that this compound directly binds to STING is paramount to confirming its mechanism of action.
Comparative Analysis of STING Agonist Binding Affinities
Several binding assays can be employed to quantify the interaction between small molecules like this compound and the STING protein. The choice of assay depends on factors such as throughput, sensitivity, and the specific information required (e.g., equilibrium binding affinity versus kinetics). Below is a summary of the binding affinities for this compound and other non-CDN STING agonists.
| Compound | Assay Type | Target | Affinity Metric | Value | Reference |
| This compound | Homogeneous Filtration-based Competition Assay | Human STING | IC50 | 4.1 ± 2.2 µM | [2] |
| diABZI | Radioligand Competition Assay | Human STING | IC50 | 20 ± 0.8 nM | [1] |
| SR-717 | Radioligand Competition Assay | Human STING | IC50 | 7.8 µM | [1] |
| MSA-2 | Radioligand Competition Assay | Human STING | - | Nanomolar affinity (dimer) | [2][3] |
| Ziyuglycoside II | Biolayer Interferometry | Human STING (R232) | Kd | 14 µM | [1] |
Note: IC50 (half-maximal inhibitory concentration) in competition assays is an indirect measure of binding affinity. Kd (dissociation constant) is a direct measure of binding affinity, where a lower value indicates a stronger interaction. Direct comparison between IC50 and Kd values should be made with caution.
Experimental Protocols for Key Binding Assays
Here, we provide detailed methodologies for several key binding assays used to validate the on-target activity of STING agonists.
Homogeneous Filtration-Based Competition Assay
This assay is a classic method to determine the ability of a test compound to compete with a radiolabeled ligand for binding to a target protein. For this compound, this involves using radiolabeled cGAMP, the natural ligand for STING.
Principle: A constant concentration of recombinant STING protein and a radiolabeled ligand (e.g., [³H]-cGAMP) are incubated with varying concentrations of the unlabeled test compound (this compound). The reaction mixture is then filtered through a membrane that retains the protein-ligand complexes. The amount of radioactivity on the filter is inversely proportional to the binding affinity of the test compound.
Detailed Protocol:
-
Reagents and Materials:
-
Recombinant human STING protein (C-terminal domain)
-
[³H]-2'3'-cGAMP (radiolabeled ligand)
-
Unlabeled 2'3'-cGAMP (for positive control)
-
This compound and other test compounds
-
Assay Buffer: e.g., 25 mM HEPES pH 7.5, 150 mM KCl, 1 mM TCEP, 2.5 mM MgCl₂, 5% glycerol, 0.005% P20
-
96-well filter plates (e.g., Millipore Multiscreen HTS FB plates)
-
Scintillation fluid and a scintillation counter
-
-
Assay Procedure:
-
Prepare a dilution series of this compound and control compounds in the assay buffer.
-
In a 96-well plate, add a fixed concentration of recombinant STING protein.
-
Add a fixed concentration of [³H]-2'3'-cGAMP to each well.
-
Add the diluted test compounds to the wells. Include wells with no competitor (maximum binding) and wells with a high concentration of unlabeled cGAMP (non-specific binding).
-
Incubate the plate at room temperature for a defined period (e.g., 1-3 hours) to reach equilibrium.
-
Transfer the reaction mixtures to the filter plate.
-
Apply vacuum to the filter plate to separate the protein-bound radioligand from the unbound radioligand.
-
Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Allow the filters to dry completely.
-
Add scintillation fluid to each well and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Fluorescence Polarization (FP) Assay
FP is a homogeneous assay that measures the change in the polarization of fluorescent light emitted from a fluorescently labeled ligand upon binding to a larger protein.
Principle: A small, fluorescently labeled STING ligand (tracer) will tumble rapidly in solution, resulting in low fluorescence polarization. When the tracer binds to the much larger STING protein, its tumbling rate slows down, leading to an increase in fluorescence polarization. A test compound that competes with the tracer for binding to STING will displace the tracer, causing a decrease in polarization.
Detailed Protocol:
-
Reagents and Materials:
-
Recombinant human STING protein
-
Fluorescently labeled STING ligand (e.g., fluorescein-labeled cGAMP)
-
This compound and other test compounds
-
Assay Buffer (similar to the filtration assay)
-
Black, low-volume 384-well plates
-
A plate reader capable of measuring fluorescence polarization
-
-
Assay Procedure:
-
Determine the optimal concentration of the fluorescent tracer and STING protein to achieve a stable and significant polarization signal.
-
Prepare a serial dilution of this compound and control compounds.
-
In the 384-well plate, add the STING protein and the fluorescent tracer.
-
Add the diluted test compounds to the wells.
-
Incubate the plate at room temperature for a set time to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization using the plate reader.
-
-
Data Analysis:
-
Calculate the change in millipolarization (mP) units for each concentration of the test compound.
-
Plot the mP values against the logarithm of the compound concentration.
-
Fit the data to a competitive binding model to determine the IC50 or Ki value.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that provides real-time data on the kinetics (association and dissociation rates) and affinity of molecular interactions.
Principle: One of the binding partners (e.g., STING protein) is immobilized on a sensor chip. The other binding partner (e.g., this compound) is flowed over the surface. The binding event causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.
Detailed Protocol:
-
Reagents and Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chips (e.g., CM5 chip)
-
Immobilization reagents (e.g., EDC/NHS)
-
Recombinant human STING protein (ligand)
-
This compound and other test compounds (analyte)
-
Running Buffer (e.g., HBS-EP+)
-
-
Assay Procedure:
-
Immobilize the STING protein onto the sensor chip surface using standard amine coupling chemistry.
-
Prepare a dilution series of this compound in the running buffer.
-
Inject the different concentrations of this compound over the sensor surface and a reference surface (without STING) to monitor binding.
-
After each injection, allow for a dissociation phase where the running buffer flows over the chip.
-
Regenerate the sensor surface between different analyte injections if necessary.
-
-
Data Analysis:
-
The SPR signal (response units, RU) is plotted against time to generate sensorgrams.
-
The sensorgrams are fitted to various kinetic models (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
Microscale Thermophoresis (MST)
MST is a powerful and sensitive technique for quantifying biomolecular interactions in solution with low sample consumption.
Principle: MST measures the directed movement of molecules in a microscopic temperature gradient. This movement, called thermophoresis, is sensitive to changes in the size, charge, and hydration shell of the molecules. When a ligand binds to a fluorescently labeled target protein, these properties change, leading to a change in the thermophoretic movement, which can be detected and used to determine binding affinity.
Detailed Protocol:
-
Reagents and Materials:
-
MST instrument (e.g., Monolith NT.115)
-
Fluorescently labeled recombinant human STING protein (e.g., with a RED-NHS dye)
-
This compound and other test compounds
-
Assay Buffer (ensure it is compatible with MST)
-
Hydrophilic or standard capillaries
-
-
Assay Procedure:
-
Label the STING protein with a fluorescent dye according to the manufacturer's protocol.
-
Prepare a serial dilution of this compound.
-
Mix a constant concentration of the labeled STING protein with the different concentrations of this compound.
-
Load the samples into the capillaries.
-
Measure the thermophoresis of the samples using the MST instrument.
-
-
Data Analysis:
-
The change in the normalized fluorescence (ΔFnorm) is plotted against the logarithm of the ligand concentration.
-
The data is fitted to a binding curve to determine the Kd.
-
Visualizing the Experimental Workflow and Signaling Pathway
To better understand the experimental process and the biological context of this compound's activity, the following diagrams have been generated using Graphviz.
Figure 1. General experimental workflow for a competition binding assay.
Figure 2. Simplified signaling pathway of STING activation by this compound.
Conclusion
Validating the on-target activity of this compound through direct binding assays is a fundamental step in its development as a STING-targeted cancer immunotherapy. The choice of binding assay will depend on the specific experimental needs, with methods like the homogeneous filtration-based competition assay providing a robust and straightforward approach for determining IC50 values. For more detailed characterization of the binding interaction, including kinetic parameters, label-free techniques such as SPR are invaluable. Furthermore, newer technologies like MST offer high sensitivity with minimal sample consumption. By employing these methodologies, researchers can confidently confirm the direct engagement of this compound with its intended target, STING, providing a solid foundation for further preclinical and clinical investigation.
References
SNX281: A Comprehensive Analysis of Cross-reactivity with STING Variants
A Comparative Guide for Researchers and Drug Development Professionals
The stimulator of interferon genes (STING) pathway is a critical component of the innate immune system, playing a pivotal role in anti-tumor and anti-viral responses. Pharmacological activation of STING has emerged as a promising strategy in cancer immunotherapy. SNX281, a systemically delivered small-molecule STING agonist, has shown significant therapeutic potential in preclinical and clinical studies. This guide provides an objective comparison of this compound's performance across different STING variants, supported by experimental data, detailed methodologies, and visual representations of key biological and experimental processes.
Comparative Activity of this compound Across STING Variants
Genetic polymorphisms in the human STING gene (TMEM173) result in several protein variants, with five major haplotypes—Wild-Type (WT), REF (R232), HAQ (R71H-G230A-R293Q), AQ (G230A-R293Q), and Q (R293Q)—accounting for the majority of the human population.[1][2] The efficacy of a STING agonist across these variants is crucial for its broad clinical applicability.
This compound has been demonstrated to be a potent agonist of all prevalent human STING isoforms.[3][4] Preclinical data indicates that this compound effectively activates the STING pathway irrespective of the haplotype, a significant advantage over some earlier generation STING agonists that showed differential activity.
Quantitative Analysis of this compound Activity
The following tables summarize the binding affinity and functional activity of this compound across different human and mammalian STING variants.
Table 1: this compound Binding Affinity to STING Variants
| STING Variant | IC50 (µM) of [3H]-cGAMP Displacement |
| Human WT | 4.1 ± 2.2 |
| Human HAQ | Not explicitly quantified, but binding activity is maintained[5] |
| Mouse | Maintained binding activity[5] |
| Rat | Maintained binding activity[5] |
| Monkey | Maintained binding activity[5] |
| Data sourced from a homogeneous filtration-based competition assay.[5] |
Table 2: Functional Activity of this compound in Cells Expressing Human STING Variants
| Cell Line | STING Variant | This compound EC50 (µM) for IFN-β Secretion | cGAMP EC50 (µM) for IFN-β Secretion |
| Human PBMCs (Donor 1) | R232/HAQ | 3.3 | 24.2 |
| Human PBMCs (Donor 2) | R232/R232 | 5.4 | 19.3 |
| Human PBMCs (Donor 3) | HAQ/HAQ | 2.5 | 18.7 |
| Human PBMCs (Donor 4) | R232/HAQ | 1.8 | 15.6 |
| Data shows the half-maximal effective concentration (EC50) for IFN-β secretion in peripheral blood mononuclear cells (PBMCs) from four human donors with different STING genotypes.[5] |
Table 3: this compound-Induced Cytokine Secretion in THP-1 Cells
| Cytokine | EC50 (µM) |
| IFN-β | 1.8 |
| TNF-α | 2.1 |
| IL-6 | 2.5 |
| Data from ELISA measurements of cytokines in the supernatant of THP-1 cells stimulated with this compound for 6 hours.[5] |
STING Signaling Pathway and this compound Mechanism of Action
The canonical STING signaling pathway is initiated by the recognition of cytosolic double-stranded DNA (dsDNA) by cyclic GMP-AMP synthase (cGAS).[6] Upon binding to dsDNA, cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP), which in turn binds to and activates STING, an endoplasmic reticulum (ER)-resident protein.[7][8] This activation leads to a conformational change in the STING dimer, its translocation to the Golgi apparatus, and the subsequent recruitment and activation of TANK-binding kinase 1 (TBK1).[7] TBK1 then phosphorylates interferon regulatory factor 3 (IRF3), leading to its dimerization and translocation to the nucleus, where it drives the expression of type I interferons (IFN-I) and other pro-inflammatory cytokines.[8]
This compound is a non-cyclic dinucleotide (non-CDN) small molecule that activates STING through a unique self-dimerizing mechanism within the STING binding pocket.[5][9] This ligand dimer mimics the size and shape of the natural agonist cGAMP, thereby inducing the conformational changes required for STING activation.[5]
Figure 1. Simplified STING signaling pathway and the mechanism of action of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments used to assess the cross-reactivity and efficacy of this compound.
STING Binding Assay (Homogeneous Filtration-Based Competition)
This assay quantifies the ability of a test compound (this compound) to compete with a radiolabeled natural ligand ([3H]-cGAMP) for binding to the STING protein.
-
Protein Preparation: Recombinant human, mouse, rat, and monkey STING proteins (C-terminal domain) are purified.
-
Reaction Mixture: A reaction mixture is prepared containing the purified STING protein, [3H]-cGAMP, and varying concentrations of this compound in a suitable binding buffer.
-
Incubation: The mixture is incubated to allow binding to reach equilibrium.
-
Filtration: The reaction mixture is passed through a filter plate that retains the protein-ligand complexes but allows unbound ligand to pass through.
-
Scintillation Counting: The amount of radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis: The percentage of inhibition of [3H]-cGAMP binding is plotted against the concentration of this compound. The IC50 value is calculated, representing the concentration of this compound required to inhibit 50% of [3H]-cGAMP binding.
Cellular STING Activation Assay (IFN-β Reporter)
This assay measures the functional activation of STING by this compound in a cellular context by quantifying the downstream production of IFN-β.
-
Cell Culture: HEK293T cells, which lack endogenous STING expression, are stably transfected to express one of the full-length human STING variants (WT, REF, HAQ, AQ, or Q). These cells also contain an IFN-β promoter-driven luciferase reporter gene.
-
Cell Seeding: The engineered cells are seeded into 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of this compound or the positive control (e.g., cGAMP). A DMSO vehicle control is also included.
-
Incubation: The cells are incubated for a defined period (e.g., 24 hours) to allow for STING activation and reporter gene expression.
-
Luciferase Assay: A luciferase assay reagent is added to the cells, and the luminescence is measured using a plate reader.
-
Data Analysis: The fold induction of the IFN-β reporter is calculated relative to the DMSO control. The EC50 value is determined by plotting the fold induction against the concentration of this compound.
Figure 2. Workflow for key in vitro experiments assessing this compound activity.
Western Blot Analysis of STING Pathway Phosphorylation
This method is used to detect the phosphorylation of key downstream signaling proteins following STING activation.[5][10][11][12]
-
Cell Culture and Treatment: THP-1 cells (a human monocytic cell line with endogenous STING expression) are treated with this compound, a positive control (e.g., cGAMP or ADU-S100), or a vehicle control (DMSO) for a short duration (e.g., 30 minutes).[5]
-
Cell Lysis: Cells are harvested and lysed to extract total cellular proteins.
-
Protein Quantification: The protein concentration of the lysates is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated forms of STING (p-STING), TBK1 (p-TBK1), and IRF3 (p-IRF3). Antibodies against the total forms of these proteins and a loading control (e.g., GAPDH or β-actin) are used for normalization.
-
Detection: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), and the protein bands are visualized using a chemiluminescent substrate.
-
Analysis: The intensity of the bands corresponding to the phosphorylated proteins is quantified and normalized to the total protein and loading control to determine the relative increase in phosphorylation upon treatment.
References
- 1. williamhaseltine.com [williamhaseltine.com]
- 2. Single Nucleotide Polymorphisms of Human STING Can Affect Innate Immune Response to Cyclic Dinucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. STING Agonists as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Silicon Therapeutics Announces Dosing of First Patient in Phase 1 Open-Label Clinical Trial of this compound for Advanced Solid Tumors or Lymphoma - BioSpace [biospace.com]
- 5. biorxiv.org [biorxiv.org]
- 6. cGAS–STING cytosolic DNA sensing pathway - Wikipedia [en.wikipedia.org]
- 7. Activation of STING Based on Its Structural Features - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Conjugated STING agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Protocol to induce and assess cGAS-STING pathway activation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Protocol to induce and assess cGAS-STING pathway activation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Systemic vs. Intratumoral STING Agonists in Cancer Immunotherapy
A comprehensive guide for researchers and drug development professionals on the differential effects, experimental validation, and mechanistic underpinnings of systemic versus localized STING pathway activation.
The activation of the Stimulator of Interferon Genes (STING) pathway has emerged as a promising strategy in cancer immunotherapy, capable of bridging innate and adaptive immunity to elicit potent anti-tumor responses. STING agonists, by mimicking the natural ligands of this pathway, can convert immunologically "cold" tumors into "hot" tumors, thereby rendering them more susceptible to immune-mediated destruction. A critical consideration in the clinical development of STING agonists is the route of administration, with systemic and intratumoral delivery representing two distinct approaches with unique therapeutic profiles. This guide provides an objective comparison of these two modalities, supported by experimental data, detailed methodologies, and visual representations of key biological and experimental processes.
Executive Summary
Intratumoral (I.T.) administration of STING agonists offers the advantage of localized immune activation within the tumor microenvironment (TME), potentially minimizing systemic toxicities. This approach has demonstrated robust anti-tumor efficacy in preclinical models, leading to the infiltration of cytotoxic T cells and the generation of systemic anti-tumor immunity. However, the applicability of I.T. injection is limited to accessible tumors.
Systemic administration, on the other hand, holds the promise of treating metastatic and inaccessible tumors. While early development faced challenges with agonist stability and potential for systemic inflammation, newer generations of STING agonists and advanced delivery systems are being developed to overcome these hurdles. Preclinical and emerging clinical data suggest that systemic delivery can induce widespread changes in immune components and effectively inhibit tumor growth.
This guide will delve into the quantitative differences in efficacy, immune activation, and safety profiles between these two approaches, providing researchers with the necessary information to inform their drug development strategies.
Data Presentation: A Head-to-Head Comparison
The following tables summarize quantitative data from preclinical and clinical studies, offering a clear comparison of the performance of systemic and intratumoral STING agonists.
Table 1: Comparative Efficacy in Preclinical Models
| Parameter | Systemic Administration | Intratumoral Administration | Key Findings & References |
| Tumor Growth Inhibition | Dose-dependent tumor growth inhibition observed in various models (e.g., melanoma, colon carcinoma).[1][2] In some models, systemic administration (intramuscular) was shown to be equivalent to intratumoral injection in anti-tumor efficacy.[3][4] | Significant tumor regression and durable cures (up to 60-90% in some models) have been reported.[1] Often demonstrates superior local tumor control compared to systemic delivery in head-to-head studies.[5] | Systemic administration can be as effective as intratumoral delivery in certain contexts, highlighting the potential for treating disseminated disease. Intratumoral delivery often leads to more potent local effects. |
| Abscopal Effect (Distant Tumor Regression) | Systemic delivery inherently targets all tumor sites. Antibody-drug conjugates (ADCs) delivering STING agonists systemically have shown efficacy against distant tumors.[6] | Intratumoral injection has been shown to induce systemic immune responses capable of rejecting distant, non-injected tumors.[7][8] | Both routes can induce systemic anti-tumor immunity, leading to the regression of untreated lesions. |
| Survival Benefit | Positively correlated with dose levels in preclinical models.[2] | Significantly prolonged survival in various preclinical cancer models.[9][10] | Both approaches have demonstrated the potential to improve overall survival in preclinical settings. |
Table 2: Immunological Effects
| Parameter | Systemic Administration | Intratumoral Administration | Key Findings & References |
| Systemic Cytokine Profile | Can lead to a broad systemic increase in pro-inflammatory cytokines (e.g., IFN-γ, CXCL10, CCL5).[11] The risk of cytokine release syndrome is a concern.[6] | Induces a more localized cytokine storm within the TME, with lower systemic exposure.[12][13] | Systemic administration carries a higher risk of systemic inflammation, while intratumoral delivery focuses the cytokine response at the tumor site. |
| Tumor-Infiltrating Lymphocytes (TILs) | Increases infiltration of CD8+ T cells and other immune effector cells into the tumor.[2] Can modulate hematopoietic stem and progenitor cell differentiation to favor myeloid cell maturation.[2] | Potently increases the infiltration of CD8+ T cells, NK cells, and dendritic cells (DCs) into the injected tumor.[5][14][15] Leads to a higher number of antigen-specific CD8+ T cells within the tumor compared to subcutaneous injection.[5] | Both routes enhance TIL infiltration, a key determinant of anti-tumor immunity. Intratumoral injection may achieve a higher density of effector cells locally. |
| Dendritic Cell (DC) Activation | Promotes DC maturation and activation systemically.[2] | Strong activation of DCs within the tumor and draining lymph nodes is a hallmark of intratumoral STING agonist activity.[7][15] | DC activation is a crucial step in priming the adaptive immune response and is effectively achieved by both delivery methods. |
Table 3: Clinical and Safety Profile
| Parameter | Systemic Administration | Intratumoral Administration | Key Findings & References |
| Clinical Trial Status | Several systemically administered STING agonists are in Phase I/II clinical trials (e.g., TAK-676, GSK3745417).[16] | The first generation of STING agonists in clinical trials were administered intratumorally (e.g., ADU-S100, MK-1454).[12][13][17] | Intratumoral agents have a longer clinical history, but systemic agents are rapidly progressing in development. |
| Adverse Events | Potential for systemic inflammatory side effects, including cytokine release syndrome.[6] Anemia has been noted as a potential concern.[2] | Generally well-tolerated with localized injection site reactions being the most common adverse events. Systemic side effects are typically less severe.[12][13] | Intratumoral administration generally offers a more favorable safety profile by limiting systemic exposure. |
| Applicability | Can be used for metastatic and surgically inaccessible tumors.[1][16] | Limited to accessible tumors that can be safely injected.[1][6] | Systemic delivery provides a significant advantage in treating a broader range of cancer patients. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments used in the comparative analysis of STING agonists.
In Vivo Murine Tumor Model
-
Cell Lines and Culture: Murine cancer cell lines (e.g., B16-F10 melanoma, CT26 colon carcinoma) are cultured in appropriate media (e.g., RPMI-1640) supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 incubator.
-
Tumor Implantation: 6-8 week old female C57BL/6 or BALB/c mice are subcutaneously injected in the right flank with a suspension of tumor cells (e.g., 1 x 10^6 cells in 100 µL of sterile PBS).
-
Treatment Administration:
-
Intratumoral: Once tumors reach a palpable size (e.g., 50-100 mm³), the STING agonist is injected directly into the tumor using a 30-gauge needle. The dose and volume will be specific to the agonist and experimental design (e.g., 5 µg of ADU S-100 in 50 µL PBS).[9][18]
-
Systemic: The STING agonist is administered via intravenous (i.v.), intraperitoneal (i.p.), or subcutaneous (s.c.) injection at a predetermined dose and schedule.
-
-
Tumor Growth Monitoring: Tumor dimensions are measured every 2-3 days using a digital caliper, and tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Survival Analysis: Mice are monitored for signs of distress, and the study is terminated when tumors reach a predetermined size or if the animal's health deteriorates. Survival data is plotted using Kaplan-Meier curves.
Immune Cell Profiling by Flow Cytometry
-
Sample Preparation: Tumors are excised, minced, and digested in a solution containing collagenase and DNase to obtain a single-cell suspension. Spleens and lymph nodes can also be processed to assess systemic immune responses. Red blood cells are lysed using an ACK lysis buffer.
-
Staining: Cells are stained with a panel of fluorescently labeled antibodies against cell surface markers to identify different immune cell populations (e.g., CD45, CD3, CD4, CD8, NK1.1, CD11c, F4/80). For intracellular staining (e.g., for cytokines like IFN-γ or transcription factors like FoxP3), cells are fixed and permeabilized before adding the intracellular antibodies.
-
Data Acquisition and Analysis: Stained cells are analyzed on a flow cytometer. Data is analyzed using software such as FlowJo to quantify the percentage and absolute number of different immune cell populations within the tumor and lymphoid organs.[18][19]
Cytokine and Chemokine Analysis by ELISA
-
Sample Collection: Blood is collected from mice via cardiac puncture or tail vein bleeding and processed to obtain serum or plasma. Tumors are homogenized in a lysis buffer containing protease inhibitors.
-
ELISA Procedure: Commercially available ELISA kits are used to quantify the concentration of specific cytokines and chemokines (e.g., IFN-β, TNF-α, CXCL10, CCL5) in the collected samples. The assay is performed according to the manufacturer's instructions, which typically involves coating a 96-well plate with a capture antibody, adding the samples and standards, followed by a detection antibody and a substrate for colorimetric detection.[20][21][22]
-
Data Analysis: The optical density is measured using a microplate reader, and the concentration of the analyte is determined by comparing the sample readings to a standard curve.
Mandatory Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows.
Caption: The cGAS-STING signaling pathway.
Caption: Workflow for comparing systemic and intratumoral STING agonists.
Caption: Logical relationship of systemic vs. intratumoral anti-tumor effects.
Conclusion
The choice between systemic and intratumoral administration of STING agonists is a critical decision in the design of cancer immunotherapies. Intratumoral delivery offers potent local immune activation with a favorable safety profile, making it an attractive option for accessible tumors. Systemic administration, while presenting challenges related to potential toxicity, holds the key to treating metastatic disease and a broader patient population.
The data presented in this guide highlights that both approaches can lead to significant anti-tumor responses, driven by the activation of dendritic cells and subsequent T cell-mediated immunity. The ongoing development of novel, more stable, and targeted systemic STING agonists, such as those delivered via antibody-drug conjugates, may bridge the gap between the efficacy of localized treatment and the broad applicability of systemic therapy.
For researchers and drug developers, a thorough understanding of the distinct immunological and pharmacological profiles of each administration route is paramount. The experimental protocols and comparative data provided herein serve as a valuable resource for designing and interpreting studies aimed at harnessing the full therapeutic potential of the STING pathway in the fight against cancer.
References
- 1. mdpi.com [mdpi.com]
- 2. Systemic administration of STING agonist promotes myeloid cells maturation and antitumor immunity through regulating hematopoietic stem and progenitor cell fate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 4. Overcome the challenge for intratumoral injection of STING agonist for pancreatic cancer by systemic administration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jitc.bmj.com [jitc.bmj.com]
- 6. pnas.org [pnas.org]
- 7. Direct activation of STING in the tumor microenvironment leads to potent and systemic tumor regression and immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Endogenous and pharmacologic targeting of the STING pathway in cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Improving STING Agonist Delivery for Cancer Immunotherapy Using Biodegradable Mesoporous Silica Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Clinical applications of STING agonists in cancer immunotherapy: current progress and future prospects [frontiersin.org]
- 13. Clinical applications of STING agonists in cancer immunotherapy: current progress and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Intratumoral STING agonist reverses immune evasion in PD-(L)1-refractory Merkel cell carcinoma: mechanistic insights from detailed biomarker analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jitc.bmj.com [jitc.bmj.com]
- 16. Trial watch: STING agonists in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. STING Agonists as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. STING agonist-based treatment promotes vascular normalization and tertiary lymphoid structure formation in the therapeutic melanoma microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Human Monocyte STING Activation Flow Cytometry Panel | Cell Signaling Technology [cellsignal.com]
- 20. benchchem.com [benchchem.com]
- 21. Cytokine Elisa [bdbiosciences.com]
- 22. Cytokine Elisa [bdbiosciences.com]
Validating the Immune Memory Response of SNX281: A Comparative Guide
This guide provides a detailed comparison of SNX281, a systemically delivered small molecule STING (Stimulator of Interferon Genes) agonist, with other alternatives for inducing an anti-tumor immune memory response. The information is intended for researchers, scientists, and drug development professionals, with a focus on experimental data and methodologies.
Introduction to this compound and the STING Pathway
This compound is a novel, non-cyclic dinucleotide (non-CDN) small molecule agonist of the STING protein.[1][2] Unlike first-generation STING agonists that require intratumoral injection, this compound is designed for systemic intravenous administration, broadening its potential therapeutic applications.[1][2][3] It activates all prevalent human isoforms of STING.[3] The core of its mechanism lies in the activation of the STING pathway, a critical component of the innate immune system that bridges the gap to adaptive immunity.[4][5][6]
Activation of the STING pathway initiates a cascade of events beginning with the production of type I interferons (IFNs) and other pro-inflammatory cytokines.[7][8] This leads to the maturation of antigen-presenting cells (APCs), enhances the cross-presentation of tumor-associated antigens (TAAs), and ultimately induces a robust, tumor-directed cytotoxic T-lymphocyte (CTL) response.[3][4] A key desired outcome of this activation is the generation of a durable immune memory, which can prevent tumor recurrence.[2][8]
This compound Signaling Pathway
The activation of the STING pathway by this compound initiates a signaling cascade that transforms an immunologically "cold" tumor microenvironment into a "hot" one, promoting tumor cell destruction and long-term immunity.
Experimental Validation of this compound-Induced Immune Memory
Preclinical studies have provided strong evidence for the induction of a durable, T-cell-dependent immune memory response by this compound.
Key Experimental Finding: Tumor Rechallenge Studies
The gold standard for demonstrating immune memory in preclinical cancer models is the tumor rechallenge experiment. In studies involving the CT26 colon carcinoma model, mice that achieved complete tumor regression after a single intravenous dose of this compound were subsequently rechallenged with a new injection of the same cancer cells.[1][2] These mice were completely resistant to the tumor rechallenge, indicating the presence of a robust and lasting immunological memory.[1][2] This anti-tumor activity and subsequent memory were shown to be dependent on CD8+ T cells.[1][2]
Comparative Performance of STING Agonists
This compound belongs to a growing class of STING agonists being developed for cancer immunotherapy. These can be broadly categorized into cyclic dinucleotides (CDNs) and non-CDNs. The primary differentiator for this compound is its systemic delivery, whereas many alternatives are limited to intratumoral injection.[1][3]
| Agonist Class | Compound Name | Delivery Route | Key Preclinical/Clinical Findings Supporting Immune Response |
| Non-CDN | This compound | Intravenous | Induces durable immune memory and resistance to tumor rechallenge in mice.[1][2] Monotherapy and combination with pembrolizumab (B1139204) in Phase I trials (NCT04609579).[7][9] |
| Non-CDN | SB 11285 | Systemic | Preclinical studies show activation of STING and anti-tumor activity.[7] |
| Non-CDN | E-7766 | Not Specified | In Phase I clinical trials for advanced solid tumors and lymphomas (NCT04144140).[7][10] |
| Non-CDN | HG-381 | Not Specified | Preclinical models show a strong immune response. In Phase I clinical trials (NCT04998422).[7][10] |
| CDN Analog | ADU-S100 / MIW815 | Intratumoral | Induces tumor-specific CD8+ T cells in preclinical models.[9] Combination with anti-PD-1 enhances T cell responses.[9] |
| CDN Analog | MK-1454 | Intratumoral | Induces strong immune responses and can overcome resistance to PD-1 blockade in some patients.[7] |
| Murine-Specific | DMXAA | Intratumoral | Invoked T cell memory in murine models, but is inactive against human STING.[11] |
Table 1: Comparison of select STING agonists.
Quantitative In Vitro Data: Cytokine Induction
This compound's activation of the STING pathway has been quantified by measuring the secretion of key cytokines from immune cells.
| Cytokine | Cell Type | This compound EC50 |
| IFN-β | THP-1 cells | 1.1 ± 0.3 µM |
| TNF-α | THP-1 cells | 1.2 ± 0.4 µM |
| IL-6 | THP-1 cells | 1.2 ± 0.4 µM |
Table 2: In vitro potency of this compound for cytokine induction in human THP-1 monocytic cells after 6 hours of stimulation.[8] Data presented as mean ± standard deviation.
Experimental Protocols
Tumor Rechallenge Study for Immune Memory Validation
-
Animal Model: BALB/c mice (syngeneic for CT26 tumor cells) are typically used.
-
Primary Tumor Implantation: 5x105 CT26 colon carcinoma cells are injected subcutaneously into the flank of the mice.
-
Tumor Growth and Treatment: Tumors are allowed to grow to a palpable size (e.g., 50-100 mm³). A single dose of this compound is then administered intravenously.
-
Monitoring: Tumor volume is measured regularly. Mice that exhibit complete tumor regression and remain tumor-free for an extended period (e.g., >90 days) are considered "cured".
-
Rechallenge: Cured mice, along with a control group of age-matched naïve mice, are injected subcutaneously with a fresh batch of CT26 cells, typically in the opposite flank.
-
Endpoint: Tumor growth is monitored in both groups. A lack of tumor growth in the "cured" group compared to robust growth in the naïve group validates the establishment of systemic, long-term anti-tumor immune memory.[1][2]
In Vitro Cytokine Release Assay
-
Cell Culture: Human monocytic THP-1 cells are cultured in appropriate media.
-
Stimulation: Cells are plated and treated with a dose range of this compound or a vehicle control (e.g., DMSO).
-
Incubation: Cells are incubated for a defined period (e.g., 6 hours) to allow for cytokine production and secretion.[8]
-
Supernatant Collection: The cell culture supernatant is collected.
-
Quantification: The concentration of secreted cytokines (e.g., IFN-β, TNF-α, IL-6) in the supernatant is measured using an enzyme-linked immunosorbent assay (ELISA) or other multiplex immunoassay.[8]
-
Data Analysis: Dose-response curves are generated, and EC50 values are calculated to determine the potency of the compound.
Conclusion
The available preclinical data strongly support the capacity of this compound to induce a potent and durable anti-tumor immune memory response. The key evidence is derived from tumor rechallenge studies, where animals cured of their primary tumors by this compound demonstrated complete resistance to subsequent tumor implantation.[1][2] This effect is mediated by the activation of the STING pathway, leading to a CD8+ T cell-dependent adaptive immune response. Compared to many alternatives, this compound's systemic route of administration represents a significant advantage, potentially allowing for the treatment of metastatic disease and a broader range of cancer types.[3][9] Ongoing clinical trials will be critical in validating these promising preclinical findings in human patients.[5]
References
- 1. researchgate.net [researchgate.net]
- 2. jitc.bmj.com [jitc.bmj.com]
- 3. Silicon Therapeutics Announces Dosing of First Patient in Phase 1 Open-Label Clinical Trial of this compound for Advanced Solid Tumors or Lymphoma - BioSpace [biospace.com]
- 4. Facebook [cancer.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. STING Agonists and How to Reach Their Full Potential in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clinical applications of STING agonists in cancer immunotherapy: current progress and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. STING Agonists as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Clinical applications of STING agonists in cancer immunotherapy: current progress and future prospects [frontiersin.org]
- 11. The Development of STING Agonists and Emerging Results as a Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Showdown: Unmasking the Therapeutic Potential of Non-CDN STING Agonists
For researchers, scientists, and drug development professionals at the forefront of immuno-oncology, the activation of the STING (Stimulator of Interferon Genes) pathway presents a tantalizing strategy to awaken the immune system against cancer. While cyclic dinucleotide (CDN) agonists have paved the way, a new generation of non-CDN STING agonists is emerging, offering distinct pharmacological profiles and the promise of systemic activity. This guide provides an objective, data-driven comparison of prominent non-CDN STING agonists, equipping you with the critical information needed to navigate this dynamic field.
This comprehensive analysis delves into the preclinical data of leading non-CDN STING agonists, including the dimeric amidobenzimidazole (diABZI) family (featuring GSK3745417), MSA-2, SNX281, and SR-717. We present a detailed comparison of their in vitro potency and in vivo anti-tumor efficacy, supported by detailed experimental protocols and visual guides to the underlying biological pathways and experimental workflows.
At a Glance: Comparative Performance of Non-CDN STING Agonists
To facilitate a clear and direct comparison, the following tables summarize the key quantitative data for several leading non-CDN STING agonists. It is important to note that direct head-to-head studies are limited, and experimental conditions may vary between different research publications.
| Agonist | Target | In Vitro Potency (IFN-β Induction EC50) | In Vivo Efficacy (Syngeneic Mouse Models) | Administration Route | Key Features |
| diABZI | Human STING | ~130 nM (in human PBMCs)[1] | Complete tumor regression in CT26 colon carcinoma model[2] | Intravenous | Potent, systemically active, induces durable anti-tumor immunity.[2] |
| MSA-2 | Human STING | EC50 of 8.3 µM (WT) and 24 µM (HAQ) for hSTING isoforms[1] | Tumor regression and durable immunity in MC38 tumor model[3] | Oral, Subcutaneous, Intratumoral | Orally bioavailable, activity enhanced in acidic tumor microenvironment.[3] |
| This compound | Human and mammalian STING | Induces IFN-β, TNF-α, and IL-6 in THP-1 cells and human PBMCs | Complete and durable tumor regression in CT26 colon carcinoma model[2] | Intravenous | Systemically delivered, dimerizes in the STING binding site.[2] |
| SR-717 | Human and mouse STING | EC80 of 3.6 µM for IFN-β induction[3] | Prolonged survival in B16.F10 melanoma model[3] | Intraperitoneal | cGAMP mimetic, induces a "closed" STING conformation.[3] |
Deep Dive: Understanding the STING Signaling Pathway
The cGAS-STING pathway is a critical component of the innate immune system responsible for detecting cytosolic DNA, a danger signal often associated with viral infections and cancer. The following diagram illustrates the canonical signaling cascade initiated by non-CDN STING agonists.
Experimental Corner: Protocols for Key Assays
Reproducible and standardized methodologies are paramount for the accurate evaluation and comparison of STING agonists. Below are detailed protocols for key in vitro and in vivo assays.
In Vitro Potency Assessment: IFN-β Reporter Gene Assay
Objective: To quantify the ability of a non-CDN STING agonist to induce IFN-β production in a human monocytic cell line.
Materials:
-
THP-1 Dual™ reporter cells (InvivoGen)
-
RPMI 1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and selective antibiotics
-
Non-CDN STING agonist of interest
-
QUANTI-Luc™ (InvivoGen)
-
96-well white, flat-bottom plates
-
Luminometer
Protocol:
-
Cell Seeding: Seed THP-1 Dual™ cells at a density of 1 x 10^5 cells/well in a 96-well plate in 180 µL of culture medium.
-
Compound Preparation: Prepare serial dilutions of the non-CDN STING agonist in culture medium.
-
Treatment: Add 20 µL of the diluted agonist to the respective wells. For the negative control, add 20 µL of vehicle (e.g., DMSO diluted in medium).
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
Luciferase Assay:
-
Prepare the QUANTI-Luc™ reagent according to the manufacturer's instructions.
-
Transfer 20 µL of the cell culture supernatant to a white 96-well plate.
-
Add 50 µL of the QUANTI-Luc™ reagent to each well.
-
Immediately measure the luminescence using a luminometer.
-
-
Data Analysis: Calculate the fold induction of luciferase activity relative to the vehicle control. Determine the EC50 value by plotting the fold induction against the log of the agonist concentration and fitting the data to a four-parameter logistic curve.
Cytokine Quantification: Enzyme-Linked Immunosorbent Assay (ELISA)
Objective: To measure the concentration of IFN-β and TNF-α in mouse serum following systemic administration of a non-CDN STING agonist.
Materials:
-
Mouse IFN-β and TNF-α ELISA kits (e.g., from R&D Systems or PBL Assay Science)
-
Serum samples from treated and control mice
-
Microplate reader
Protocol:
-
Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the ELISA kit manual.
-
Coating: If using an uncoated plate, coat the wells of a 96-well plate with the capture antibody overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with the provided blocking buffer for 1-2 hours at room temperature.
-
Sample and Standard Incubation: Wash the plate and add serial dilutions of the standard and the serum samples to the wells. Incubate for 2 hours at room temperature.
-
Detection Antibody Incubation: Wash the plate and add the biotinylated detection antibody. Incubate for 1-2 hours at room temperature.
-
Streptavidin-HRP Incubation: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 20-30 minutes at room temperature in the dark.
-
Substrate Development: Wash the plate and add the substrate solution (e.g., TMB). Incubate for 15-30 minutes at room temperature in the dark until a color develops.
-
Reaction Stoppage: Add the stop solution to each well.
-
Absorbance Reading: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the standards. Use the standard curve to determine the concentration of the cytokine in the serum samples.
In Vivo Anti-Tumor Efficacy: Syngeneic Mouse Tumor Model
Objective: To evaluate the anti-tumor efficacy of a systemically administered non-CDN STING agonist in a syngeneic mouse model.
Materials:
-
6-8 week old female BALB/c or C57BL/6 mice
-
CT26 (colon carcinoma) or B16-F10 (melanoma) tumor cells
-
Non-CDN STING agonist of interest
-
Vehicle control
-
Calipers
Protocol:
-
Tumor Cell Inoculation: Subcutaneously inject 1 x 10^6 CT26 cells (for BALB/c mice) or 5 x 10^5 B16-F10 cells (for C57BL/6 mice) into the right flank of the mice.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Treatment Initiation: When tumors reach a predetermined size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer the non-CDN STING agonist via the desired route (e.g., intravenously, intraperitoneally, or orally) at the specified dose and schedule. The control group receives the vehicle.
-
Continued Monitoring: Continue to monitor tumor growth and the general health of the mice throughout the study.
-
Endpoint: Euthanize the mice when the tumors reach the maximum allowed size as per institutional guidelines or at the end of the study period.
-
Data Analysis: Plot the mean tumor volume over time for each group. Analyze the statistical significance of the differences in tumor growth between the treatment and control groups. Survival data can also be analyzed using Kaplan-Meier curves.
Visualizing the Experimental Workflow
To provide a clear overview of the process for evaluating non-CDN STING agonists, the following diagram outlines a typical experimental workflow.
Conclusion
The landscape of STING-targeted cancer immunotherapy is rapidly evolving, with non-CDN agonists demonstrating significant promise due to their potential for systemic administration and distinct pharmacological properties. The head-to-head comparison presented in this guide, based on available preclinical data, highlights the unique characteristics of agonists such as diABZI, MSA-2, this compound, and SR-717. While diABZI and this compound have shown remarkable potency and systemic efficacy in preclinical models, the oral bioavailability of MSA-2 represents a significant advancement. SR-717, as a direct cGAMP mimetic, provides another avenue for STING activation.
The provided experimental protocols offer a standardized framework for the evaluation of these and future non-CDN STING agonists, facilitating more direct and meaningful comparisons across different studies. As the field progresses, further head-to-head comparative studies will be crucial to fully elucidate the therapeutic potential of each compound and to guide the selection of the most promising candidates for clinical development. The continued exploration of these novel agents holds the key to unlocking the full potential of STING activation in the fight against cancer.
References
Assessing the Synergistic Effects of SNX281 with Chemotherapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
While direct preclinical or clinical data on the combination of SNX281 with chemotherapy is not yet publicly available, a strong scientific rationale supports the potential for synergistic anti-tumor effects. This guide provides a comprehensive overview of the underlying mechanisms and presents relevant experimental data from studies combining other STING (Stimulator of Interferon Genes) agonists with chemotherapy, offering a predictive framework for the efficacy of an this compound-chemotherapy regimen.
This compound: A Systemic STING Agonist
This compound is a novel, systemically delivered small molecule agonist of the STING protein. Its mechanism of action involves the activation of the STING signaling pathway, a critical component of the innate immune system.[1] This activation triggers the production of type I interferons (IFNs) and other pro-inflammatory cytokines, leading to the maturation of antigen-presenting cells (APCs), enhanced T-cell priming, and a robust anti-tumor immune response.[2] Preclinical studies have demonstrated that this compound, particularly in combination with anti-PD-1 immunotherapy, can lead to complete and durable tumor regression in various mouse models, including those resistant to checkpoint inhibitors alone.[3]
The Rationale for Synergy: Chemotherapy-Induced Immunogenic Cell Death (ICD)
Certain chemotherapeutic agents, such as anthracyclines (e.g., doxorubicin) and platinum-based drugs (e.g., oxaliplatin), are known to induce a specific form of cancer cell death called immunogenic cell death (ICD).[2][4] ICD is characterized by the release of damage-associated molecular patterns (DAMPs), which act as "danger signals" to the immune system.
A key consequence of the DNA damage caused by these chemotherapies is the formation of micronuclei and the leakage of cytosolic DNA.[5][6] This cancer cell-derived DNA can be sensed by the cGAS (cyclic GMP-AMP synthase) enzyme, which then produces cGAMP, the natural ligand for STING.[5] This intrinsic activation of the cGAS-STING pathway by chemotherapy can be significantly amplified by the addition of an exogenous STING agonist like this compound, leading to a more potent anti-tumor immune response.
Preclinical Evidence: Synergistic Effects of STING Agonists with Chemotherapy
While we await specific data for this compound, preclinical studies with other STING agonists provide compelling evidence for the synergistic potential of this combination approach.
Doxorubicin (B1662922) and STING Agonist Combination
Studies in a syngeneic mouse model of soft-tissue sarcoma (STS) have shown that the combination of doxorubicin with the STING agonist ADU-S100 resulted in enhanced tumor growth suppression compared to doxorubicin alone.[7] Furthermore, a co-delivery system for doxorubicin and the STING agonist cGAMP demonstrated amplified anti-tumor immune responses in melanoma and triple-negative breast cancer models.[2] This was attributed to increased dendritic cell maturation and enhanced CD8+ T cell activation and infiltration into the tumor.[2]
Oxaliplatin (B1677828) and STING Agonist Combination
In a colorectal cancer model, the combination of liposomal oxaliplatin with the STING agonist ADU-S100 led to complete tumor remission.[4] Mechanistic studies revealed a significant increase in the infiltration of CD8+ and CD4+ T cells and a reduction in immunosuppressive regulatory T cells within the tumor microenvironment.[4] However, a separate study using an oxaliplatin(IV) prodrug conjugated to a different STING agonist (MSA-2) did not show a synergistic effect, suggesting that the specific agonist, its delivery, and the timing of administration may be critical factors.[8]
Data Presentation
Table 1: Preclinical Efficacy of STING Agonist and Chemotherapy Combinations
| Cancer Model | Chemotherapy | STING Agonist | Key Findings | Reference |
| Soft-Tissue Sarcoma (Syngeneic Mouse Model) | Doxorubicin | ADU-S100 | Enhanced tumor growth suppression compared to doxorubicin monotherapy. | [7] |
| Melanoma & Triple-Negative Breast Cancer (Orthotopic & Subcutaneous Mouse Models) | Doxorubicin | cGAMP (co-delivered) | Amplified anti-tumor immune response, promoted DC maturation and CD8+ T cell infiltration. | [2] |
| Colorectal Cancer (Syngeneic Mouse Model) | Oxaliplatin (liposomal) | ADU-S100 | Complete tumor remission, increased CD8+ and CD4+ T cell infiltration, reduced Treg cells. | [4] |
| Ovarian Cancer (Syngeneic Murine Model) | Doxorubicin | STING Agonist | Doxorubicin induced higher expression of ICD genes, which was further amplified by the STING agonist. | [1] |
Experimental Protocols
In Vivo Tumor Growth Inhibition Study (General Protocol)
-
Cell Line and Animal Model: A suitable cancer cell line (e.g., CT26 colorectal carcinoma) is implanted subcutaneously into immunocompetent mice (e.g., BALB/c).
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 50-100 mm³). Mice are then randomized into treatment groups: vehicle control, chemotherapy alone, this compound alone, and the combination of chemotherapy and this compound.
-
Treatment Administration: Chemotherapy is administered according to established protocols (e.g., oxaliplatin at 5 mg/kg intravenously). This compound is administered systemically (e.g., intravenously) at a predetermined dose and schedule.
-
Tumor Measurement: Tumor volume is measured at regular intervals (e.g., every 2-3 days) using calipers.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size, or at a specified time point. Tumor growth inhibition is calculated for each treatment group relative to the control.
Flow Cytometry Analysis of Tumor-Infiltrating Immune Cells
-
Tumor Excision and Digestion: Tumors are excised from treated and control mice at a specified time point. The tissue is mechanically and enzymatically digested to obtain a single-cell suspension.
-
Cell Staining: The single-cell suspension is stained with a panel of fluorescently labeled antibodies specific for various immune cell markers (e.g., CD45, CD3, CD4, CD8, FoxP3, CD11c, F4/80).
-
Flow Cytometry Acquisition and Analysis: Stained cells are acquired on a flow cytometer. The data is analyzed to quantify the proportions and activation status of different immune cell populations within the tumor microenvironment.
Visualizations
Caption: this compound activates the STING pathway, leading to the production of Type I Interferons and an anti-tumor immune response.
Caption: Proposed mechanism of synergy between this compound and immunogenic cell death-inducing chemotherapy.
Conclusion and Future Directions
The combination of the systemic STING agonist this compound with conventional chemotherapies that induce immunogenic cell death represents a highly promising strategy for cancer treatment. The mechanistic synergy, supported by preclinical data with other STING agonists, suggests that this approach could convert immunologically "cold" tumors into "hot" tumors, thereby rendering them more susceptible to immune-mediated destruction. Future preclinical studies are warranted to directly evaluate the efficacy and optimal scheduling of this compound in combination with various chemotherapeutic agents across different tumor types. Such studies will be crucial in paving the way for clinical trials to validate this potentially transformative therapeutic approach.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Co-delivery of doxorubicin and STING agonist cGAMP for enhanced antitumor immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Enhancing anti-tumor immunity through liposomal oxaliplatin and localized immunotherapy via STING activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GAS-STING: a classical DNA recognition pathways to tumor therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The cGAS/STING Pathway: A Novel Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Albumin-targeted oxaliplatin(iv) prodrugs bearing STING agonists - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: Proper Disposal Procedures for SNX281
Disclaimer: This document provides general guidance for the proper disposal of the STING agonist SNX281 based on established safety protocols for potent, research-grade antineoplastic and cytotoxic compounds. It is not a substitute for a compound-specific Safety Data Sheet (SDS), institutional protocols, or local, state, and federal regulations. Always consult the this compound SDS and your institution's Environmental Health and Safety (EHS) office before handling or disposing of this material.
This compound is a potent, systemically active STING (Stimulator of Interferon Genes) agonist utilized in cancer research.[1] Due to its cytotoxic and potentially hazardous nature, all materials contaminated with this compound must be handled and disposed of as hazardous chemical waste to ensure the safety of laboratory personnel and the environment.[1][2][3] The primary method for the final disposal of such waste is typically high-temperature incineration.[3][4]
Immediate Safety and Handling Precautions
Before beginning any procedure that involves this compound, ensure you are in a controlled environment, such as a certified chemical fume hood, especially when handling powders or creating solutions. All personnel must be trained on the specific hazards of this compound as outlined in its SDS.
Required Personal Protective Equipment (PPE):
-
Eye Protection: Use safety goggles or a full-face shield.[1]
-
Lab Coat: A solid-front barrier gown is required.[1]
-
Respiratory Protection: Use appropriate respiratory protection if there is a risk of aerosolization and work cannot be contained within a fume hood.
Step-by-Step Disposal Protocol for this compound
The cornerstone of proper disposal is the strict segregation of waste at the point of generation.[4][5] Never mix this compound waste with general laboratory trash, biohazardous waste (unless it's a mixed hazard, which requires special handling), or other chemical waste streams unless explicitly permitted by your EHS office.[1]
Step 1: Segregate this compound Waste
Immediately after use, segregate all materials that have come into contact with this compound into the appropriate waste streams as detailed in the table below.
Step 2: Dispose of Liquid this compound Waste
-
Collection: Collect all unused or spent this compound solutions (e.g., from cell culture media, vehicle preparations) in a designated, leak-proof, and shatter-resistant container with a secure screw-top cap.[6][7] The container must be compatible with the solvents used (e.g., DMSO, PEG300).
-
Labeling: Clearly label the container with a "Hazardous Waste" label. The label must include:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
An accurate list of all constituents, including solvents and their approximate concentrations.
-
The associated hazards (e.g., "Cytotoxic," "Toxic").
-
-
Storage: Store the sealed liquid waste container in a designated satellite accumulation area (SAA) that is under the control of laboratory personnel. Ensure secondary containment is used to prevent spills.
Step 3: Dispose of Solid this compound Waste
-
Collection: Place all non-sharp solid waste contaminated with this compound into a dedicated hazardous waste container lined with a thick, clear plastic bag.[2] This includes:
-
Contaminated PPE (gloves, gowns, etc.)
-
Plasticware (pipette tips, serological pipettes, culture flasks, tubes)
-
Weighing papers and bench liners
-
-
Labeling: Label the container or bag clearly as "Cytotoxic Waste" or "Chemotherapeutic Waste" in addition to the standard hazardous waste label.[2][3]
-
Storage: When the bag is three-quarters full, seal it and place it in the designated solid hazardous waste collection bin.
Step 4: Dispose of this compound-Contaminated Sharps
-
Collection: Immediately place all sharps contaminated with this compound (e.g., needles, syringes, glass vials, ampules) into a designated, puncture-resistant, and leak-proof sharps container specifically for cytotoxic/chemotherapeutic waste.[3][6] These containers are often color-coded (e.g., yellow with a purple lid or black) to distinguish them from biohazardous sharps containers.[3]
-
Labeling: The sharps container must be clearly labeled "Chemotherapeutic Waste" or "Cytotoxic Waste" and bear the hazardous waste symbol.[6]
-
Storage and Sealing: Do not overfill the sharps container. When it is three-quarters full, securely lock the lid and place it in the designated area for hazardous waste pickup.
Step 5: Arrange for Waste Pickup
Once your waste containers are full and properly sealed and labeled, contact your institution's EHS office to schedule a pickup. Follow their specific procedures for requesting collection of hazardous chemical waste.[1]
Data Presentation: this compound Waste Stream Management
| Waste Type | Description | Recommended Container | Required Labeling |
| Liquid Waste | Unused/spent this compound solutions, contaminated media, and rinsate. | Leak-proof, shatter-resistant container with a secure screw-top lid. Must be chemically compatible. | "Hazardous Waste" label detailing all chemical constituents and hazards. |
| Solid Waste | Contaminated PPE, plasticware, bench paper, and other non-sharp items. | Designated hazardous waste bin lined with a heavy-duty plastic bag. | "Hazardous Waste - Cytotoxic/Chemotherapeutic" |
| Sharps Waste | Needles, syringes, glass vials, ampules, and other items that can puncture skin. | Puncture-resistant, leak-proof sharps container specifically for cytotoxic waste (often yellow/black with purple lid). | "Hazardous Waste - Cytotoxic/Chemotherapeutic Sharps" |
| Bulk Waste | Unused stock vials, expired product, or containers with >3% of their original volume remaining. | Special "Bulk" hazardous chemical waste container (often black).[1][6] | "Hazardous Waste" label detailing the specific chemical and its high concentration. |
Experimental Protocols
While specific experimental protocols for this compound are proprietary, the disposal procedures outlined above are based on standard methodologies for handling potent cytotoxic compounds in a research setting. The core principle is containment and treatment as regulated hazardous waste. For accidental spills, a cytotoxic agent spill kit should be readily available. Small spills (<5 mL) should be managed immediately by trained personnel wearing appropriate PPE, using absorbent pads, and cleaning the area with a detergent solution followed by water.[2][8] All cleanup materials must be disposed of as solid cytotoxic waste.
Visualization of this compound Disposal Workflow
Caption: Workflow for the proper segregation and disposal of this compound waste.
References
- 1. web.uri.edu [web.uri.edu]
- 2. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 3. What Is Cytotoxic Waste? Safe Disposal, Examples & Bins | Stericycle UK [stericycle.co.uk]
- 4. danielshealth.ca [danielshealth.ca]
- 5. benchchem.com [benchchem.com]
- 6. va.gov [va.gov]
- 7. safety.pitt.edu [safety.pitt.edu]
- 8. uwyo.edu [uwyo.edu]
Essential Safety and Logistics for Handling SNX281
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling of SNX281, a potent STING (Stimulator of Interferator of Interferon Genes) agonist. Given that a specific Safety Data Sheet (SDS) for this compound is not publicly available, this document synthesizes best practices for handling potent, powdered, and dissolved chemical compounds, particularly those utilized in oncological research. All personnel must supplement this guidance with a thorough risk assessment and adhere to their institution's specific safety protocols.
Personal Protective Equipment (PPE)
The appropriate level of PPE is dictated by the specific laboratory procedure, the quantity of this compound being handled, and its physical form (powder or solution). A risk assessment should always precede any handling activities.
| Activity | Recommended PPE | Rationale |
| Weighing and Dispensing (Powder) | - Full-face powered air-purifying respirator (PAPR) or a properly fitted N95 respirator with a face shield- Disposable, solid-front lab coat with tight-fitting cuffs- Double-gloving with chemotherapy-rated gloves (e.g., nitrile)- Disposable sleeves- Safety glasses or goggles (if not using a full-face respirator) | High risk of aerosolization and inhalation of potent powders. Full respiratory protection and multiple barrier layers are essential to prevent exposure. |
| Solution Preparation (in a fume hood) | - Chemical fume hood or other certified ventilated enclosure- Lab coat- Safety glasses with side shields or chemical splash goggles- Two pairs of chemical-resistant gloves (e.g., nitrile) | Reduced risk of aerosolization compared to handling powders, but the potential for splashes and spills remains. Engineering controls are the primary means of protection.[1] |
| In Vitro / In Vivo Dosing | - Lab coat- Safety glasses- Appropriate chemical-resistant gloves for the solvent and compound | Focus on preventing skin and eye contact. The specific procedure will dictate the necessary level of containment. |
| General Laboratory Operations | - Lab coat- Safety glasses- Gloves | Standard laboratory practice to protect against incidental contact. |
Operational Plan: A Step-by-Step Workflow for Safe Handling
A systematic approach is critical to ensure safety when working with potent compounds like this compound. The following workflow outlines the key stages from receipt to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
